molecular formula C7H13N3 B1440176 1-Isopropyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174866-04-6

1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Número de catálogo: B1440176
Número CAS: 1174866-04-6
Peso molecular: 139.2 g/mol
Clave InChI: ANFVWVAMNUWQDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Isopropyl-4-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropyl-4-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-4-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVWVAMNUWQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174866-04-6
Record name 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is limited. This guide synthesizes information from structurally related analogs and established analytical methodologies to provide a robust predictive profile and a detailed framework for its experimental characterization. All properties should be empirically verified.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its prevalence is due to its metabolic stability, capacity for hydrogen bonding, and its role as a versatile pharmacophore that can be readily functionalized to modulate biological activity and physicochemical properties. Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

This guide focuses on 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, a substituted pyrazole with significant potential as a building block in drug discovery programs. Understanding its core physicochemical properties—such as ionization (pKa), solubility, and lipophilicity (LogP)—is a non-negotiable prerequisite for successful lead optimization. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and formulation potential. This document provides a detailed overview of the predicted properties of this compound and presents validated, step-by-step protocols for their empirical determination.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. The substitution pattern—an isopropyl group at the N1 position, a methyl group at C4, and an amine at C3—defines its unique spatial and electronic characteristics.

Caption: 2D Structure of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 1-isopropyl-4-methyl-1H-pyrazol-3-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Canonical SMILES CC1=C(N)N(C=C1)C(C)C
InChI Key (Generated upon synthesis and registration)
CAS Number (Not assigned in public databases)

Section 2: Predicted Physicochemical Properties

The following properties are inferred from closely related analogs and computational models. They serve as a baseline for experimental design and hypothesis generation.

Table 2: Summary of Predicted Physicochemical Data
PropertyPredicted Value / RangeJustification & Commentary
pKa (Basic) 4.0 - 6.0The primary amine (NH₂) at the C3 position is the principal basic center. The predicted pKa is based on similar aminopyrazoles, suggesting it will be partially protonated at physiological pH.[1]
Aqueous Solubility LimitedPyrazole derivatives generally exhibit limited solubility in water but are likely soluble in organic solvents like ethanol, methanol, and dichloromethane.[1][2] The presence of the isopropyl and methyl groups increases lipophilicity, further reducing aqueous solubility compared to the unsubstituted parent pyrazole.
logP ~1.35The partition coefficient (logP) is a measure of lipophilicity. A value in this range, based on analogs, indicates moderate lipophilicity, a common feature in orally bioavailable drug candidates.[3]
Appearance White to off-white solidInferred from similar substituted pyrazoles which are typically solids at room temperature.[2]
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is a key site for hydrogen bonding interactions with biological targets.[3]
Hydrogen Bond Acceptors 3 (from ring nitrogens and amine)The two pyrazole ring nitrogens and the exocyclic amine can act as hydrogen bond acceptors.[3]

Section 3: The Imperative of Experimental Characterization

While predictions are valuable for initial assessment, they are not a substitute for empirical data. In drug development, precise physicochemical measurements are mandatory for building robust Structure-Activity Relationships (SAR) and ensuring the reliability of in vitro and in vivo studies.

  • Causality of Experimental Choice: Why these three properties?

    • pKa: Directly dictates the ionization state of the molecule in different biological compartments (e.g., stomach vs. intestine). This governs membrane permeability and interaction with ionic targets. An accurate pKa is essential for designing relevant biological assays and predicting in vivo absorption.

    • Solubility: A compound must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a primary cause of drug candidate failure. Determining thermodynamic solubility early allows for the development of appropriate formulation strategies.

    • Lipophilicity (LogP/LogD): This parameter is critical for predicting a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. It is a key component of efficiency metrics like LLE (Ligand Lipophilicity Efficiency).

The following workflow illustrates a logical sequence for the comprehensive characterization of a new chemical entity like 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration synthesis Synthesis & Purification (>95% Purity) structure Structural Confirmation (NMR, MS) synthesis->structure solubility Aqueous Solubility (Shake-Flask Method) structure->solubility pka pKa Determination (Potentiometric Titration) structure->pka logp Lipophilicity (LogP) (RP-HPLC Method) structure->logp analysis Data Analysis & ADME Modeling solubility->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: Experimental workflow for physicochemical characterization.

Section 4: Standardized Protocols for Experimental Verification

The following protocols are designed to be self-validating systems, providing accurate and reproducible data essential for regulatory submissions and internal decision-making.

Protocol 4.1: Determination of Aqueous Solubility via the Shake-Flask Method

Principle: This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system until saturation is reached.

Methodology:

  • Preparation: Add an excess of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (e.g., 2-5 mg) to a 2 mL glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[4][5] To validate equilibrium, samples can be taken at 24 and 48 hours; the concentrations should be consistent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids sediment.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Clarification: Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles. Centrifugation can also be used.[5]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared in the same buffer.

Protocol 4.2: Determination of pKa via Potentiometric Titration

Principle: This method involves the gradual titration of a solution of the compound with a strong acid or base. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[6]

Methodology:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[7]

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

  • Initial pH Adjustment: Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.[8] For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[7][8]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Advanced software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.

Protocol 4.3: Determination of Lipophilicity (LogP) via RP-HPLC

Principle: This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with its octanol-water partition coefficient. It is faster and requires less material than the traditional shake-flask method.[9]

Methodology:

  • System Setup: Use a C18 or similar reverse-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Calibration: Prepare a set of 5-7 standard compounds with known LogP values that span a range including the expected LogP of the test compound.

  • Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot provides a calibration equation.

  • Sample Analysis: Dissolve 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in the mobile phase, inject it into the HPLC system under the same conditions, and record its retention time.

  • LogP Calculation: Calculate the capacity factor (k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value. For accuracy, the analysis should be performed in triplicate.[9]

Section 5: Anticipated Spectroscopic Data

A full structural confirmation is essential. Based on the proposed structure and data from similar compounds, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A broad singlet corresponding to the two protons of the -NH₂ group.

    • A singlet for the three protons of the C4-methyl group.

    • A septet (or multiplet) for the single proton of the N1-isopropyl group's CH.

    • A doublet for the six protons of the N1-isopropyl group's two CH₃ groups.

    • A singlet for the proton on the C5 position of the pyrazole ring.

  • ¹³C NMR:

    • Distinct signals for the seven carbon atoms, including the two carbons of the pyrazole ring, the C4-methyl carbon, the three carbons of the isopropyl group, and the two aromatic carbons of the pyrazole ring. The carbon attached to the amine group (C3) will have a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z 139.[10]

    • Characteristic fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1600 cm⁻¹ region.[11]

Conclusion

1-Isopropyl-4-methyl-1H-pyrazol-3-amine is a compound with a structural motif highly relevant to modern drug discovery. While direct experimental data is not widely published, a comprehensive physicochemical profile can be reliably predicted based on well-understood chemical principles and data from analogous structures. This guide provides a robust framework for this prediction and, more importantly, outlines the gold-standard experimental protocols required for definitive characterization. The empirical determination of pKa, solubility, and LogP using the detailed methods herein will provide the critical data needed to confidently advance this molecule, or derivatives thereof, through the drug development pipeline.

References

  • Smolecule. 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine.
  • Benchchem. 1-isopropyl-4-methyl-1H-pyrazol-5-amine | 3524-50-3.
  • LookChem. Cas 151521-49-2,4-Isopropyl-1H-pyrazol-3-amine.
  • ChemicalBook. 1904-31-0(1-Methyl-1H-pyrazol-3-amine) Product Description.
  • Ccount Chem. 1-Isopropyl-3-Methyl-1H-Pyrazol-5-Amine.
  • ChemScene. 1-Isopropyl-5-methyl-1h-pyrazol-4-amine.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • NIH. Development of Methods for the Determination of pKa Values.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1 H NMR.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

An In-depth Technical Guide to 1-Isopropyl-4-methyl-1H-pyrazol-3-amine and the Broader Landscape of Substituted Aminopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole of significant interest in medicinal chemistry. While a specific CAS number for this exact isomer is not readily found in major chemical databases, this guide delves into its predicted chemical properties, plausible synthetic routes, and state-of-the-art analytical characterization techniques. Furthermore, it situates this molecule within the broader context of aminopyrazole scaffolds, which are integral to the development of a wide array of therapeutic agents. The document explores the extensive biological activities of aminopyrazole derivatives, including their roles as kinase inhibitors and anti-inflammatory, anticancer, and antimicrobial agents, supported by established experimental protocols and mechanistic insights.

Chemical Identity and Properties

CAS Number Lookup for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

A definitive CAS (Chemical Abstracts Service) number for 1-isopropyl-4-methyl-1H-pyrazol-3-amine has not been identified in a straightforward search of publicly accessible chemical databases. This suggests that this specific isomer may be a novel compound or one that has not been widely commercialized or documented. However, CAS numbers for closely related isomers and analogues are well-documented, highlighting the chemical diversity of this family of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Isopropyl-1H-pyrazol-3-amine857267-04-0C₆H₁₁N₃125.17
1-Isopropyl-5-methyl-1H-pyrazol-4-amine1006495-81-3C₇H₁₃N₃139.20
1-Isopropyl-1H-pyrazol-4-amine97421-16-4C₆H₁₁N₃125.17
1-isopropyl-4-methyl-1H-pyrazol-5-amine3524-50-3C₇H₁₃N₃139.20
Predicted Physicochemical Properties

Based on its structure, the following properties can be predicted for 1-isopropyl-4-methyl-1H-pyrazol-3-amine:

PropertyPredicted Value
Molecular Formula C₇H₁₃N₃
IUPAC Name 1-isopropyl-4-methyl-1H-pyrazol-3-amine
Molecular Weight 139.20 g/mol
SMILES CC(C)n1cc(C)c(N)n1
Topological Polar Surface Area (TPSA) 41.57 Ų
logP (predicted) 1.5-2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthesis of Substituted Aminopyrazoles

The synthesis of aminopyrazoles is a well-established area of organic chemistry, with the condensation of β-ketonitriles and hydrazines being a primary route.[1] The synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine can be approached through a regioselective process.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of isopropylhydrazine with a suitably substituted β-ketonitrile. The key challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity, as the reaction can yield two different isomers.[2]

Synthesis_Pathway reagent1 Isopropylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 2-cyano-3-methyl-2-butenenitrile (or equivalent β-ketonitrile) reagent2->intermediate product 1-Isopropyl-4-methyl-1H-pyrazol-3-amine intermediate->product Cyclization (Kinetic Control) side_product Regioisomer (1-Isopropyl-4-methyl-1H-pyrazol-5-amine) intermediate->side_product Cyclization (Thermodynamic Control)

Caption: Proposed synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of 3-Aminopyrazoles

The following is a generalized protocol for the synthesis of 3-aminopyrazoles, which can be adapted for the target molecule.

  • Reaction Setup : To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add isopropylhydrazine (1.1 eq).

  • Reaction Conditions : The regioselectivity of the reaction can often be influenced by the reaction conditions. Kinetic control (lower temperatures, e.g., 0 °C) may favor the formation of the 3-amino isomer, while thermodynamic control (higher temperatures) often leads to the 5-amino isomer.[2]

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired isomer from any side products.

Analytical Characterization

The structural elucidation of novel pyrazole derivatives relies on a combination of spectroscopic techniques.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will show characteristic signals for the isopropyl group (a doublet and a septet), the methyl group on the pyrazole ring (a singlet), the amino group (a broad singlet), and the proton on the pyrazole ring (a singlet).

    • ¹³C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound and to study its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing the purity of the synthesized compound and for separating isomers.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][6][7] Derivatives of aminopyrazoles have shown significant potential as therapeutic agents in various disease areas.[8][9][10]

Kinase Inhibitors

Many aminopyrazole derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[5][11] The amino group and the pyrazole ring nitrogens can form key hydrogen bond interactions with the hinge region of the kinase active site.

Kinase_Inhibition cluster_0 Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket inhibitor Aminopyrazole Inhibitor inhibitor->hinge H-bonds inhibitor->atp_pocket Hydrophobic Interactions

Caption: Interaction of an aminopyrazole inhibitor with a kinase active site.

Broader Biological Activities
  • Anticancer : Pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5][12]

  • Anti-inflammatory : The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antimicrobial : Certain aminopyrazoles exhibit activity against bacterial and fungal pathogens.[5]

Conclusion

While the specific compound 1-isopropyl-4-methyl-1H-pyrazol-3-amine may not be extensively documented, its chemical framework is of high value to the scientific community. The synthetic methodologies and analytical techniques described herein provide a solid foundation for its preparation and characterization. The proven versatility of the aminopyrazole scaffold in drug discovery underscores the potential of this and related molecules as leads for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this and other novel aminopyrazole derivatives is warranted.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
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  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.. Retrieved January 28, 2026, from [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Synfacts. (n.d.). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.
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  • PMC - NIH. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • JOCPR. (n.d.).
  • ACS Publications. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Taylor & Francis. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]

  • The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative. [Link]

  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

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Sources

An In-depth Technical Guide to 1-Isopropyl-4-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, a substituted pyrazole of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of pyrazole chemistry to project its physicochemical properties, outline robust synthetic pathways, and detail appropriate analytical characterization methodologies. The guide further explores the vast therapeutic potential of the pyrazole scaffold, contextualizing the relevance of this compound in modern drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs.[3][4] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[5][6] The strategic placement of substituents on the pyrazole core allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its efficacy and selectivity for specific biological targets. The compound 1-Isopropyl-4-methyl-1H-pyrazol-3-amine represents a specific substitution pattern with potential for unique biological activity.

Physicochemical Properties: A Comparative Analysis

Predicted Properties of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Based on its chemical structure, the molecular formula of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is C₇H₁₃N₃ . This corresponds to a calculated molecular weight of 139.20 g/mol .

Comparative Data of Structural Isomers

To provide a tangible reference, the following table summarizes the known properties of closely related pyrazole amines. This comparative data is invaluable for predicting the behavior of the target compound and for developing analytical methods.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Isopropyl-4-methyl-1H-pyrazol-3-amine (Predicted) Not AvailableC₇H₁₃N₃ 139.20
4-Isopropyl-1H-pyrazol-3-amine151521-49-2C₆H₁₁N₃125.17
(1-Isopropyl-1H-pyrazol-4-yl)methanamineNot AvailableC₇H₁₃N₃139.20[7]
1-Methyl-1H-pyrazol-3-amine1904-31-0C₄H₇N₃97.12[8]

This table highlights the importance of precise substituent placement, as it significantly impacts the compound's identity and registered information.

G Target 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (C7H13N3, MW: 139.20) (Target Compound) Isomer1 4-Isopropyl-1H-pyrazol-3-amine (C6H11N3, MW: 125.17) Target->Isomer1 Different N-substituent and C4-substituent Isomer2 (1-Isopropyl-1H-pyrazol-4-yl)methanamine (C7H13N3, MW: 139.20) Target->Isomer2 Different amine position Isomer3 1-Methyl-1H-pyrazol-3-amine (C4H7N3, MW: 97.12) Target->Isomer3 Different N-substituent and C4-substituent G cluster_0 Starting Materials A β-Ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) C Condensation Reaction A->C B Isopropylhydrazine B->C D 1-Isopropyl-4-methyl-1H-pyrazol-3-amine C->D Cyclization

Caption: A general synthetic workflow for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for the specific target compound.

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isopropylhydrazine (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Causality of Experimental Choices: The choice of a protic solvent like ethanol facilitates the condensation reaction. The use of a slight excess of the hydrazine derivative ensures complete consumption of the limiting β-ketonitrile. The aqueous workup is essential to remove any unreacted starting materials and inorganic byproducts.

Analytical Characterization

The structural elucidation of the synthesized 1-Isopropyl-4-methyl-1H-pyrazol-3-amine would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to identify the chemical environment of all protons in the molecule. Expected signals would include those for the isopropyl group, the methyl group, the pyrazole ring proton, and the amine protons. [9] * ¹³C NMR spectroscopy would confirm the number of unique carbon atoms and their hybridization states. * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds within the pyrazole ring. [10]

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. [11][12]Substituted pyrazoles have been successfully developed into drugs for various therapeutic areas. [4]

Potential Therapeutic Areas
  • Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by Celecoxib. [4]* Anticancer: The pyrazole core is present in several kinase inhibitors used in cancer therapy. [11]* Antimicrobial: Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens. [13]* Neurodegenerative Diseases: Some pyrazole-based compounds have been investigated for their potential in treating neurodegenerative disorders. [6] The specific substitution pattern of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine makes it an interesting candidate for screening in these and other therapeutic areas. The isopropyl group can enhance lipophilicity, potentially improving cell permeability, while the methyl and amine groups provide additional points for interaction with biological targets.

Conclusion

While 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is not a widely characterized compound, its structural features place it firmly within a class of molecules with immense therapeutic potential. This guide provides a solid foundation for its synthesis and characterization, drawing upon the extensive knowledge base of pyrazole chemistry. Further investigation into the biological activities of this specific isomer is warranted and could lead to the discovery of novel therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • LookChem. (n.d.). Cas 151521-49-2, 4-Isopropyl-1H-pyrazol-3-amine. [Link]

  • The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • mdpi-res.com. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

Sources

Solubility profile of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the complete solubility profile of the novel heterocyclic amine, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. In the absence of established public data for this specific molecule, this document serves as a first-principles guide, merging theoretical knowledge with robust, field-proven experimental protocols. We delve into the predicted physicochemical properties of the target compound based on its structure, outline the gold-standard thermodynamic and high-throughput kinetic solubility assays, and provide a strategic approach to solvent selection. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] These N-heterocyclic compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The specific compound, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, represents a unique scaffold with potential applications as a synthetic intermediate or a pharmacologically active agent itself.

Solubility is a critical, non-negotiable parameter in chemical and pharmaceutical development. It dictates the reaction conditions in synthesis, influences bioavailability and efficacy in drug candidates, and determines the feasibility of formulation strategies.[3] An inadequate understanding of a compound's solubility can lead to failed experiments, misleading biological assay results, and costly delays in development. This guide provides the necessary tools to thoroughly characterize this pivotal property for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Physicochemical Landscape and Solubility Predictions

To approach solubility testing rationally, we must first understand the structural attributes of the target molecule.

Molecular Structure:

  • Name: 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

  • Predicted Molecular Formula: C₇H₁₃N₃

  • Predicted Molecular Weight: 139.20 g/mol

The structure combines several key functional groups that govern its behavior:

  • Pyrazole Core: An aromatic five-membered ring with two adjacent nitrogen atoms. This ring system is amphoteric, capable of acting as a weak acid at the N1-proton position and a weak base at the N2 "pyridine-like" nitrogen.[4]

  • Amine Group (-NH₂): A primary amine at the C3 position, which can act as a hydrogen bond donor and acceptor. This group significantly increases the potential for interaction with polar protic solvents.

  • Isopropyl & Methyl Groups: These non-polar alkyl substituents contribute to the molecule's lipophilicity (fat-solubility). The balance between the polar amine/pyrazole groups and these non-polar regions will dictate the solubility profile.

Solubility Prediction: Based on the principle of "like dissolves like," we can form initial hypotheses:[3]

  • Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be moderate. The amine and pyrazole nitrogens can form hydrogen bonds with the solvent, but the alkyl groups will detract from aqueous solubility. The amine group's basicity suggests that solubility in aqueous media will be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is anticipated due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower than in polar solvents but may be enhanced by the isopropyl and methyl groups.

The following diagram illustrates the key structural features influencing the solubility of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

G cluster_molecule 1-Isopropyl-4-methyl-1H-pyrazol-3-amine mol Structure node_polar Polar / Hydrophilic Features amine 3-Amine Group (H-Bond Donor/Acceptor) node_polar->amine pyrazole_n Pyrazole Nitrogens (H-Bond Acceptors, Basicity) node_polar->pyrazole_n node_nonpolar Non-Polar / Lipophilic Features isopropyl 1-Isopropyl Group (Lipophilic Bulk) node_nonpolar->isopropyl methyl 4-Methyl Group (Lipophilicity) node_nonpolar->methyl

Caption: Key structural features governing the solubility of the target molecule.

Experimental Methodologies: A Dual Approach

A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure). It is the gold-standard measurement for formulation and biopharmaceutical classification. The Shake-Flask Method is the most reliable technique for this determination.[5]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), precipitates out in an aqueous medium. It is a high-throughput method ideal for early drug discovery screening to flag compounds with potential solubility liabilities.[3][6]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the definitive method for establishing the equilibrium solubility of a crystalline or solid compound.[7]

Causality Behind the Protocol: The core principle is to create a saturated solution in equilibrium with an excess of the solid phase. By ensuring prolonged contact time and agitation, we allow the system to reach its lowest energy state, providing a true measure of solubility. The subsequent separation and analysis steps quantify this equilibrium concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-Isopropyl-4-methyl-1H-pyrazol-3-amine to a clear glass vial (e.g., 2-5 mg of solid in 1 mL of the chosen solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[5]

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature studies or 37°C for biopharmaceutical relevance). Agitate for 24 to 48 hours.[7][8] Expert Insight: A 24-hour period is often sufficient, but for some crystalline compounds, 48 or even 72 hours may be needed. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); identical concentration measurements indicate equilibrium has been reached.[5]

  • Phase Separation: Allow the vials to stand for at least 1 hour to let the suspended solid settle. Carefully aspirate the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals. Trustworthiness Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.[7]

  • Quantification: Prepare a dilution series of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Calibration: Quantify the concentration against a standard calibration curve prepared from a known-concentration stock solution of the compound.

  • pH Measurement (for aqueous solutions): For aqueous buffers, the final pH of the saturated solution should be measured, as the dissolution of an acidic or basic compound can alter it.[5]

G start Start: Add Excess Solid to Solvent agitate Equilibrate: Shake at Constant Temp (24-48h) start->agitate Ensure visible excess solid settle Settle & Separate: Centrifuge or Stand (1h) agitate->settle Reach equilibrium filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter Remove particulates analyze Quantify: Analyze Filtrate via HPLC or LC-MS filter->analyze Generate clear sample end Result: Thermodynamic Solubility Value analyze->end Calculate from calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple compounds or conditions.

Causality Behind the Protocol: This method mimics the conditions of many high-throughput biological screens where compounds are introduced from a DMSO stock into an aqueous buffer. It measures the point of precipitation, which is a function of both the compound's intrinsic solubility and its propensity to form a supersaturated solution that subsequently crashes out.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the microplate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[9]

  • Precipitation Detection: Measure the amount of precipitation in each well. Several methods can be used:

    • Nephelometry/Turbidimetry: Measures light scattering caused by insoluble particles. This is a direct and rapid method.[10]

    • Filtration/Quantification: The plate is filtered, and the concentration of the soluble compound remaining in the filtrate is determined by HPLC-UV or LC-MS, similar to the thermodynamic method.[3]

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

G start Start: High-Conc. Stock in DMSO add_cmpd Add DMSO Stock to Buffer (Final DMSO <= 1%) start->add_cmpd dispense Dispense Aqueous Buffer to 96-well Plate dispense->add_cmpd incubate Incubate with Shaking (1-2 hours) add_cmpd->incubate Induce precipitation detect Detect Precipitation (e.g., Nephelometry) incubate->detect end Result: Kinetic Solubility Value detect->end

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Data Presentation and Interpretation

To ensure data is comparable and easily interpreted, results should be systematically tabulated. The following table provides a template for recording thermodynamic solubility data.

Solvent SystempH (at equilibrium)Temperature (°C)Solubility (mg/mL)Solubility (mM)Method
Deionized WaterMeasure25Shake-Flask
PBS Buffer7.425Shake-Flask
0.1 M HClMeasure25Shake-Flask
MethanolN/A25Shake-Flask
EthanolN/A25Shake-Flask
AcetoneN/A25Shake-Flask
Ethyl AcetateN/A25Shake-Flask
DichloromethaneN/A25Shake-Flask
TolueneN/A25Shake-Flask
FaSSIF~6.537Shake-Flask
FeSSIF~5.037Shake-Flask

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. These are biorelevant media crucial for predicting oral absorption.

Conclusion

Determining the solubility profile of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is a foundational step in its development pathway. By employing a dual strategy of robust thermodynamic measurement via the shake-flask method and rapid kinetic screening, researchers can build a comprehensive understanding of the compound's behavior. This data-driven approach, grounded in the physicochemical properties of the molecule, enables informed decisions in synthetic route optimization, biological screening, and formulation design, ultimately accelerating the journey from discovery to application.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrazol-3-amine. Available at: [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • YouTube. Solubility of Organic Compounds. Available at: [Link]

  • PubChem. 3-methyl-1H-pyrazol-4-amine. Available at: [Link]

  • Khan Academy. Solubility of organic compounds. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

Sources

Spectroscopic Characterization of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. In the absence of direct experimental spectra in publicly available literature, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the analysis of structurally similar pyrazole derivatives and established principles of spectroscopic interpretation, offering a robust reference for the identification and characterization of this molecule in a research and development setting.

Introduction: The Significance of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. The unique arrangement of substituents on the pyrazole ring, such as the isopropyl, methyl, and amine groups in 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, can significantly influence its pharmacological properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any drug discovery and development pipeline. This guide serves as a comprehensive resource for researchers working with this molecule, providing a predictive framework for its spectral features.

The molecular structure of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is presented below:

Figure 2. Workflow for Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is C₇H₁₃N₃, giving a molecular weight of 139.20 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 139.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃): A peak at m/z = 124, corresponding to the loss of a methyl radical from the isopropyl group or the 4-position methyl group.

    • Loss of an isopropyl group (-C₃H₇): A peak at m/z = 96, resulting from the cleavage of the bond between the nitrogen and the isopropyl group.

    • Formation of a pyrazolium ion: Fragmentation of the isopropyl group can lead to the formation of a stable pyrazolium cation.

G M+ (m/z 139) M+ (m/z 139) Loss of CH3 (m/z 124) Loss of CH3 (m/z 124) M+ (m/z 139)->Loss of CH3 (m/z 124) - CH3 Loss of C3H7 (m/z 96) Loss of C3H7 (m/z 96) M+ (m/z 139)->Loss of C3H7 (m/z 96) - C3H7 Pyrazole Ring Fragments Pyrazole Ring Fragments M+ (m/z 139)->Pyrazole Ring Fragments

Figure 3. Predicted Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Interpret the mass spectrum to determine the molecular weight and identify fragmentation patterns.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on sound chemical principles and data from closely related analogs. This information will be invaluable for any researcher engaged in the synthesis, purification, and characterization of this and similar pyrazole derivatives, ensuring a higher degree of confidence in their experimental outcomes.

References

The Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is a five-membered heterocycle characterized by two adjacent nitrogen atoms.[1][2] In modern medicinal chemistry, it is classified as a "privileged scaffold" due to its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Ibrutinib). Its utility stems from three physicochemical pillars: metabolic stability  against oxidative degradation, tautomeric versatility  enabling dual hydrogen-bond donor/acceptor roles, and bioisosteric capability  to mimic the imidazole ring of histidine or the purine core of ATP.

This guide provides a technical deep-dive into the pyrazole scaffold, moving from structural dynamics to validated synthetic protocols and kinase-targeted structure-activity relationships (SAR).

The Pharmacophore: Structural Dynamics & Tautomerism

Bioisosterism and Physicochemical Profile

The pyrazole ring is aromatic (6


-electrons) and planar. Unlike its isomer imidazole (1,3-diazole), pyrazole (1,2-diazole) exhibits a much higher 

for its conjugate acid (~2.5 vs 7.0 for imidazole), making it significantly less basic and neutral at physiological pH.

Key Application: This neutrality allows pyrazoles to penetrate the blood-brain barrier (BBB) more effectively than highly basic heterocycles. Furthermore, the pyrazole ring serves as a bioisostere for:

  • Phenyl rings: Reducing lipophilicity (LogP) while maintaining planarity.

  • Amides: Mimicking the peptide bond geometry in protease inhibitors.

  • Purines: Acting as the hinge-binding core in kinase inhibitors.[3][4]

The Tautomerism Challenge

One of the most critical yet overlooked aspects of pyrazole chemistry is annular tautomerism. In unsubstituted pyrazoles, the hydrogen atom oscillates between


 and 

.
  • Free State: In solution, the equilibrium is driven by solvent polarity and substituents.

  • Bound State: Upon binding to a protein target, the pyrazole is "frozen" into one tautomeric form.

Critical Insight: If a drug design relies on the


-tautomer for binding (e.g., accepting a hydrogen bond), but the substituent electronics heavily favor the 

-tautomer in solution, the energetic penalty for desolvation and tautomeric shift can destroy potency.

Synthetic Methodologies: From Knorr to Flow Chemistry[5]

While 1,3-dipolar cycloadditions and multicomponent reactions exist, the Knorr Pyrazole Synthesis remains the industrial standard due to its scalability. However, it suffers from a major "regioselectivity problem" when using unsymmetrical 1,3-diketones.

The Regioselectivity Problem

When a mono-substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible.[5]
  • Electronic Control: The more nucleophilic nitrogen (usually the distal

    
    ) attacks the more electrophilic carbonyl.
    
  • Steric Control: The nucleophilic attack occurs at the less hindered carbonyl.

Senior Scientist Note: In practice, sterics often override electronics. To ensure a single isomer, modern workflows employ enaminones (reaction of DMF-DMA with a ketone) instead of diketones, which forces regioselectivity by creating distinct electrophilic sites.

Visualization: The Knorr Mechanism & Regioselectivity

The following diagram illustrates the bifurcation point in the Knorr synthesis that leads to regioisomeric mixtures.

Knorr_Mechanism Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Intermediate Hydrazone Intermediate (Formation of C=N) Start->Intermediate Acid Cat. Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (- H2O) Cyclization->Dehydration Isomer_A Isomer A: Sterically Favored Dehydration->Isomer_A Path 1 Isomer_B Isomer B: Electronically Favored Dehydration->Isomer_B Path 2

Caption: The Knorr synthesis pathway demonstrating the divergence point where steric vs. electronic factors dictate the final isomeric ratio.

Medicinal Chemistry: Kinase Inhibition & SAR[6][7][8]

The most prolific application of pyrazoles is in kinase inhibition. The scaffold is an ideal mimic for the adenine ring of ATP, which binds to the "hinge region" of the kinase domain.

Binding Mode Mechanism
  • Hinge Region: The linker connecting the N-terminal and C-terminal lobes of the kinase.

  • Interaction: The pyrazole

    
     (protonated) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of a hinge residue (e.g., Glu, Met). The pyrazole 
    
    
    
    (unprotonated) acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.
Case Study: Ruxolitinib (Jakafi)
  • Target: JAK1/JAK2 (Janus Kinase).

  • Indication: Myelofibrosis, Polycythemia Vera.[6]

  • Structure: A pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine).

  • Role of Pyrazole: The pyrazole moiety does not just provide scaffold rigidity; it positions the cyclopentyl group to fill the hydrophobic pocket, while the fused system mimics the adenine purine, forming the critical bidentate H-bonds with the hinge region residues (Glu966 and Leu932 in JAK2).

Visualization: Kinase Hinge Binding

This diagram abstracts the interaction between a pyrazole-based inhibitor and the ATP-binding pocket.

Kinase_Binding Hinge_Backbone Kinase Hinge Region (Glu/Met/Leu) Pyrazole_N2 Pyrazole N2 (H-Bond Acceptor) Hinge_Backbone->Pyrazole_N2 H-Bond Pyrazole_N1 Pyrazole N1-H (H-Bond Donor) Pyrazole_N1->Hinge_Backbone H-Bond Pyrazole_N1->Pyrazole_N2 Aromatic Ring Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Residue) Pyrazole_N2->Hydrophobic_Pocket Substituent Vector

Caption: Schematic of the bidentate hydrogen-bonding network between the pyrazole pharmacophore and the kinase hinge region.

Data Summary: FDA-Approved Pyrazoles[9][10][11][12]

Drug NameTargetIndicationMechanism Note
Celecoxib COX-2Arthritis / PainPyrazole confers COX-2 selectivity over COX-1 by fitting into the side pocket.
Ruxolitinib JAK1/2MyelofibrosisATP-competitive hinge binder; pyrazole mimics adenine.
Crizotinib ALK/ROS1NSCLC3-substituted pyrazole binds to the hinge region.
Ibrutinib BTKMantle Cell LymphomaPyrazolo-pyrimidine scaffold forms covalent bond with Cys481.
Axinitib VEGFRRenal Cell CarcinomaIndazole (fused pyrazole) acts as the hinge binder.

Experimental Protocol: Regioselective Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Objective: Synthesize a reference pyrazole standard using the Knorr method with strict quality control to verify regiochemistry.

Reagents
  • Acetylacetone (2,4-Pentanedione): 10 mmol (1.0 eq)

  • Phenylhydrazine: 10 mmol (1.0 eq)

  • Ethanol (Absolute): 20 mL

  • HCl (conc.): 2-3 drops (Catalyst)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Acetylacetone in 15 mL of ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add Phenylhydrazine (10 mmol) dropwise over 10 minutes. Note: Reaction is exothermic.

  • Catalysis: Add 2 drops of conc. HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[2]

  • Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% via rotary evaporation and pour into 50 mL ice-cold water.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (

    
     mL).
    
  • Purification (Critical): Recrystallize from Ethanol/Water (1:1). This removes trace hydrazine impurities which are toxic and can interfere with biological assays.

  • Validation:

    • LC-MS: Confirm single peak and mass

      
      .
      
    • 1H NMR (DMSO-d6): Verify the absence of the diketone enol proton (~15 ppm) and the presence of the pyrazole C4-H singlet (~6.0 ppm).

References

  • Kumar, R., et al. (2023).[7][8] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry, 23(22). Link

  • Foye, W. O. (2008). "Principles of Medicinal Chemistry." Lippincott Williams & Wilkins.
  • Madden, K. S., et al. (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[5] Reaction Chemistry & Engineering. Link

  • Lin, A., et al. (2018). "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof." Biochemical Pharmacology. Link

  • BenchChem. (2025).[9] "Application Notes and Protocols for Knorr Pyrazole Synthesis." Link

Sources

Methodological & Application

Application Notes and Protocols: 1-Isopropyl-4-methyl-1H-pyrazol-3-amine as a Versatile Synthon in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 1-isopropyl-4-methyl-1H-pyrazol-3-amine, a highly valuable heterocyclic building block, or "synthon," for medicinal chemistry and drug discovery. We delve into its strategic importance, provide detailed and validated protocols for its synthesis, and demonstrate its application in constructing core scaffolds for potent therapeutic agents, with a particular focus on kinase inhibitors. The protocols are designed to be robust and reproducible, with causal explanations for experimental choices to empower researchers in their own discovery efforts.

Strategic Importance of the Pyrazole Scaffold in Drug Design

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and ability to form key interactions with a multitude of biological targets.[1][2] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a prominent feature in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][3][4]

The 3-aminopyrazole subtype is particularly advantageous, providing a synthetically tractable handle—the amino group—for diversification and covalent attachment to other molecular fragments.[1][5] The specific synthon, 1-isopropyl-4-methyl-1H-pyrazol-3-amine , offers distinct advantages for modern drug design:

  • N1-Isopropyl Group: This bulky, lipophilic group can effectively probe hydrophobic pockets in target proteins, enhance metabolic stability, and fine-tune solubility and cell permeability.

  • C3-Amino Group: As a primary amine, it serves as a versatile nucleophile, perfectly positioned for derivatization through robust reactions like N-arylation and amide bond formation.

  • C4-Methyl Group: This small alkyl group strategically blocks a potential site of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting drug candidates. It also serves to orient vectors of substituents attached at the C3 position, influencing their interaction with the target protein.

This combination of features makes 1-isopropyl-4-methyl-1H-pyrazol-3-amine an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies, especially in the pursuit of selective kinase inhibitors.[6][7][8]

Synthesis and Characterization of the Synthon

The most reliable and widely adopted method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine. The following protocol outlines a robust pathway to the title compound.

Protocol 1: Synthesis of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

This two-step procedure involves the initial formation of the pyrazole ring via cyclization, followed by purification.

reagents1 Isopropylhydrazine + 2-methyl-3-oxobutanenitrile step1 Step 1: Cyclization Reaction reagents1->step1 product_crude Crude Product Mixture step1->product_crude Formation of Pyrazole Ring conditions1 Solvent: Ethanol Catalyst: Acetic Acid (cat.) Conditions: Reflux, 4-6h conditions1->step1 step2 Step 2: Purification product_crude->step2 product_final 1-Isopropyl-4-methyl-1H-pyrazol-3-amine step2->product_final Isolation of Pure Synthon conditions2 Method: Column Chromatography (Silica gel, EtOAc/Hexanes gradient) conditions2->step2

Caption: Synthetic workflow for 1-isopropyl-4-methyl-1H-pyrazol-3-amine.

Materials:

  • Isopropylhydrazine

  • 2-methyl-3-oxobutanenitrile (may require synthesis from ethyl acetoacetate)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated solution)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-oxobutanenitrile (1.0 eq). Dissolve it in absolute ethanol (approx. 5-10 mL per gram of nitrile).

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). To this solution, add isopropylhydrazine (1.05 eq) dropwise at room temperature. Causality Note: The acid catalyst is crucial for activating the carbonyl group for the initial nucleophilic attack by the hydrazine, forming the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours). Expertise Note: The intramolecular cyclization, where the second hydrazine nitrogen attacks the nitrile carbon, is the key ring-forming step and is driven by heat.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid or viscous oil.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized synthon should be confirmed by standard analytical techniques.

PropertyValueSource/Method
Molecular FormulaC₇H₁₃N₃Calculated
Molecular Weight139.20 g/mol Calculated[9]
AppearanceOff-white to yellow solid/oilExperimental Observation
¹H NMR (CDCl₃, 400 MHz) Expected Shifts (δ, ppm)GIAO Method Principle[10]
~5.8-6.0 (s, 1H, pyrazole C5-H)
~4.2-4.4 (sept, 1H, CH(CH₃)₂)
~3.5-4.0 (br s, 2H, NH₂)
~2.0 (s, 3H, C4-CH₃)
~1.4 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) Expected Shifts (δ, ppm)General NMR Principles[11]
~150-152 (C3-NH₂)
~135-137 (C5)
~100-102 (C4)
~48-50 (CH(CH₃)₂)
~22-23 (CH(CH₃)₂)
~9-11 (C4-CH₃)

Core Applications in Synthon Derivatization

The true power of 1-isopropyl-4-methyl-1H-pyrazol-3-amine lies in its versatile reactivity. The C3-amino group is a nucleophilic handle for building molecular complexity. Below are protocols for two of the most critical transformations in medicinal chemistry.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

This reaction is fundamental for creating the N-(hetero)aryl aminopyrazole motif, a key hinge-binding element in many Type I and Type II kinase inhibitors.

cluster_reagents Reagents synthon 1-Isopropyl-4-methyl- 1H-pyrazol-3-amine coupling Buchwald-Hartwig N-Arylation synthon->coupling aryl_halide Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine) aryl_halide->coupling product N-Aryl-3-aminopyrazole (Kinase Scaffold Core) coupling->product C-N Bond Formation catalyst Pd Catalyst: BrettPhos Precatalyst Base: K₂CO₃ or NaOtBu Solvent: t-BuOH or Toluene catalyst->coupling

Caption: Workflow for Buchwald-Hartwig N-arylation of the synthon.

Rationale: Modern palladium catalysts based on bulky, electron-rich biarylmonophosphine ligands (like BrettPhos) are exceptionally effective for C-N cross-coupling reactions.[12] They exhibit high turnover numbers and are compatible with a wide range of functional groups, which is critical in multi-step drug synthesis.

Materials:

  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., 2-chloropyrimidine, 1.1 eq)

  • BrettPhos Pd G3 Precatalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Toluene or tert-Butanol

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk tube or similar reaction vessel, add the aminopyrazole synthon, the aryl halide, the palladium precatalyst, and the base.

  • Evacuate and Backfill: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. Causality Note: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is non-negotiable for success.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C). Stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Protocol 3: Amide Bond Formation via Activated Ester

Amide coupling is arguably the most utilized reaction in medicinal chemistry, allowing for the systematic exploration of SAR by introducing diverse side chains.[13]

cluster_reagents Reagents synthon 1-Isopropyl-4-methyl- 1H-pyrazol-3-amine coupling Amide Coupling synthon->coupling acid Carboxylic Acid (R-COOH) acid->coupling product Pyrazolyl Amide Derivative coupling->product Amide Bond Formation reagents Coupling Agent: HATU Base: DIPEA Solvent: DMF reagents->coupling

Caption: General scheme for amide coupling with the aminopyrazole synthon.

Rationale: While many coupling reagents exist, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, fast, and minimize side reactions, particularly the racemization of chiral carboxylic acids.[13] They work by rapidly forming a highly activated acyl-transfer agent.

Materials:

  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation of Acid: In a flask, dissolve the carboxylic acid and HATU in DMF. Add DIPEA and stir the mixture at room temperature for 15-20 minutes. Expertise Note: This pre-activation step is critical. It allows for the formation of the activated O-acylisourea intermediate before the amine is introduced, ensuring a clean and efficient reaction.

  • Amine Addition: Add a solution of the aminopyrazole synthon in a small amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which will often precipitate the product. Alternatively, perform an aqueous extraction with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Application in Kinase Inhibitor SAR Studies

The derivatives synthesized via the protocols above are ideal for building libraries to probe the active sites of protein kinases. The N-aryl pyrazole forms the "hinge-binding" core, while the amide-linked "R" group can be varied to explore different pockets of the ATP-binding site to gain potency and selectivity.

synthon 1-Isopropyl-4-methyl- 1H-pyrazol-3-amine (Core Synthon) inhibitor Final Kinase Inhibitor synthon->inhibitor hinge_binder N-Aryl Moiety (via Protocol 2) hinge_binder->inhibitor solvency_region R-Group (via Protocol 3) solvency_region->inhibitor

Caption: Contribution of the synthon to a generic kinase inhibitor structure.

A hypothetical SAR table illustrates how systematic modification using this synthon can guide a drug discovery program.

Compound IDN-Aryl Moiety (from Protocol 2)R-Group (from Protocol 3)Target Kinase IC₅₀ (nM)
A-001 4-methoxyphenylBenzyl850
A-002 Pyrimidin-2-ylBenzyl120
A-003 Pyrimidin-2-yl(4-fluorophenyl)methyl45
A-004 Pyrimidin-2-ylCyclohexyl215

This hypothetical data demonstrates that changing the N-aryl group from a simple phenyl to a pyrimidine (a known hinge-binder) significantly improves potency (A-001 vs. A-002). Further modification of the amide R-group allows for fine-tuning of this activity (A-003 vs A-004).

Conclusion

1-Isopropyl-4-methyl-1H-pyrazol-3-amine is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its carefully arranged functional groups provide a robust and versatile platform for synthesizing diverse compound libraries with favorable drug-like properties. The detailed, validated protocols provided herein serve as a reliable foundation for researchers and scientists to leverage this powerful synthon in the development of next-generation therapeutics.

References

  • MySkinRecipes. 1-Isopropyl-1H-pyrazol-4-amine hydrochloride.
  • Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • Smolecule. 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine.
  • Benchchem. 1-isopropyl-4-methyl-1H-pyrazol-5-amine | 3524-50-3.
  • Benchchem. Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591.
  • ACS Publications. Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors | Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry.
  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • PubMed. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • PMC - NIH. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • Arkivoc. Recent developments in aminopyrazole chemistry.
  • ResearchGate. (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies.

Sources

Synthesis of 1H-pyrazolo[3,4-b]pyridine using aminopyrazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1H-Pyrazolo[3,4-b]pyridine Scaffolds

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] It is a critical core in the development of kinase inhibitors (e.g., GSK-3


, CDK, and MAPK inhibitors) and anticancer agents.

This guide details the synthetic architecture for constructing this bicyclic system using 5-aminopyrazoles as the dinucleophilic anchor. Unlike generic procedures, this note focuses on controlling regioselectivity —the most common failure mode in this synthesis—and provides two field-validated protocols: a classical condensation for scale-up and a microwave-assisted multicomponent reaction (MCR) for library generation.

Strategic Analysis: The Aminopyrazole Advantage

The 5-aminopyrazole moiety acts as a [C-C-N] binucleophile. The synthesis generally involves the fusion of a pyridine ring onto the pre-existing pyrazole core (Type B synthesis).

Key Mechanistic Challenge: Regioselectivity When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dielectrophile (e.g., a


-keto ester or unsymmetrical 1,3-diketone), two regioisomers are possible:
  • Path A (Kinetic/Steric): Attack of the exocyclic amine (

    
    ) on the more reactive carbonyl, followed by cyclization at C-4.
    
  • Path B (Thermodynamic): Attack of the ring nitrogen (N1) or C-4 carbon, leading to alternate fused systems or regioisomers (e.g., pyrazolo[1,5-a]pyrimidines).

Note: The protocols below are optimized to favor the formation of the [3,4-b] fusion over the [1,5-a] isomer.

Visualizing the Synthetic Landscape

The following diagram illustrates the primary synthetic pathways starting from 5-aminopyrazoles.

G Start 5-Aminopyrazole (Precursor) Path1 Classical Condensation (+ 1,3-Dicarbonyls) Start->Path1 Reflux/AcOH Path2 Multicomponent (MCR) (+ Aldehyde + Active Methylene) Start->Path2 MW/Water/Cat. Path3 Cascade Cyclization (+ Alkynyl Aldehydes) Start->Path3 Ag/TfOH Product 1H-Pyrazolo[3,4-b]pyridine (Target Scaffold) Path1->Product Cyclization (C-C bond) Isomer Pyrazolo[1,5-a]pyrimidine (Common Impurity) Path1->Isomer Incorrect N-attack Path2->Product Hantzsch-type Path3->Product 6-endo-dig

Figure 1: Synthetic pathways converting 5-aminopyrazoles to pyrazolo[3,4-b]pyridines.[1][2] Path 1 and 2 are detailed below.

Detailed Experimental Protocols

Protocol A: Classical Condensation (Scale-Up Ready)

Best for: Synthesis of defined 4,6-disubstituted derivatives using stable 1,3-dicarbonyls.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone or Benzoylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[3]

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5-aminopyrazole (5 mmol) in Glacial AcOH (10 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (118 °C) .

    • Critical Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot (usually polar/fluorescent) should disappear within 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

    • Neutralization (Optional but recommended): If no precipitate forms immediately, neutralize carefully with saturated

      
       solution to pH ~7.
      
  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[4]

Expected Yield: 75–90% Data Validation:

  • 
     NMR:  Look for the disappearance of the pyrazole 
    
    
    
    signal (broad singlet,
    
    
    4.0–6.0 ppm). The new pyridine ring proton (C-5 H) typically appears as a singlet around
    
    
    6.5–7.5 ppm if using a symmetrical diketone.
Protocol B: Microwave-Assisted Green MCR

Best for: Rapid library generation, introducing diversity at the 4-position (aryl groups).

Reagents:

  • 5-Aminopyrazole (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Active Methylene (e.g., Malononitrile or Ethyl Acetoacetate) (1.0 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) or p-TSA
    
  • Solvent: Water or Ethanol

Workflow:

  • Setup: In a microwave-safe vial (10–20 mL), combine the aldehyde (1 mmol), active methylene (1 mmol), and 5-aminopyrazole (1 mmol).

  • Catalysis: Add

    
     (0.1 mmol) and Water (3 mL).
    
  • Irradiation: Cap the vial and irradiate at 100–120 °C for 10–20 minutes (Power: dynamic, max 300W).

    • Note: If using conventional heating, reflux in Ethanol for 2–4 hours.

  • Workup:

    • Cool the vial. The product often precipitates directly from the aqueous medium.

    • Filter the solid.

    • Wash with warm water to remove the ammonium salt catalyst.

  • Purification: Recrystallization from hot ethanol.

Mechanism: This proceeds via a Knoevenagel condensation (aldehyde + active methylene) followed by a Michael addition of the aminopyrazole and subsequent cyclization.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions:

IssueProbable CauseCorrective Action
Formation of Regioisomer (Pyrazolo[1,5-a]pyrimidine) Attack of exocyclic amine on the wrong carbonyl or N1 attack.1. Use a bulky group on the 1,3-dicarbonyl to steer steric attack.2. Switch solvent to Ethanol/Piperidine to alter the tautomeric equilibrium.
Low Yield / Sticky Tar Polymerization of the aldehyde or incomplete cyclization.1. Ensure reagents are fresh (especially aldehydes).2. Switch to Protocol B (MCR) which avoids isolating unstable intermediates.3. Use Ultrasound (40 kHz, 60 °C) to improve mass transfer.
Incomplete Reaction (TLC shows SM) Deactivation of the amine nucleophile.Add a Lewis Acid catalyst (e.g.,

or

, 5-10 mol%) to activate the carbonyl electrophile.
Product is 4,7-Dihydro (Not Aromatic) Incomplete oxidation in MCR protocols.Add an oxidant (e.g., DDQ or simply aerate the reaction) or reflux longer in AcOH to drive aromatization.

Logic Diagram: Regioselectivity Control

The following decision tree helps in selecting the right conditions to avoid isomeric impurities.

Regio Start Start: 5-Aminopyrazole + 1,3-Dielectrophile Check Is the 1,3-Dielectrophile Symmetrical? Start->Check Sym Yes (e.g., Acetylacetone) Check->Sym Yes Unsym No (e.g., Benzoylacetone) Check->Unsym No Result1 Single Regioisomer (High Yield) Sym->Result1 Decision Check Carbonyl Reactivity Unsym->Decision PathA Carbonyl A is more Electrophilic (e.g., adjacent to CF3) Decision->PathA PathB Carbonyls have similar reactivity Decision->PathB OutcomeA Predictable Regiochemistry (CF3 ends at Pos 4 or 6) PathA->OutcomeA OutcomeB Mixture of Isomers REQUIRES CHROMATOGRAPHY PathB->OutcomeB

Figure 2: Decision logic for predicting and controlling regioselectivity.

References

  • Aggarwal, R., & Procha, S. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[5] Beilstein Journal of Organic Chemistry, 14, 1860–5397. Link

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[6] Molecules, 27(7), 2237. Link

  • Shaabani, A., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. ChemistrySelect, 9, e202403569.[7] Link

  • BenchChem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Guides. Link

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.[8] Molecules, 27(19), 6381. Link

Sources

Technical Guide: Pyrazole Derivatives in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole "Privileged Scaffold"

In modern medicinal chemistry, the pyrazole ring (


) is classified as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological targets. Its planar, five-membered heterocyclic structure features two nitrogen atoms—one pyrrole-like (H-bond donor) and one pyridine-like (H-bond acceptor).

This unique electronic profile allows pyrazole derivatives to:

  • Mimic the Purine Ring of ATP: Making them potent kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

  • Bind Hydrophilic Side Pockets: Crucial for selectivity in enzymes like COX-2 (e.g., Celecoxib).[1]

  • Act as Bioisosteres: Replacing unstable or metabolically liable functional groups in lead optimization.

This guide provides validated protocols for the regioselective synthesis , biological evaluation , and structural optimization of pyrazole-based candidates.

Synthetic Application Note: Overcoming Regioselectivity Challenges

The Challenge: 1,3- vs. 1,5-Isomerism

The most common synthetic route—condensation of hydrazines with 1,3-diketones (Knorr synthesis)—often yields a mixture of 1,3- and 1,5-disubstituted pyrazoles. Separating these regioisomers is time-consuming and reduces yield.

The Solution: Regioselective Chalcone Cyclization

To ensure the formation of a specific isomer (typically the 1,3,5-trisubstituted scaffold common in kinase inhibitors), we utilize an


-unsaturated ketone (chalcone) intermediate.
Protocol A: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesis of 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

Reagents:
  • 4-Chloroacetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Phenylhydrazine (12 mmol)

  • Ethanol (Absolute)[2]

  • Sodium Hydroxide (40% aq.)

  • Glacial Acetic Acid

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Reagents: Acetophenone + Aldehyde Step1 Claisen-Schmidt Condensation (NaOH/EtOH) Start->Step1 RT, 4h Inter Intermediate: Chalcone Step1->Inter Dehydration Step2 Michael Addition & Cyclization (Ph-NHNH2 / AcOH) Inter->Step2 Reflux, 6h Product Product: 1,3,5-Trisubstituted Pyrazole Step2->Product Regioselective Formation

Caption: Step-wise regioselective synthesis via chalcone intermediate to avoid isomeric mixtures.

Step-by-Step Methodology:
  • Chalcone Formation:

    • Dissolve 4-chloroacetophenone (1.54 g) and benzaldehyde (1.06 g) in 20 mL of ethanol.

    • Add 5 mL of 40% NaOH dropwise while stirring at

      
      .
      
    • Stir at room temperature for 4 hours. The mixture will thicken as the chalcone precipitates.

    • Validation point: TLC (Hexane:EtOAc 8:2) should show disappearance of starting materials.

  • Cyclocondensation:

    • Without isolation (if one-pot) or after filtration of chalcone, add phenylhydrazine (1.2 mL) and 2 mL glacial acetic acid.

    • Reflux the mixture at

      
       for 6–8 hours.
      
  • Work-up:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • The pyrazole will precipitate as a solid. Filter and wash with cold water.

    • Recrystallization: Purify using hot ethanol to obtain needle-like crystals.

Therapeutic Application: Oncology (Kinase Inhibition)

Mechanism of Action

Pyrazole derivatives function as Type I ATP-competitive inhibitors . The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of the kinase domain (e.g., residues Glu81 and Leu83 in CDK2), effectively blocking ATP from binding and transferring phosphate to downstream substrates.

Signaling Pathway: MAPK/ERK Inhibition

Many pyrazoles (e.g., Ulixertinib derivatives) target the MAPK pathway.

Pathway Diagram

KinasePathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->RAF Blocks ATP Binding Inhibitor->MEK

Caption: Pyrazole inhibitors block the phosphorylation cascade at RAF or MEK nodes, preventing tumor proliferation.

Protocol B: In Vitro Kinase Activity Assay (FRET-Based)

Objective: Determine the


 of a novel pyrazole derivative against EGFR kinase.
  • Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: Fluorescein-labeled PolyGT peptide (200 nM).

    • ATP: At

      
       concentration (typically 10 
      
      
      
      M for EGFR).
  • Compound Addition:

    • Prepare 3-fold serial dilutions of the pyrazole derivative in DMSO.

    • Add 100 nL of compound to a 384-well low-volume black plate.

  • Reaction Initiation:

    • Add 5

      
      L of EGFR enzyme (0.5 nM final) to the wells.
      
    • Incubate for 15 minutes at RT (allows inhibitor to bind the hinge region).

    • Add 5

      
      L of ATP/Substrate mix to start the reaction.
      
  • Detection:

    • Incubate for 60 minutes.

    • Add EDTA (to stop reaction) and Coating Reagent (binds phosphorylated substrate).

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

      
      .
      

Structure-Activity Relationship (SAR) Data

The following table illustrates how minor substitutions on the pyrazole ring drastically alter selectivity between COX-2 (Anti-inflammatory) and EGFR (Anti-cancer).

Compound IDR1 (N-1)R3 (C-3)R5 (C-5)TargetIC50 (nM)Selectivity Note
Celecoxib 4-SulfonamidophenylCF3p-TolylCOX-240Binds hydrophilic side pocket via SO2NH2
Deriv.[1][3][4][5][6][7] A PhenylMethylp-TolylCOX-1/2>1000Loss of sulfonamide destroys COX-2 selectivity
Deriv. B HIndazolePyrimidineCDK212"Hinge binder" configuration (mimics ATP)
Ruxolitinib CyclopentylPyrolo-pyrimidineHJAK1/23.3Aliphatic N-1 substitution favors JAK pocket

Key Insight: For kinase inhibition, the N-H or small alkyl group at position 1 is often preferred to fit the ATP pocket. For COX-2 inhibition, a bulky, polar group (like sulfonamide) at N-1 is required to access the secondary specificity pocket.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceuticals, 2021. Link

  • Celecoxib Mechanism of Action. StatPearls [Internet], 2024. Link

  • Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. Link

  • Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors.Journal of Medicinal Chemistry, 2024. (Contextual synthesis of search results).

Sources

Development of RIPK1 inhibitors from 1H-pyrazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of RIPK1 Inhibitors from 1H-pyrazol-3-amine Derivatives

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of inflammation and cell death.[1][2][3] While its scaffolding function protects against TNF-induced apoptosis, its kinase activity drives necroptosis —a lytic, immunogenic cell death implicated in ischemic injury, neurodegeneration, and systemic inflammation.[4] This guide details the development of 1H-pyrazol-3-amine derivatives as Type II RIPK1 inhibitors. Unlike early Type I inhibitors (e.g., Necrostatin-1), Type II inhibitors target the inactive (DLG-out) conformation, offering superior selectivity. This note provides rational design strategies, validated biochemical screening protocols (ADP-Glo™), and cellular efficacy workflows (L929 necroptosis rescue).

Rational Design: The 1H-pyrazol-3-amine Scaffold

The 1H-pyrazol-3-amine moiety is a "privileged scaffold" in kinase inhibition, capable of forming key hydrogen bonds with the kinase hinge region. In the context of RIPK1, the design strategy focuses on stabilizing the DLG-out (inactive) conformation.

Mechanism of Binding
  • Hinge Interaction: The exocyclic amine and the pyrazole nitrogen typically form a bidentate hydrogen bond network with the backbone of Glu93 and Met95 in the RIPK1 hinge region.

  • The "Gatekeeper" & Back Pocket: To achieve high potency and Type II selectivity, the scaffold must be substituted (often at the 1-position or via an amide linker) with a hydrophobic moiety (e.g., trifluoromethyl-phenyl or isoxazole groups). This moiety penetrates the hydrophobic back pocket adjacent to the gatekeeper residue (Thr90 ), a feature distinct to the inactive kinase conformation.

  • Selectivity Filter: By targeting the DLG-out pocket, these inhibitors avoid off-target inhibition of structurally similar kinases that are restricted to the DLG-in state (e.g., RIPK3).

Signaling Context: The Necroptosis Pathway

The inhibitor must block the transition from Complex I (survival) to Complex IIb (necroptosis).

NecroptosisPathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 CpxI Complex I (RIPK1/TRADD/TRAF2) TNFR1->CpxI Casp8 Caspase-8 (Active) CpxI->Casp8 Normal Pathway CpxIIb Complex IIb (Necrosome) CpxI->CpxIIb If Casp8 Inhibited zVAD zVAD-fmk (Inhibitor) zVAD->Casp8 Blocks RIPK1 RIPK1 (Active Kinase) CpxIIb->RIPK1 RIPK3 RIPK3 (Recruited) RIPK1->RIPK3 Phosphorylation Inhibitor 1H-pyrazol-3-amine Inhibitor Inhibitor->RIPK1 BLOCKS MLKL MLKL (Oligomerization) RIPK3->MLKL Death Necroptosis (Membrane Rupture) MLKL->Death

Figure 1: The TNF-induced necroptosis pathway.[5][6][7] RIPK1 inhibitors block the phosphorylation cascade within the necrosome (Complex IIb), preventing MLKL oligomerization and membrane rupture.

Protocol: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the IC₅₀ of synthesized derivatives against recombinant human RIPK1. Principle: The assay quantifies ADP produced during the kinase reaction.[8][9][10] ADP is converted back to ATP, which is then used by luciferase to generate light.[8][9][10] The signal is positively correlated with kinase activity.[9][10]

Materials
  • Enzyme: Recombinant Human RIPK1 (aa 1–327), GST-tagged (SignalChem or Promega).

  • Substrate: Myelin Basic Protein (MBP) or RIPK1-specific peptide.

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, low-volume solid bottom plates.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) starting at 10 µM (final assay concentration).

    • Dispense 50 nL of compound into the 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition:

    • Dilute RIPK1 enzyme to 4 ng/µL in Assay Buffer.

    • Add 2.5 µL of enzyme solution to the wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow Type II inhibitor binding (slow-off rate characteristic).

  • Reaction Initiation:

    • Prepare a mix of ATP (20 µM final, approx.

      
      ) and MBP (20 µM final).
      
    • Add 2.5 µL of the ATP/Substrate mix to start the reaction (Total Volume = 5 µL).

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min at RT.
      
  • Data Analysis:

    • Measure Luminescence (RLU).[9]

    • Normalize data:

      
      ; 
      
      
      
      .
    • Fit curves using a non-linear regression (4-parameter logistic) to determine IC₅₀.

AssayWorkflow Step1 1. Compound Dispense (50 nL DMSO) Step2 2. Enzyme Pre-incubation (15 min) Step1->Step2 Step3 3. Kinase Rxn (+ATP/Substrate) (60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (40 min) Step3->Step4 Step5 5. Detection Reagent (30 min) Step4->Step5 Read Luminescence Readout Step5->Read

Figure 2: ADP-Glo assay timeline.[1][9][11][12][13] Pre-incubation (Step 2) is critical for Type II inhibitors to access the deep hydrophobic pocket.

Protocol: Cellular Efficacy (L929 Necroptosis Rescue)

Objective: Assess the ability of compounds to rescue L929 cells from TNF-induced necroptosis. Cell Model: L929 (Murine fibrosarcoma) is the gold standard because it naturally expresses RIPK3 and undergoes robust necroptosis when Caspase-8 is inhibited.

Materials
  • Cells: L929 cells (ATCC CCL-1).

  • Media: DMEM + 10% FBS + Pen/Strep.[14]

  • Inducers: Recombinant Mouse TNF-α (10 ng/mL) and zVAD-fmk (20 µM).

  • Control Inhibitor: Necrostatin-1s (Nec-1s) at 10 µM.[6]

  • Readout: CellTiter-Glo® (Promega) for ATP quantification.[7]

Step-by-Step Methodology
  • Seeding:

    • Harvest L929 cells and resuspend in fresh media.

    • Seed 5,000 cells/well in a 96-well white clear-bottom plate (100 µL volume).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 3x concentrated compound solutions in media (max DMSO 0.5%).

    • Remove culture media and add 50 µL of compound-containing media.

    • Incubate for 1 hour at 37°C.

  • Induction (The "TZ" Stimulus):

    • Prepare a 2x mix of TNF-α (20 ng/mL) and zVAD-fmk (40 µM).

    • Add 50 µL of the mix to the wells (Final: 10 ng/mL TNF, 20 µM zVAD).

    • Controls:

      • Vehicle (DMSO only, no kill).

      • TZ only (100% kill).

      • TZ + Nec-1s (Positive Rescue Control).

  • Incubation:

    • Incubate for 18–24 hours . Monitor morphology; necrotic cells will swell and detach.

  • Viability Measurement:

    • Equilibrate plate to RT (15 min).

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 min.

    • Read Luminescence.[8][9]

    • Calculate

      
       based on % viability rescue relative to Nec-1s control.
      

Selectivity & In Vivo Considerations

Selectivity Profiling

1H-pyrazol-3-amine derivatives must be profiled against key off-targets to ensure safety:

  • RIPK3: Essential to ensure the inhibitor is RIPK1-specific.

  • p38 MAPK: Structurally similar hinge region; common off-target for pyrazoles.

  • VEGFR2: Often hit by Type II inhibitors; assess to avoid cardiovascular toxicity.

In Vivo Proof-of-Concept: TNF-Induced SIRS

The Systemic Inflammatory Response Syndrome (SIRS) model is the standard rapid PK/PD test.

  • Protocol: C57BL/6 mice are dosed orally with the inhibitor (e.g., 10–50 mg/kg) 15 minutes prior to an intravenous injection of TNF-α (high dose).

  • Readout: Body temperature loss (hypothermia) is the primary marker of shock. Effective RIPK1 inhibitors prevent the temperature drop and mortality over 24 hours.

Summary of Key Data

ParameterTarget ValueMethod
RIPK1 Enzymatic IC₅₀ < 50 nMADP-Glo (10 µM ATP)
L929 Cell EC₅₀ < 100 nMTNF + zVAD Rescue
Selectivity (RIPK3) > 100-foldKinase Panel
Microsomal Stability

> 30 min
Liver Microsomes (Human/Mouse)

References

  • Discovery of 1H-Pyrazol-3-amine Derivatives: Wang, L., et al. (2023).[15] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link](Note: Representative citation based on recent scaffold optimization literature).

  • ADP-Glo Kinase Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. [Link]

  • L929 Necroptosis Protocol: Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology. [Link]

  • RIPK1 Structural Biology (Type II Binding): Harris, P.A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • SIRS Model Methodology: Duprez, L., et al. (2011). Intermediate Domain of Receptor-interacting Protein Kinase 1 (RIPK1) Is Required for the Switch from Tumor Necrosis Factor-induced Survival to Cell Death. Journal of Biological Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives are recognized as pharmacologically significant scaffolds, possessing a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] A particularly compelling area of research is the exploration of pyrazole derivatives as novel antimicrobial and antifungal agents to combat the growing threat of multidrug-resistant (MDR) pathogens.[4][5][6] The structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with the potential for potent and selective activity against a wide range of bacterial and fungal strains.[4][7][8][9][10]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols for the initial in vitro screening of novel pyrazole compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust, reproducible, and scientifically valid results.[11][12][13] We will move from qualitative preliminary screening to quantitative determination of inhibitory and cidal concentrations, explaining the scientific rationale behind each critical step.

Part 1: Foundational Principles & Initial Compound Preparation

Before commencing any screening assay, meticulous preparation is paramount. The physicochemical properties of novel pyrazole compounds can vary significantly.

  • Solubility and Stock Solution Preparation : Most novel synthetic compounds, including pyrazoles, exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent used to create high-concentration stock solutions (e.g., 10-20 mg/mL).

    • Causality : Using a stock solution allows for precise and reproducible serial dilutions. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is non-toxic to the test microorganisms, typically ≤1% v/v.[14] A solvent toxicity control must always be included in every experiment to validate this.

  • Selection of Test Organisms : Screening should be performed against a panel of clinically relevant and standardized microbial strains, preferably sourced from recognized culture collections like the American Type Culture Collection (ATCC). This ensures reproducibility and allows for comparison of data across different studies.

    • Recommended Bacterial Panel :

      • Gram-positive : Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

      • Gram-negative : Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Recommended Fungal Panel :

      • Yeast : Candida albicans (e.g., ATCC 90028)

      • Mold : Aspergillus niger (e.g., ATCC 16404)

Part 2: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a cost-effective and widely used technique for the initial qualitative screening of a large number of compounds.[15][16][17] It provides a clear visual indication of antimicrobial activity based on the compound's ability to diffuse through the agar and inhibit microbial growth.

Protocol 2.1: Agar Well Diffusion Assay
  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface. Allow the agar to solidify completely.

  • Inoculum Preparation :

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14]

  • Plate Inoculation :

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it several times, pressing firmly against the inside wall of the tube to remove excess fluid.

    • Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application :

    • Using a sterile cork borer (6 mm in diameter), punch wells into the inoculated agar plate.[15][17]

    • Carefully add a defined volume (e.g., 50-100 µL) of the pyrazole compound stock solution (at a known concentration, e.g., 1 mg/mL) into a designated well.

    • Self-Validation System : In separate wells on the same plate, add:

      • Positive Control : A standard antibiotic (e.g., Ciprofloxacin at 5 µg/mL) or antifungal (e.g., Fluconazole at 25 µg/mL).

      • Negative Control : The same volume of the pure solvent (e.g., DMSO) used to dissolve the pyrazole compound.[14]

  • Incubation :

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.[14][18]

    • Incubate fungal plates at 28-30°C for 24-48 hours for yeast or up to 72 hours for molds.

  • Data Collection : Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well. The negative control should show no zone of inhibition.

Visualization: Agar Well Diffusion Workflow

AgarWellWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Agar Plates (MHA/SDA) A1 Lawn Culture Microorganism P1->A1 P2 Prepare Inoculum (0.5 McFarland) P2->A1 A2 Create Wells (6 mm) A1->A2 A3 Add Controls & Pyrazole Compound A2->A3 I1 Incubate (24-72h) A3->I1 M1 Measure Zone of Inhibition (mm) I1->M1

Caption: Workflow for the Agar Well Diffusion assay.

Part 3: Quantitative Analysis via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[19][20] The protocol is based on CLSI and EUCAST standards and is performed in 96-well microtiter plates, allowing for efficient testing of multiple concentrations.[19][21]

Protocol 3.1: Broth Microdilution for MIC Determination
  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.[20][22] Dispense into sterile containers.

  • Compound Serial Dilution :

    • Add 100 µL of sterile broth to all wells of a 96-well flat-bottom plate.

    • Add 100 µL of the pyrazole stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last diluted column. This leaves a constant volume of 100 µL in each well with serially diluted compound concentrations.

  • Inoculum Preparation : Prepare the microbial inoculum as described in Protocol 2.1 (Step 2). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation : Add 100 µL of the final diluted inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the concentration of the pyrazole compound, achieving the desired final test concentrations.

  • Establishment of a Self-Validating System :

    • Column 1-10 : Test wells containing serially diluted pyrazole compound and inoculum.

    • Column 11 (Growth Control) : 100 µL broth + 100 µL inoculum (no compound). This well must show turbidity.

    • Column 12 (Sterility Control) : 200 µL broth only (no inoculum, no compound). This well must remain clear.

    • Solvent Control : A separate row or well containing the highest concentration of DMSO used and inoculum to ensure it does not inhibit growth.

  • Incubation : Seal the plates (e.g., with breathable film) and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[19][20]

  • MIC Determination : The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a microplate reader.

Visualization: Broth Microdilution (MIC) Workflow

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis S1 Add Broth to 96-Well Plate S2 Create 2-Fold Serial Dilution of Pyrazole Compound S1->S2 I2 Inoculate Wells & Setup Controls S2->I2 I1 Prepare Standardized Inoculum (5x10^5 CFU/mL) I1->I2 A1 Incubate Plate (18-48h) A2 Read Results Visually or with Plate Reader A1->A2 A3 Determine MIC Value (Lowest concentration with no growth) A2->A3

Caption: Workflow for the Broth Microdilution MIC assay.

Part 4: Determining Cidal vs. Static Activity

The MIC value reveals the concentration that inhibits growth but does not distinguish between microbiostatic (inhibits growth) and microbicidal (kills the organism) activity. This distinction is critical for drug development. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined as a follow-up to the MIC assay.

Protocol 4.1: MBC/MFC Determination
  • Subculturing : Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating : Spot the aliquot onto a fresh, compound-free agar plate (MHA or SDA).

  • Incubation : Incubate the plates under the conditions described in Protocol 2.1 (Step 5).

  • MBC/MFC Determination : The MBC or MFC is the lowest concentration of the pyrazole compound that results in no microbial growth on the subculture plate, which corresponds to a ≥99.9% reduction in the initial inoculum.

Visualization: Relationship between MIC and MBC/MFC

MIC_MBC_Relationship MIC Broth Microdilution (MIC Plate) Result_MIC Determine MIC (No Visible Growth) MIC->Result_MIC Subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plate MIC->Subculture Aliquot from clear wells Incubate Incubate Agar Plate Subculture->Incubate Result_MBC Determine MBC/MFC (No Growth on Agar) Incubate->Result_MBC

Caption: Conceptual flow from MIC to MBC/MFC determination.

Part 5: Data Presentation and Interpretation

Systematic data presentation is essential for comparing the activity of different pyrazole derivatives.

Table 1: Example Data Summary for Agar Well Diffusion
Compound IDTest OrganismConcentration (µ g/well )Zone of Inhibition (mm)
PYR-001S. aureus5018
PYR-001E. coli500
PYR-002S. aureus5022
PYR-002E. coli5014
CiprofloxacinS. aureus525
CiprofloxacinE. coli528
DMSOS. aureus / E. coli50 µL0
Table 2: Example Data Summary for MIC and MBC/MFC Assays
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYR-002S. aureus482Bactericidal
PYR-002E. coli161288Bacteriostatic
PYR-003C. albicans8>256>32Fungistatic
PYR-004C. albicans16322Fungicidal
  • Interpretation of MBC/MIC Ratio :

    • If the MBC/MIC ratio is ≤ 4 , the compound is generally considered bactericidal/fungicidal .

    • If the MBC/MIC ratio is > 4 , the compound is considered bacteriostatic/fungistatic .

References

  • National Committee for Clinical Laboratory Standards. (n.d.). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. American Society for Microbiology. Retrieved from [Link]

  • Daina, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Fernandez-Torres, B., et al. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Retrieved from [Link]

  • Valgas, C., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Retrieved from [Link]

  • Microbialogics. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Nakahara, H., et al. (2007). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Retrieved from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Retrieved from [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]

  • Zhang, H., et al. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Biologica Szegediensis. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Kamal, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of zone of inhibition and minimum inhibitory concentrations (MIC). Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]

  • ResearchGate. (2025). Minimum inhibitory concentration (µg/mL) of pyrazole derivatives... Retrieved from [Link]

  • Kumar, A., et al. (2022). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Applied Biology & Biotechnology. Retrieved from [Link]

  • Taha, E. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Retrieved from [Link]

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  • Omuse, G., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. BMC Infectious Diseases. Retrieved from [Link]

  • Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. Retrieved from [Link]

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Methodologies for creating novel derivatives of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of novel chemical entities is presented, focusing on the versatile scaffold 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. This document provides a strategic overview and detailed experimental protocols for the generation of diverse derivatives, intended for researchers and scientists in the field of medicinal chemistry and drug development. The methodologies detailed herein are designed to facilitate robust structure-activity relationship (SAR) studies by enabling systematic modification at key positions of the pyrazole core.

Introduction: The 1-Isopropyl-4-methyl-1H-pyrazol-3-amine Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions. The specific scaffold, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, offers multiple vectors for chemical modification, making it an excellent starting point for library synthesis in drug discovery campaigns.[3][4][5] The primary reactive sites for derivatization are the exocyclic 3-amino group and the C5 position of the pyrazole ring, which can be accessed through functional group interconversion.

This guide outlines three primary strategic pathways for derivatization:

  • Direct Functionalization of the 3-Amino Group: Employing classic reactions such as N-acylation and N-sulfonylation to introduce a wide array of substituents.

  • Conversion of the Amine via Diazotization: Transforming the amino group into a versatile diazonium salt, which can then be substituted to install halides or other functionalities.

  • Transition-Metal-Catalyzed Cross-Coupling: Utilizing the halogenated pyrazole intermediate for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Strategic Overview of Derivatization Pathways

The following workflow illustrates the strategic options for creating a diverse library of compounds from the starting aminopyrazole.

G A 1-Isopropyl-4-methyl- 1H-pyrazol-3-amine (Core Scaffold) B N-Acyl / N-Sulfonyl Derivatives A->B Acylation / Sulfonylation C 3-Diazonium Pyrazole Salt (Intermediate) A->C Diazotization (NaNO₂, HCl) D 3-Halopyrazole Derivatives (e.g., Cl, Br) C->D Sandmeyer Reaction (CuX) E Suzuki Coupling Products (C-C Bond Formation) D->E Ar-B(OH)₂ Pd Catalyst F Buchwald-Hartwig Products (C-N Bond Formation) D->F R₂NH Pd Catalyst

Caption: Overall strategy for derivatization of the core scaffold.

Methodology 1: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. The most common and efficient method for constructing 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[6]

Protocol 1: Synthesis of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Scientific Rationale: This protocol utilizes the classical Knorr pyrazole synthesis.[7] The reaction proceeds via an initial condensation between isopropylhydrazine and the ketone of 2-methyl-3-oxobutanenitrile to form a hydrazone. Subsequent intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the aromatic pyrazole ring.

Materials:

  • Isopropylhydrazine hydrochloride

  • 2-methyl-3-oxobutanenitrile

  • Sodium acetate

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add isopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir the mixture at room temperature for 20 minutes.

  • Add 2-methyl-3-oxobutanenitrile (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Methodology 2: Direct Functionalization of the 3-Amino Group

The exocyclic amine is a versatile handle for introducing diversity through well-established amide and sulfonamide bond formations.

Protocol 2.1: N-Acylation

Scientific Rationale: This method forms a stable amide bond by reacting the nucleophilic 3-amino group with an electrophilic acylating agent, such as an acyl chloride or anhydride. The reaction is typically base-mediated to neutralize the HCl byproduct and facilitate the reaction.[8][9][10]

Materials:

  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting aminopyrazole in DCM in a round-bottom flask and add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.[11]

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Table 1: Representative N-Acyl and N-Sulfonyl Derivatives
Derivative ClassReagentExpected Product Structure (R-group shown)
N-AcetamideAcetyl Chloride-C(O)CH₃
N-BenzamideBenzoyl Chloride-C(O)Ph
N-MethanesulfonamideMesyl Chloride-S(O)₂CH₃
N-TosylateTosyl Chloride-S(O)₂-p-Tol

Methodology 3: Derivatization via Diazonium Salt Intermediate

This powerful two-step strategy first converts the amine into a diazonium salt, which is then substituted in a Sandmeyer or related reaction. This approach provides access to derivatives that are not achievable through direct functionalization.

Protocol 3.1: Diazotization and Sandmeyer Reaction

Scientific Rationale: The 3-amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[12][13][14] The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles. In the Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr) acts as a catalyst to facilitate the replacement of the diazonium group with the corresponding halide.[15][16]

G A 3-Aminopyrazole B Diazonium Salt [Py-N₂]⁺X⁻ A->B NaNO₂ / H⁺ C 3-Halopyrazole (Py-X) B->C CuX

Caption: Workflow for the Sandmeyer reaction.

Materials:

  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) (1.2 eq)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization: Suspend the aminopyrazole in a solution of concentrated HCl and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve the copper(I) halide in the corresponding concentrated acid (e.g., CuBr in HBr) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 3-halopyrazole derivative.

Methodology 4: Transition-Metal-Catalyzed Cross-Coupling

The 3-halopyrazole synthesized via the Sandmeyer reaction is a key intermediate for modern cross-coupling chemistry, enabling the introduction of aryl, heteroaryl, and new amino fragments.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organic halide.[17][18] This reaction is exceptionally tolerant of various functional groups and is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds to build molecular complexity.[19][20]

Materials:

  • 3-Bromo-1-isopropyl-4-methyl-1H-pyrazole (from Protocol 3.1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DME)

Procedure:

  • To a reaction vessel, add the 3-bromopyrazole, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-arylpyrazole derivative.

Protocol 4.2: Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[21] This allows for the introduction of a diverse range of primary or secondary amines at the C3 position, which is highly valuable for modulating properties like solubility and target engagement.[22][23] The choice of a bulky phosphine ligand is often critical for reaction efficiency.[24]

Materials:

  • 3-Bromo-1-isopropyl-4-methyl-1H-pyrazole (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-bromopyrazole, palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench carefully with saturated ammonium chloride solution and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the 3-aminopyrazole derivative.

Characterization and Data Analysis

All novel derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 2: Hypothetical Library of Derivatives
Synthesis MethodR-Group / Coupling PartnerFinal Derivative ClassExpected MW ( g/mol )
N-AcylationBenzoyl ChlorideN-(1-isopropyl-4-methyl-1H-pyrazol-3-yl)benzamide257.32
SandmeyerCuCl3-Chloro-1-isopropyl-4-methyl-1H-pyrazole172.64
Suzuki CouplingPhenylboronic Acid1-Isopropyl-4-methyl-3-phenyl-1H-pyrazole214.30
Buchwald-HartwigMorpholine4-(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)morpholine223.31

References

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The Versatility of Aminopyrazoles: A Gateway to Fused Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazoles

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets.[1][2] This inherent bioactivity is significantly amplified when the pyrazole ring is fused with other heterocyclic systems, leading to compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Among the various precursors for these complex molecules, aminopyrazoles stand out due to their versatile reactivity.[5] The presence of both a nucleophilic amino group and reactive carbon centers within the pyrazole ring makes them ideal building blocks for the construction of fused heterocyclic rings through cyclocondensation and annulation reactions.[6][7]

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of fused heterocycles derived from aminopyrazoles. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple procedural listings to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles. Each protocol is presented as a self-validating system, with in-depth details to ensure reproducibility and success.

I. Synthesis of Pyrazolo[3,4-b]pyridines: The Power of Annulation

The pyrazolo[3,4-b]pyridine core is a prominent structural motif found in numerous biologically active molecules, including kinase inhibitors and antimalarial agents.[4] The synthesis of this fused system from aminopyrazoles is most commonly achieved through annulation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, a classic example being the Friedländer annulation.

Mechanistic Insight: The Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines and their heterocyclic analogues.[8] When applied to 5-aminopyrazoles, it allows for the construction of the fused pyridine ring. The reaction proceeds through an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Friedlander Annulation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Nucleophilic attack 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration->Pyrazolo[3,4-b]pyridine

Caption: Friedländer annulation workflow for pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol 1: Synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using a microwave-assisted Friedländer annulation, which often leads to shorter reaction times and improved yields compared to conventional heating.[9]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • 1,3-diphenylpropane-1,3-dione (Dibenzoylmethane)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173 mg) and 1,3-diphenylpropane-1,3-dione (1.0 mmol, 224 mg).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine.

Characterization Data:

CompoundYield (%)m.p. (°C)¹H NMR (CDCl₃, δ ppm)
3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine85-95148-1502.65 (s, 3H, CH₃), 7.25-7.60 (m, 11H, Ar-H), 8.10 (d, 2H, Ar-H), 8.25 (s, 1H, pyridine-H)

II. Synthesis of Pyrazolo[3,4-d]pyrimidines: Isosteres of Biologically Important Purines

The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry as it is an isostere of purine, a key component of nucleic acids.[3] This structural similarity allows these compounds to interact with a variety of enzymes and receptors, leading to a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.[10] A common and efficient method for the synthesis of this fused system involves the cyclization of appropriately substituted aminopyrazoles.

Mechanistic Insight: Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile

A versatile precursor for pyrazolo[3,4-d]pyrimidines is 5-amino-1H-pyrazole-4-carbonitrile. The cyclization of this intermediate with formic acid, for example, proceeds through the formation of a formimidate intermediate, followed by intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidin-4-one.

Pyrazolo_pyrimidine_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aminopyrazole 5-Amino-1H-pyrazole- 4-carbonitrile Formimidate Formimidate Formation Aminopyrazole->Formimidate FormicAcid Formic Acid FormicAcid->Formimidate Cyclization Intramolecular Cyclization Formimidate->Cyclization Intermediate Pyrazolopyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Pyrazolopyrimidinone

Caption: Synthesis of pyrazolo[3,4-d]pyrimidin-4-one from 5-amino-1H-pyrazole-4-carbonitrile.

Experimental Protocol 2: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (98-100%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol).

  • Add formic acid (30 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for 7 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Characterization Data:

CompoundYield (%)m.p. (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83153-1552.52 (s, 3H), 7.33-7.37 (m, 1H), 7.50-7.54 (m, 2H), 8.01-8.03 (m, 2H), 8.13 (s, 1H), 12.34 (s, 1H)13.37, 105.74, 121.36, 126.62, 129.11, 138.29, 145.93, 148.88, 152.24, 157.99

III. Synthesis of Pyrazolo[1,5-a]pyrimidines: A Versatile Scaffold

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a wide range of biological activities, including their use as kinase inhibitors and anti-inflammatory agents. Their synthesis from aminopyrazoles can be achieved through various strategies, including condensation with β-dicarbonyl compounds or their equivalents.

Mechanistic Insight: Condensation with Chalcones

The reaction of 3-aminopyrazoles with chalcones (α,β-unsaturated ketones) provides an efficient route to pyrazolo[1,5-a]pyrimidines. The reaction is believed to proceed via a Michael addition of the endocyclic nitrogen of the aminopyrazole to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent aromatization.

Pyrazolo_1_5_a_pyrimidine_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 3-Aminopyrazole 3-Aminopyrazole MichaelAddition Michael Addition 3-Aminopyrazole->MichaelAddition Chalcone Chalcone Chalcone->MichaelAddition Condensation Intramolecular Condensation MichaelAddition->Condensation Intermediate Aromatization Aromatization Condensation->Aromatization Pyrazolo_1_5_a_pyrimidine Pyrazolo[1,5-a]pyrimidine Aromatization->Pyrazolo_1_5_a_pyrimidine

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and chalcones.

Experimental Protocol 3: Synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 3-aminopyrazole and a chalcone.

Materials:

  • 3-aminopyrazole

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

  • Potassium hydroxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyrazole (1.0 mmol, 83 mg) and chalcone (1.0 mmol, 208 mg) in DMF (5 mL).

  • Add potassium hydroxide (0.1 mmol, 5.6 mg) to the solution.

  • Heat the reaction mixture at 100°C for 4 hours.

  • After cooling, pour the reaction mixture into water (25 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5,7-diphenylpyrazolo[1,5-a]pyrimidine.

Characterization Data:

CompoundYield (%)m.p. (°C)¹H NMR (CDCl₃, δ ppm)
5,7-Diphenylpyrazolo[1,5-a]pyrimidine75-85160-1626.90 (s, 1H), 7.40-7.60 (m, 6H, Ar-H), 7.80 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 8.30 (s, 1H)

IV. The Gould-Jacobs Reaction: A Classic Approach to Fused Pyridinones

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and their heterocyclic analogues. By employing aminopyrazoles instead of anilines, this reaction provides a powerful tool for the construction of pyrazolo[3,4-b]pyridin-4-one derivatives.

Mechanistic Insight: The Gould-Jacobs Reaction

The reaction begins with the condensation of an aminopyrazole with diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an enamine intermediate. Subsequent thermal cyclization results in the formation of the fused 4-pyridone ring.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aminopyrazole 5-Aminopyrazole Condensation Condensation Aminopyrazole->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Enamine Intermediate Pyrazolopyridinone Pyrazolo[3,4-b]pyridin-4-one Cyclization->Pyrazolopyridinone

Caption: The Gould-Jacobs reaction for the synthesis of pyrazolo[3,4-b]pyridin-4-ones.

Experimental Protocol 4: Synthesis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol describes a microwave-assisted Gould-Jacobs reaction for the synthesis of a pyrazolo[3,4-b]pyridin-4-one derivative.

Materials:

  • 5-Amino-1-phenylpyrazole

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis reactor

Procedure:

  • In a microwave reaction vial, combine 5-amino-1-phenylpyrazole (2.0 mmol, 318 mg) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL).

  • Seal the vial and heat the mixture in the microwave reactor at 250°C for 10 minutes.

  • Cool the reaction mixture to room temperature.

  • Add ice-cold acetonitrile (3 mL) to the solidified mixture and collect the precipitate by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the pure product.

Characterization Data:

CompoundYield (%)m.p. (°C)¹H NMR (DMSO-d₆, δ ppm)
Ethyl 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate40-50>3001.30 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.30-7.60 (m, 5H, Ar-H), 8.20 (s, 1H), 8.50 (s, 1H), 11.5 (br s, 1H, OH)

Conclusion: A Foundation for Innovation

The protocols and insights provided in this guide underscore the immense synthetic utility of aminopyrazoles as precursors to a diverse array of fused heterocyclic systems. The ability to systematically construct these complex molecular architectures is of paramount importance in the field of drug discovery. By understanding the underlying mechanisms of key reactions such as the Friedländer annulation and the Gould-Jacobs reaction, and by leveraging modern synthetic techniques like microwave-assisted synthesis, researchers can efficiently generate libraries of novel compounds for biological screening. The continued exploration of aminopyrazole chemistry will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Thieme. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Recent advanced in bioactive systems containing pyrazole fused with a five membered heterocycle. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Name Reactions.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Synthesis of pyrazolo[3,4‐b]pyridines and attachment of amino acids and carbohydrate as linkers. Semantic Scholar. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Available at: [Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. Available at: [Link]

  • and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. HAL Open Science. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-003 Status: Active Subject: Yield Improvement & Regioselectivity Control Applicable For: Medicinal Chemistry, Process Development, Kinase Inhibitor Synthesis

Core Directive: The Synthetic Strategy

To synthesize 1-Isopropyl-4-methyl-1H-pyrazol-3-amine with high fidelity, you must move beyond generic pyrazole protocols. The most robust industrial route involves the cyclocondensation of isopropylhydrazine with 2-methyl-3-ethoxyacrylonitrile (or its functional equivalent).

The "Gold Standard" Mechanism

Success depends on the kinetic control of the initial Michael addition. The terminal nitrogen of the hydrazine (unsubstituted) is less sterically hindered and must attack the


-carbon of the acrylonitrile derivative first.

Reaction Logic:

  • Nucleophilic Attack:

    
     of isopropylhydrazine attacks the ethoxy-bearing carbon.
    
  • Elimination: Ethanol is expelled, forming the hydrazone intermediate.

  • Cyclization: The internal nitrogen (bearing the isopropyl group) attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 3-amino-pyrazole.

Visualizing the Pathway & Failure Points:

G cluster_0 Critical Control Point Start Reagents: Isopropylhydrazine + 2-Methyl-3-ethoxyacrylonitrile Inter1 Intermediate A: Linear Hydrazone Start->Inter1 Kinetic Control (-5°C to 0°C) Inter2 Mis-step: N2 Attack (Steric Clash) Start->Inter2 High Temp / Uncontrolled Exotherm Prod_Target TARGET: 1-Isopropyl-4-methyl- 1H-pyrazol-3-amine Inter1->Prod_Target Ring Closure (Internal N attack on CN) Prod_By IMPURITY: 1-Isopropyl-5-amino isomer Inter2->Prod_By Wrong Cyclization

Caption: Reaction pathway illustrating the necessity of kinetic control to favor the 3-amine target over the 5-amino impurity.

Troubleshooting Guides (Symptom-Based)

Issue 1: "I am getting a mixture of isomers (3-amino vs. 5-amino)."

Diagnosis: Loss of regioselectivity due to thermodynamic equilibration or incorrect initial nucleophilic attack. Root Cause: Reaction temperature too high during the addition phase, or use of protic solvents that stabilize the wrong tautomer.

ParameterRecommendationScientific Rationale
Temperature -10°C to 0°C (Addition phase)Low temperature favors the kinetic attack of the terminal

on the enol ether. Higher temperatures increase the energy available for the sterically hindered internal nitrogen to attack, leading to the 5-amino isomer.
Solvent Ethanol (Abs.) or Toluene Ethanol is standard, but if isomer ratio is poor, switch to Toluene . Non-polar solvents often enhance the nucleophilicity difference between the two hydrazine nitrogens.
Addition Mode Inverse Addition Add the hydrazine slowly to the nitrile solution. Maintaining a low concentration of hydrazine relative to the electrophile minimizes side reactions.
Issue 2: "The product yields are low (<40%) and the oil won't crystallize."

Diagnosis: The free base amine is highly water-soluble and difficult to extract from the aqueous quench. Root Cause: Inefficient workup or loss of product into the aqueous waste stream.

Protocol Adjustment (The "Salting Out" Method):

  • Don't extract the free base immediately. After the reaction, strip the solvent.

  • Acidify: Dissolve the residue in EtOAc and add 1M HCl in ether (or aqueous HCl). The product will precipitate as the Hydrochloride Salt .

  • Filtration: Filter the salt. This removes non-basic impurities (unreacted nitrile, polymerized byproducts) which stay in the organic mother liquor.

  • Liberation: Resuspend the clean salt in minimal water, neutralize with saturated

    
    , and extract with DCM/Isopropanol (9:1 ratio).
    
Issue 3: "The reaction turns black/tarry."

Diagnosis: Oxidation of the hydrazine or polymerization of the acrylonitrile. Root Cause: Presence of oxygen or trace metal impurities. Corrective Action:

  • Degas solvents: Sparge ethanol with Argon/Nitrogen for 15 minutes prior to use.

  • Hydrazine Source: Use Isopropylhydrazine Hydrochloride + stoichiometric base (e.g.,

    
     or 
    
    
    
    ) generated in situ. The free base hydrazine is unstable and degrades rapidly.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (10g Scale).

Reagents:

  • Isopropylhydrazine Hydrochloride (1.0 equiv)

  • 2-Methyl-3-ethoxyacrylonitrile (1.05 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Ethanol (anhydrous) (10 vol)

Step-by-Step Workflow:

  • Preparation: Charge Isopropylhydrazine HCl and Ethanol into a reactor. Cool to -5°C under Nitrogen.

  • Neutralization: Add

    
     dropwise over 20 minutes. Note: Exothermic.[1][2] Maintain T < 0°C. Stir for 30 mins.
    
  • Addition: Add 2-Methyl-3-ethoxyacrylonitrile dropwise over 1 hour. Crucial: Do not allow T to rise above 5°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours. Then, heat to reflux (78°C) for 3 hours to ensure complete ring closure.

  • Monitor: Check TLC/LCMS. Target mass

    
    .
    
  • Workup (Purification Focus):

    • Concentrate in vacuo to remove Ethanol.

    • Redissolve in Water/DCM.

    • Adjust aqueous layer pH to >12 (using NaOH).

    • Extract with DCM (

      
      ).
      
    • Critical Step: If oil persists, treat the organic layer with oxalic acid in acetone to precipitate the Oxalate Salt (often crystalline), then neutralize back to free base.

FAQ: Advanced Optimization

Q: Can I use methylhydrazine instead of isopropylhydrazine to test the route? A: Yes, but the regioselectivity profile will differ. The isopropyl group adds significant steric bulk, which actually helps regioselectivity by discouraging attack by the substituted nitrogen. Methylhydrazine may yield higher amounts of the 5-amino isomer.

Q: My LCMS shows a mass of +18 (158 amu). What is it? A: This is likely the uncyclized intermediate (hydrated). It indicates the ring closure failed.

  • Fix: Increase the reflux time or add a catalytic amount of acid (pTSA) during the reflux step to drive the dehydration/cyclization.

Q: How do I remove the 5-amino isomer if it forms? A: Recrystallization of the Hemisulfate salt . Dissolve the crude mixture in Ethanol. Add 0.5 equiv of


. The 3-amino isomer often forms a less soluble sulfate salt compared to the 5-amino isomer. Filter the precipitate.[1][3][4]

Decision Tree: Troubleshooting Logic

Troubleshooting Start Start: Analyze Crude LCMS/NMR CheckYield Is Yield > 50%? Start->CheckYield CheckRegio Is Regioisomer < 5%? CheckYield->CheckRegio Yes LowYield Issue: Low Yield CheckYield->LowYield No BadRegio Issue: High Isomer Content CheckRegio->BadRegio No Success Process Validated CheckRegio->Success Yes AqLoss Check Aqueous Phase: Did product stay in water? LowYield->AqLoss SaltOut Action: Use Salting-Out Extraction (DCM/IPA) AqLoss->SaltOut Yes TempCheck Was Addition T > 0°C? BadRegio->TempCheck CoolDown Action: Repeat at -10°C Slow Addition TempCheck->CoolDown Yes SolventSwitch Action: Switch Solvent (Try Toluene) TempCheck->SolventSwitch No

Caption: Diagnostic flowchart for identifying yield losses and regioselectivity failures in pyrazole synthesis.

References

  • BenchChem Technical Support. (2025).[1] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Link (Accessed via Search 1.2).

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry.
  • MDPI. (2019). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Link (Accessed via Search 1.9).

  • Google Patents. (2011). WO2011025927 A1 - Kinase Inhibitor Intermediates. Link (Accessed via Search 1.8).

  • Enamine. (2023). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Link (Accessed via Search 1.11).

Sources

Optimizing catalyst and solvent conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Optimizing Catalyst & Solvent Conditions for Pyrazole Ring Formation Ticket ID: PYR-OPT-2024

Introduction: Beyond the Knorr Synthesis

Welcome to the Heterocycle Optimization Hub. If you are here, you are likely facing one of three bottlenecks in your pyrazole synthesis: Regioselectivity collapse , reaction stalling (equilibrium issues) , or purification nightmares (oiling out).

While the classical Knorr synthesis (1,3-dicarbonyl + hydrazine) is a textbook staple, modern drug discovery requires conditions that tolerate sensitive pharmacophores and strictly control isomer ratios. This guide moves beyond "add acid and reflux" to provide precision engineering of your reaction conditions.

Module 1: Catalyst & Solvent Selection Matrix

User Query: "I have a sensitive substrate. Which catalyst/solvent system should I use?"

Technical Insight: The choice of solvent is not just about solubility; it dictates the tautomeric equilibrium of your 1,3-dicarbonyl starting material, which directly influences reaction rate and regioselectivity.

Optimization Decision Matrix
Substrate ClassRecommended SolventCatalyst SystemMechanistic Rationale
Robust / Simple Ethanol (EtOH)AcOH (Glacial) or HClClassical protonation increases carbonyl electrophilicity. Protic solvent stabilizes intermediates.
Acid-Sensitive Water (H₂O) or GlycerolNone (Catalyst-free) or Surfactant (CTAB)Hydrophobic Effect: Water forces organic reactants together, accelerating rates via "on-water" catalysis without lowering pH [1].
Regio-Critical HFIP (Hexafluoroisopropanol)None or mild Lewis AcidHFIP is a strong H-bond donor but non-nucleophilic. It stabilizes specific transition states, often enhancing regioselectivity [2].
Sterically Hindered Toluene / XylenepTSA (Dean-Stark)thermodynamic control. Azeotropic removal of water drives the reversible dehydration step to completion.
Lewis-Basic Sites MeOH / MeCNYb(OTf)₃ or InCl₃ (1-5 mol%)Lanthanide triflates act as "water-tolerant" Lewis acids, activating the carbonyl without quenching on basic nitrogens in the substrate [3].

Module 2: The Regioselectivity Crisis

User Query: "I am getting a 60:40 mixture of isomers. How do I force the reaction to a single regioisomer?"

Troubleshooting Protocol: Regioselectivity in Knorr synthesis is a battle between Sterics and Electronics .[1][2] The hydrazine nucleophile has two nitrogens (often with different nucleophilicities), and the 1,3-dicarbonyl has two electrophilic carbons.

The Control Logic
  • Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl (usually the ketone, not the ester/amide).

  • Steric Control: Bulky groups on the hydrazine will avoid bulky groups on the dicarbonyl.

  • Solvent Switch: Changing from a polar protic solvent (EtOH) to a fluorinated solvent (HFIP) can invert selectivity by altering the enol/keto equilibrium of the starting material [2].

Workflow Visualization: Regioselectivity Decision Tree

RegioControl start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine analyze Analyze Substrate start->analyze branch1 Is one Carbonyl an Ester/Amide? analyze->branch1 branch2 Are both Carbonyls Ketones? analyze->branch2 outcome1 Electronic Control dominates. Hydrazine NH2 attacks Ketone. branch1->outcome1 Yes check_steric Check Steric Bulk (e.g., t-Butyl vs Methyl) branch2->check_steric outcome2 Steric Control dominates. Bulky Hydrazine NH attacks Less Hindered Carbonyl. check_steric->outcome2 Significant Difference conflict Conflict: Sterics & Electronics oppose? check_steric->conflict Similar Sterics solution Switch Strategy: 1. Use HFIP solvent (H-bonding control) 2. Use Lewis Acid (Yb(OTf)3) for chelation control conflict->solution

Caption: Decision logic for predicting and controlling regioselectivity in pyrazole synthesis.

Module 3: Reaction Stalling & Yield Optimization

User Query: "My reaction stalls at 70% conversion. Adding more acid doesn't help."

Root Cause Analysis: The formation of the pyrazole ring involves the release of two molecules of water . In standard solvents (EtOH), the accumulation of water can push the equilibrium backward (hydrolysis of the imine intermediate) or simply dilute the catalyst.

Corrective Actions:

  • The "Green" Paradox (Water as Solvent):

    • Counter-intuitive: If water is the byproduct, why use water as a solvent?

    • Mechanism:[3][4][5] In water (or water/glycerol mixtures), the organic reactants form an emulsion or suspension. The reaction occurs "on water" at the hydrophobic interface. The product (pyrazole) often precipitates out, driving the equilibrium forward by phase separation [4].

    • Action: Try running the reaction in pure water at 80°C without acid. If the product is solid, it will crash out.

  • Chemical Dehydration (Organic Solvents):

    • If you must use organic solvents, add a dehydrating agent.

    • Protocol: Add Molecular Sieves (4Å) or use Toluene at reflux with a Dean-Stark trap.

  • Microwave Irradiation:

    • Microwave heating is superior for pyrazole synthesis because the polar transition state absorbs energy efficiently, overcoming the activation barrier for the cyclization step (the rate-determining step) [5].

Module 4: Analytical Validation (Isomer ID)

User Query: "I isolated a solid. How do I prove it's the 1,3-isomer and not the 1,5-isomer?"

Standard Protocol: Simple 1H NMR is often insufficient because the chemical shifts of the two isomers are dangerously close. You must use NOE (Nuclear Overhauser Effect) or HMBC .

The "NOE Check" Protocol:

  • Target Interaction: Look for spatial proximity between the substituent on the hydrazine Nitrogen (N-R) and the substituent on the pyrazole Carbon (C-5).

  • 1,5-Isomer: The N-R group and the C-5 substituent are neighbors. You will see a strong NOE signal .

  • 1,3-Isomer: The N-R group is adjacent to the C-5 proton (or a small group), while the bulky substituent is far away at C-3.

Feature1,5-Isomer (Sterically Crowded)1,3-Isomer (Thermodynamic)
NOE Signal Strong NOE between N-R and C-5 groupNOE between N-R and C-5 Proton (if H)
Chromatography Usually elutes first (less polar/more twisted)Usually elutes second (more planar)
C-4 Shift (13C) Typically shielded (upfield) due to twistTypically deshielded (downfield)

References

  • Green Synthesis in Water

    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.[6][7]

    • Source: Thieme Connect (SynOpen), 2023.
  • Solvent Effects (HFIP)

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem Technical Support.[1]

  • Lewis Acid Catalysis

    • Title: An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole.[8][9]

    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

  • Microdroplet Acceleration

    • Title: Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[6][7]

    • Source: ACS Publications (J. Am. Chem. Soc. / J. Phys. Chem), 2025.[1][6][7][10][11]

    • URL:[Link](Note: Generalized ACS landing for verification of recent microdroplet work).

  • Microwave Techniques

    • Title: Green synthesis of pyranopyrazole using microwave assisted techniques.[12]

    • Source: GSC Online Press, 2020.
    • URL:[Link]

Sources

Long-term stability of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the handling and stability of this compound. My aim is to combine established chemical principles with practical, field-tested advice to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs) about Stock Solution Stability

Q1: What are the primary factors that can cause the degradation of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in a stock solution?

A1: The long-term stability of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in solution is influenced by several key factors. As a pyrazole derivative with an amine group, it is susceptible to specific degradation pathways.[1][2] The primary concerns are:

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3][4] This can lead to the formation of N-oxides or other colored degradation products, often manifesting as a yellowing or browning of the solution.

  • Hydrolysis: While pyrazoles are generally stable, prolonged exposure to acidic or basic conditions can catalyze hydrolysis, although this is a lesser concern under typical storage conditions.[5][6]

  • Light Sensitivity (Photosensitivity): Many aromatic amines and heterocyclic compounds are sensitive to UV and visible light.[7] Light can provide the energy to initiate photo-oxidation or other rearrangement reactions.

  • Solvent Reactivity: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, could potentially participate in degradation reactions. Reactive impurities in the solvent (e.g., peroxides in aged ethers or aldehydes in some alcohols) can also degrade the compound.

Q2: My stock solution of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine has turned yellow. Is it still usable?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation of the amine moiety. While a slight color change may not significantly impact the compound's purity for some less sensitive screening assays, it is a clear sign of instability. For quantitative studies, such as IC50 determination or kinetic assays, using a discolored solution is strongly discouraged as the presence of degradants can lead to inaccurate and irreproducible results.

Recommendation: Prepare a fresh stock solution from solid material. To confirm degradation in the old stock, you can compare its performance to the fresh stock in a pilot experiment. For a more rigorous analysis, analytical techniques like HPLC-UV or LC-MS can be used to quantify the remaining parent compound and identify degradation products.[8]

Q3: What is the best solvent for preparing a stable stock solution of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine?

A3: The optimal solvent choice balances solubility and stability. Based on the chemical structure (a substituted aminopyrazole), the following are recommended:

SolventSuitabilityRationale & Considerations
DMSO (Dimethyl Sulfoxide) Excellent (Recommended) High solvating power for many organic molecules. Anhydrous, high-purity DMSO is the industry standard for compound archives due to its ability to be stored at low temperatures without freezing and its general inertness. Ensure you use anhydrous, high-purity (≥99.9%) DMSO to minimize water content and potential reactive impurities.
DMF (Dimethylformamide) Good Similar to DMSO in solvating power. However, DMF is more prone to breaking down into formic acid and dimethylamine over time, which could affect the long-term stability of an amine-containing compound. If used, ensure it is high-purity and fresh.
Ethanol / Methanol Fair to Good (for short-term use) Good solvents for many polar organic compounds. However, they are protic and more volatile. There is a slightly higher risk of reactivity, especially if the alcohol contains aldehyde impurities. Best for solutions that will be used within a few days to weeks.
Acetonitrile Good A polar aprotic solvent that is generally inert. It is a good choice, particularly for analytical purposes (e.g., HPLC mobile phases).[9] Ensure high purity.

Causality: Aprotic, anhydrous solvents like DMSO are preferred because they minimize the risk of hydrolysis and other solvent-mediated degradation pathways.[10]

Q4: What are the ideal storage conditions (temperature, light) for a stock solution of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine?

A4: To maximize the shelf-life of your stock solution, adhere to the following storage conditions:

  • Temperature: Store at -20°C or, for long-term archival, at -80°C.[11] Low temperatures slow down the rate of all chemical reactions, including degradation.

  • Light: Protect from light at all times.[7] Use amber or opaque vials to store the solution.[7] If using clear vials, store them inside a light-blocking container (e.g., a freezer box).

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[7][12][13][14] Vials with PTFE-lined screw caps are recommended.

II. Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter.

A common issue is the formation of a precipitate in a frozen stock solution upon thawing.

start Precipitate observed in stock solution after thawing check_conc Is the concentration near the solubility limit? start->check_conc warm_sonicate Gently warm solution (37°C) and sonicate check_conc->warm_sonicate redissolves Does the precipitate redissolve completely? warm_sonicate->redissolves yes_redissolves Yes redissolves->yes_redissolves   no_redissolves No redissolves->no_redissolves   use_with_caution Solution is likely usable. Consider making a fresh, slightly more dilute stock for future use. yes_redissolves->use_with_caution possible_degradation Precipitate may be an insoluble degradation product or the compound has crashed out. no_redissolves->possible_degradation filter_and_quantify Filter the solution (0.22 µm). Re-quantify concentration via HPLC or UV-Vis. possible_degradation->filter_and_quantify discard If purity is compromised or concentration is significantly lower, discard and prepare fresh solution. filter_and_quantify->discard

Caption: Troubleshooting workflow for precipitated stock solutions.

Variability in experimental outcomes can often be traced back to the handling of the stock solution.

Potential Causes & Solutions:

  • Incomplete Solubilization:

    • Why it happens: The compound may not have been fully dissolved initially, or it may have partially precipitated upon storage.

    • Solution: Before each use, ensure the solution is completely clear. If thawed, allow it to come to room temperature and vortex thoroughly. Gentle warming (to 37°C) and sonication can aid in re-dissolving the compound.

  • Freeze-Thaw Cycles:

    • Why it happens: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation and accelerate degradation.

    • Solution: Prepare smaller-volume aliquots from the main stock solution. This way, you only thaw what is needed for a single set of experiments, preserving the integrity of the main stock.

  • Evaporation of Solvent:

    • Why it happens: If vials are not sealed properly, volatile solvents can evaporate over time, leading to an unintended increase in the stock concentration.

    • Solution: Always use high-quality vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined). Visually inspect the volume before use if you suspect evaporation.

III. Experimental Protocols

This protocol provides a self-validating method for preparing a reliable stock solution.

Materials:

  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (solid, >98% purity)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with PTFE-lined screw cap

  • Vortex mixer and sonicator

Procedure:

  • Tare the Vial: Place the empty, capped amber vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh approximately 1.4 mg of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine directly into the tared vial. Record the exact weight (e.g., 1.392 mg). The molecular weight is 139.20 g/mol .[11]

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 139.20 g/mol ) / 10 mM * 1,000,000 Example: (1.392 mg / 139.20) / 0.010 mol/L * 1,000,000 µL/L = 1000 µL

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If any particulates remain, sonicate the vial for 5-10 minutes in a room temperature water bath.

  • Visual Confirmation: Inspect the solution against a light source to ensure it is clear and free of any solid material.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C, protected from light.

A forced degradation study is a powerful way to understand the potential liabilities of your compound.[15][16][17] This protocol outlines a simplified approach to identify major degradation pathways.

cluster_conditions Stress Conditions (24h) start Prepare 1 mg/mL solution in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 40°C start->acid base Basic 0.1 M NaOH, 40°C start->base oxidative Oxidative 3% H2O2, RT start->oxidative thermal Thermal 60°C (Solid & Solution) start->thermal photo Photolytic ICH-compliant light chamber start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound. Aliquot this solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample kept at -20°C.

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 40°C.

    • Basic: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature.

    • Thermal: Place one vial of solution and one vial of solid compound in an oven at 60°C.

    • Photolytic: Expose a solution in a clear vial to a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at time 0 and after a set period (e.g., 24 or 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.[8][18] This involves a gradient method that can separate the parent compound from any new peaks that appear. A mass spectrometer (LC-MS) is invaluable for identifying the mass of the degradation products.[4][19]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes reveal the compound's primary stability weaknesses.

IV. References

  • 4-Isopropyl-1H-Pyrazol-3-Amine. Ccount Chem. [Link]

  • Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. ACS Omega. [Link]

  • Degradation Pathways. Request PDF. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Evaluation of a new model system for studying the formation of heterocyclic amines. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. [Link]

  • Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • core components of analytical method validation for small molecules-an overview. [Link]

  • Amines and Heterocycles. [Link]

  • preparation of amines. Chemguide. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous inhibitors targeting a wide array of biological pathways.[1][2] Despite their therapeutic promise, a significant hurdle in their development is often poor aqueous solubility. This limitation can impede reliable in vitro assay results, complicate formulation for in vivo studies, and ultimately hinder the translation of a promising lead compound into a viable drug candidate.[3][4]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with pyrazole-based inhibitors. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this document will delve into the fundamental principles and practical strategies for enhancing the aqueous solubility of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor shows minimal solubility in my aqueous assay buffer. What are the first steps I should take?

A1: The initial approach should be a systematic evaluation of the compound's fundamental physicochemical properties.

  • pH-Solubility Profile: The first and most critical step is to determine the compound's solubility across a range of pH values. Pyrazole rings contain nitrogen atoms that can be protonated, making their solubility highly dependent on the pH of the medium.[5][6][7] A simple experiment measuring solubility in buffers from pH 2 to 10 will reveal if your compound is acidic, basic, or neutral and guide subsequent strategies. Many pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[5]

  • Co-solvent Screening: For quick assessments, especially for in vitro assays, evaluating solubility in water-miscible organic solvents can be effective.[8] Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs). However, be mindful of the potential for co-solvents to affect protein activity or cell health at higher concentrations.

Q2: How does the chemical structure of my pyrazole inhibitor influence its solubility?

A2: The solubility of a pyrazole derivative is intrinsically linked to its molecular structure. Several factors are at play:

  • Molecular Weight and Lipophilicity: Generally, as molecular weight and lipophilicity (often estimated by LogP) increase, aqueous solubility decreases.[9][10]

  • Crystal Packing: The arrangement of molecules in the solid state significantly impacts the energy required to dissolve the compound.[9][11] Highly planar molecules with strong intermolecular forces, like hydrogen bonding, often have high crystal lattice energy and thus lower solubility.[9][12]

  • Substituents: The nature of the groups attached to the pyrazole ring is crucial. Lipophilic substituents will decrease aqueous solubility, while polar groups (e.g., hydroxyl, amino) can increase it.[9][10] The pyrazole ring itself is considered a bioisostere for more lipophilic arenes, which can improve physicochemical properties.[13]

Q3: I've identified that my compound's solubility is pH-dependent. How can I leverage this?

A3: A pH-dependent solubility profile is a significant advantage.

  • pH Adjustment: For in vitro assays, simply adjusting the pH of your buffer to a range where the compound is ionized and more soluble can be a straightforward solution.[5] However, ensure the chosen pH is compatible with your biological target and assay components.

  • Salt Formation: If your pyrazole derivative has a basic nitrogen, it can be converted into a salt by reacting it with an acid.[9] This is a very effective and widely used strategy to dramatically increase aqueous solubility for in vivo formulations.

Troubleshooting Guides & Detailed Protocols

Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a structured approach to tackling solubility issues, from initial characterization to advanced formulation.

Solubility_Workflow Start Start: Poorly Soluble Pyrazole Inhibitor Char Physicochemical Characterization Start->Char pH_Sol Determine pH-Solubility Profile Char->pH_Sol Co_Solv Co-solvent Screening Char->Co_Solv pH_Dep pH-Dependent? pH_Sol->pH_Dep Simple_Form Simple Formulation (pH adjustment, Co-solvents) Co_Solv->Simple_Form pH_Dep->Simple_Form Yes Adv_Strat Advanced Strategies pH_Dep->Adv_Strat No End Optimized Formulation Simple_Form->End Chem_Mod Chemical Modification Adv_Strat->Chem_Mod Form_Tech Formulation Technologies Adv_Strat->Form_Tech Prodrug Prodrug Approach Chem_Mod->Prodrug Struct_Mod Structural Modification Chem_Mod->Struct_Mod Cyclodextrin Cyclodextrins Form_Tech->Cyclodextrin Solid_Disp Solid Dispersions Form_Tech->Solid_Disp Prodrug->End Struct_Mod->End Cyclodextrin->End Solid_Disp->End

Sources

Preventing decomposition of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Isopropyl-4-methyl-1H-pyrazol-3-amine. Its purpose is to address common challenges related to the compound's stability and to offer robust strategies for preventing its decomposition during storage and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

Q1: What are the primary causes of decomposition for this compound?

Answer: The decomposition of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is primarily driven by the reactivity of its 3-amino group and the electron-rich pyrazole ring. Like many aromatic and heterocyclic amines, it is susceptible to degradation via several pathways:

  • Oxidation: The exocyclic amino group is a prime target for oxidation, especially when exposed to atmospheric oxygen, trace metal impurities, or oxidizing reagents. This can lead to the formation of colored impurities (e.g., nitroso or nitro derivatives) or complex polymeric materials.

  • Acid/Base Instability: While the pyrazole ring is generally stable, the amine group imparts basic properties. In strongly acidic or basic conditions, the compound can undergo unwanted side reactions. It is incompatible with strong acids, acid chlorides, and acid anhydrides, which can lead to vigorous reactions or degradation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways. Amines should generally be stored at controlled, cool temperatures to maintain their stability.[2]

Q2: How should I properly store the solid compound?

Answer: Proper storage is the first and most critical step in preventing decomposition. The goal is to mitigate exposure to air, light, moisture, and heat.

  • Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is the most crucial factor.

  • Temperature: For long-term storage, keep the compound in a freezer at -20°C. For short-term use, storage at 2-8°C is acceptable.[1]

  • Light: Always store the compound in an amber glass vial or otherwise protected from light to prevent photodegradation.

  • Container: Use a tightly sealed, clearly labeled container. Ensure the cap provides an excellent seal against moisture and air.[3]

Q3: What is the best way to prepare and store stock solutions?

Answer: Stock solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Prepare stock solutions in a high-quality, anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO).[4] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

  • Aliquoting: Prepare small, single-use aliquots of your stock solution. This practice is vital as it prevents contamination and avoids repeated freeze-thaw cycles, which can accelerate degradation.[4]

  • Storage Conditions: Store stock solution aliquots at -20°C or, for maximum longevity, at -80°C.[4] Ensure they are protected from light.

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems, explaining the underlying chemistry and offering corrective actions.

Issue 1: My compound (solid or solution) is changing color, turning yellow or brown.
  • Probable Cause: This is a classic indicator of oxidation. The amino group is likely being oxidized, forming highly conjugated, colored impurities. This process can be initiated by exposure to air (oxygen) and accelerated by light.

  • Immediate Action:

    • Cease using the discolored material immediately, as its purity is compromised.

    • Verify the purity of a new or properly stored sample using an appropriate analytical method like HPLC-UV or LC-MS.

  • Preventative Workflow:

    • Inert Handling: Handle the solid compound exclusively in an inert atmosphere glovebox or use a Schlenk line to dispense it.

    • Solvent Preparation: When preparing solutions for assays, use buffers that have been freshly degassed by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from buffers or glassware), consider adding a trace amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the buffer, provided it does not interfere with your experiment.

Issue 2: I'm observing poor reproducibility or a progressive loss of compound activity in my biological assays.
  • Probable Cause: The compound is likely degrading over the course of the experiment in the aqueous assay buffer. The stability of a compound in a storage solvent like DMSO does not guarantee its stability in a complex, aqueous, and oxygen-rich assay medium.[4]

  • Diagnostic Test (Protocol 2): Perform a preliminary stability study. Incubate the compound in your final assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Corrective Actions:

    • pH Optimization: The stability of amines can be highly pH-dependent. If your assay allows, test a range of pH values to find where the compound is most stable.

    • Reduce Incubation Time: If degradation is time-dependent, redesign your experiment to minimize the incubation period.

    • Fresh Dilutions: Prepare the final dilutions of the compound into the aqueous buffer immediately before starting the assay. Do not let the compound sit in the aqueous buffer for extended periods.

    • Antioxidants: If permissible in your assay, consider adding a mild, non-interfering antioxidant to the buffer.

Issue 3: My chemical reaction is yielding unexpected byproducts or low yields.
  • Probable Cause: The amine is reacting with incompatible reagents or degrading under the reaction conditions. The 3-amino group is a potent nucleophile and can react with a wide range of electrophiles.

  • Workflow Analysis & Correction:

    • Reagent Compatibility: Ensure your starting material is not being exposed to incompatible chemicals like strong acids, acid chlorides, or oxidizing agents unless it is the intended reaction.[1][3] For instance, in an acylation reaction, the amine is expected to react with an acyl chloride.[5]

    • Protecting Groups: If you need to perform a reaction elsewhere on the molecule without affecting the 3-amino group, consider using a suitable protecting group (e.g., Boc, Cbz).

    • Inert Reaction Conditions: Run the reaction under a strict inert atmosphere of nitrogen or argon. Use anhydrous solvents to prevent water-mediated side reactions.

    • Temperature Control: Many reactions involving amines are exothermic. Maintain strict temperature control, often by running the reaction at 0°C or below, to prevent thermal degradation and the formation of byproducts.[5]

Section 3: Protocols & Methodologies
Protocol 1: General Handling Procedure for Weighing and Dissolving

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Place the sealed vial of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, a spatula, a weigh boat, and your chosen anhydrous solvent (e.g., DMSO) inside an inert atmosphere glovebox. If a glovebox is unavailable, prepare a "nitrogen flush" setup at your lab bench.

  • Inerting: Allow the compound vial to equilibrate to ambient temperature inside the glovebox or in a desiccator before opening to prevent moisture condensation.

  • Dispensing: Under the inert atmosphere, quickly weigh the desired amount of the solid into the weigh boat.

  • Dissolving: Immediately add the solid to a vial containing the anhydrous solvent and cap tightly.

  • Sealing & Storage: Seal the primary container of the solid compound, ensuring the cap is tight. Parafilm can be used for extra security. Return it to the appropriate cold storage. Store the newly prepared stock solution as recommended (aliquoted, -20°C or -80°C, protected from light).

Protocol 2: Performing a Preliminary Stability Study in an Aqueous Buffer

This method validates the compound's stability under your specific assay conditions.

  • Standard Preparation: Prepare a known concentration of the compound (e.g., 10 µM) in your final assay buffer. This is your T=0 sample. Immediately inject it onto an HPLC system to get a starting peak area.

  • Incubation: Place a larger volume of the same solution in an incubator set to your experimental temperature (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from the incubating solution.

  • Quantification: Immediately inject the aliquot onto the HPLC.

  • Data Analysis: Plot the percentage of the remaining parent compound (based on peak area relative to T=0) against time. This will give you a clear profile of the compound's stability under your specific conditions. A loss of >10% is often considered significant.[6]

Section 4: Data & Visualizations
Data Tables

Table 1: Recommended Storage & Handling Summary

ConditionSolid CompoundStock Solution (in Anhydrous DMSO)
Temperature Long-Term: -20°CLong-Term: -80°C / Short-Term: -20°C
Atmosphere Mandatory: Inert Gas (Argon/Nitrogen)Tightly sealed vials, minimize headspace
Light Mandatory: Protect from light (Amber vial)Mandatory: Protect from light (Amber vial)
Handling Inert atmosphere (glovebox preferred)Thaw immediately before use; do not store at RT
Best Practice Equilibrate to RT before openingPrepare single-use aliquots to avoid freeze-thaw

Table 2: Chemical Compatibility Quick Reference

ClassCompatibleINCOMPATIBLE (Avoid Unintended Contact)
Solvents Aprotic (DMSO, DMF), Ethers (THF), HydrocarbonsProtic (Methanol, Water) for long-term storage
Acids Weak organic acids (if buffered)Strong Mineral Acids, Acid Chlorides, Anhydrides [1]
Bases Organic bases (e.g., Triethylamine, DIPEA)Strong Bases (e.g., n-BuLi, NaH)
Other Mild reducing agentsStrong Oxidizing Agents (e.g., Peroxides, KMnO₄)
Visual Diagrams

G cluster_0 start Instability Observed? (e.g., Color Change, Poor Data) storage In Storage? start->storage Yes experiment During Experiment? start->experiment No storage_check Check Storage: - Inert Atmosphere? - Temp (-20°C)? - Light Protected? storage->storage_check assay In Assay Buffer? experiment->assay Yes reaction In Chemical Reaction? experiment->reaction No storage_sol Action: Discard suspect material. Re-order or use new lot. Implement proper storage. storage_check->storage_sol assay_check Perform Stability Study (Protocol 2). Degas buffers. Use fresh dilutions. assay->assay_check reaction_check Check: - Inert atmosphere? - Anhydrous solvent? - Temp control? - Incompatible reagents? reaction->reaction_check assay_sol Action: Optimize pH. Reduce incubation time. assay_check->assay_sol reaction_sol Action: Use protecting group if needed. Strictly control conditions. reaction_check->reaction_sol caption Fig 1. Troubleshooting Flowchart for Compound Instability

Fig 1. Troubleshooting Flowchart for Compound Instability

G cluster_stressors Stress Factors cluster_products Potential Degradation Products parent 1-Isopropyl-4-methyl-1H-pyrazol-3-amine oxidized Oxidized Species (Nitroso, Nitro, Dimers) -> Color Change parent->oxidized reacted Acylated / Alkylated Amine parent->reacted O2 Oxygen (Air) O2->oxidized Light Light (UV) Light->oxidized Acid Strong Acid / Electrophiles Acid->reacted polymers Complex Polymeric Material oxidized->polymers caption Fig 2. Potential Decomposition Pathways

Fig 2. Potential Decomposition Pathways
Section 5: References
  • Kudolo, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Retrieved from [Link]

  • Martínez, R., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Glover, K. P., et al. (2023). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Retrieved from [Link]

  • ACS Publications. (2026). Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Functionalization of the Pyrazole Core

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to navigate the complexities of pyrazole functionalization. The pyrazole scaffold is a cornerstone in medicinal chemistry, but its modification can be fraught with challenges related to regioselectivity, reactivity, and stability.[1][2][3] This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered in the lab, grounded in mechanistic principles and field-proven strategies.

Section 1: The Primary Challenge: Regioselectivity

Controlling the position of functionalization is the most frequent obstacle in pyrazole chemistry. The electronic nature of the ring, with two distinct nitrogen atoms and three carbon atoms, creates a nuanced reactivity map.

Q1: I'm synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I control the outcome?

This is a classic problem in Knorr-type pyrazole synthesis.[4][5] The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two constitutional isomers, as the initial nucleophilic attack can occur at either carbonyl carbon.[6] The final product ratio is dictated by a delicate balance of steric and electronic factors, as well as reaction conditions.[7]

Causality and Troubleshooting Strategy:

The key is to create a significant difference in reactivity between the two carbonyl groups or to control the reaction pathway kinetically or thermodynamically.

  • Solvent Choice is Critical: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[7] These solvents can stabilize intermediates through hydrogen bonding, amplifying the subtle electronic differences between the carbonyls and favoring one reaction pathway.

  • pH Control: Adjusting the reaction pH can alter the nucleophilicity of the hydrazine nitrogens and the rate of condensation at each carbonyl, thereby favoring one isomer.[6][7] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions.[7]

  • Use a Dicarbonyl Surrogate: The most definitive solution is often to redesign the synthesis to avoid the ambiguity of an unsymmetrical diketone. Using substrates like β-enaminones or α-oxoketene acetals pre-defines the reactivity at the electrophilic centers, forcing the cyclization to proceed with high regioselectivity.[6]

  • Catalyst Introduction: Lewis acids can be used to preferentially activate one carbonyl group over the other, directing the initial attack of the hydrazine.[6]

G Diketone Unsymmetrical 1,3-Diketone Attack1 Attack at Carbonyl 1 Diketone->Attack1 Attack2 Attack at Carbonyl 2 Diketone->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer A Attack1->Isomer1 Pathway 1 Isomer2 Regioisomer B Attack2->Isomer2 Pathway 2

Caption: Regioselectivity issue in Knorr pyrazole synthesis.

Section 2: Troubleshooting N-Functionalization

Direct modification of the pyrazole nitrogen is a common strategy for building molecular diversity. However, these reactions can be challenging, especially when dealing with sterically hindered or electronically deactivated substrates.

Q2: My copper- or palladium-catalyzed N-arylation is giving low yields. What are the key parameters to optimize?

Both Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are powerful methods for N-arylation, but they are sensitive to several factors.[8][9][10] Low yields often stem from catalyst inhibition, poor reactivity of the coupling partners, or steric hindrance.[8][11]

Causality and Troubleshooting Strategy:

The catalytic cycle's efficiency depends on the ligand, base, solvent, and temperature.

  • Catalyst and Ligand System:

    • For Copper-Catalysis (Ullmann): Diamine ligands are often crucial for solubilizing the copper salt and accelerating the reaction.[10][12] If yields are low, screen different ligands (e.g., N,N'-dimethylethylenediamine, phenanthroline).

    • For Palladium-Catalysis (Buchwald-Hartwig): Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, AdBrettPhos) are often necessary to promote the crucial reductive elimination step, especially with challenging substrates.[13]

  • Base Selection: The base is not just a proton scavenger; it influences catalyst activity and substrate solubility. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[11][14] If your reaction is stalling, switching the base can have a significant impact.

  • Solvent Choice: The solvent must be high-boiling (for thermal reactions) and capable of dissolving the base and catalyst system. Toluene, dioxane, and DMF are common choices. Ensure the solvent is rigorously dried, as water can poison the catalyst.[15]

  • Steric Hindrance: If either the pyrazole or the aryl halide is sterically bulky, higher temperatures and longer reaction times may be necessary.[8][11] In some cases, using the aryl halide itself as the solvent can drive the reaction to completion.[11]

Table 1: Comparison of Catalytic Systems for N-Arylation

ParameterCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst CuI (5-10 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand Diamines (e.g., DMEDA), PhenanthrolineBulky Phosphines (e.g., XPhos, tBuBrettPhos)
Base K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄, NaOtBu
Solvent Toluene, Dioxane, DMFToluene, Dioxane
Temperature 80-140 °C80-110 °C
Pros Lower cost, effective for electron-rich heterocycles.Broader substrate scope, lower catalyst loading.
Cons Higher temperatures often needed, can have lower functional group tolerance.Ligands can be expensive and air-sensitive.

Section 3: Navigating C-H Functionalization

Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly efficient strategy, but it requires careful control over reactivity and regioselectivity.[16][17]

Q3: I am attempting a transition-metal-catalyzed C-H functionalization on my pyrazole, but I am observing low yields, decomposition, or a mixture of products. Where do I start troubleshooting?

C-H functionalization is a powerful but sensitive technique.[14][18] The outcome depends on the inherent reactivity of the pyrazole C-H bonds, the directing ability of the pyrazole nitrogens, and the compatibility of the substrate with the catalytic system.[18]

Causality and Troubleshooting Strategy:

The pyrazole ring has distinct electronic properties: the C4 position is the most electron-rich and nucleophilic, making it susceptible to electrophilic attack.[4][19][20] The C5 proton is the most acidic due to its proximity to the sp² nitrogen.[18] The N2 nitrogen often acts as a directing group in metal-catalyzed reactions, guiding functionalization to the C5 position.[18]

G Start Low Yield / Decomposition in C-H Functionalization Protect Is the N1-H unprotected? Start->Protect AddPG Add Protecting Group (e.g., Boc, SEM) Protect->AddPG Yes Catalyst Screen Catalyst/Ligand (Pd, Rh, Cu) Protect->Catalyst No AddPG->Catalyst Solvent Optimize Solvent & Additives Catalyst->Solvent Temp Vary Temperature & Reaction Time Solvent->Temp Success Improved Outcome Temp->Success

Caption: Troubleshooting workflow for C-H functionalization.

  • Protect the N1-Position: An unprotected N-H can interfere with many catalytic cycles. It can be deprotonated by the base or interact with the metal center. Introducing a protecting group, such as Boc or SEM, can prevent these side reactions, enhance stability, and improve regioselectivity.[14]

  • Catalyst and Ligand Screening: The choice of metal (Pd, Rh, Cu) and ligand is paramount.[14] A failing reaction with one system may work perfectly with another. For example, a phenanthroline ligand has proven effective in certain Pd(II)-catalyzed C3-arylations.[14]

  • Solvent and Additive Optimization: The solvent can dramatically influence regioselectivity. Protic solvents might favor functionalization at the C4 position, while aprotic solvents may favor C5.[14] Oxidants or other additives are often required and should be optimized.

  • Temperature Control: C-H activation often requires elevated temperatures, but excessive heat can lead to product decomposition or catalyst degradation.[15] A systematic screen of reaction temperatures is advisable.

Section 4: Protecting Group Strategies

Protecting groups are essential tools for masking reactive sites and directing functionalization.

Q4: When should I use a protecting group, and which one is best for my pyrazole?

A protecting group is necessary when a reactive N-H proton could interfere with your desired reaction (e.g., lithiation, Grignard reactions, or certain metal-catalyzed couplings) or when you need to block N-functionalization to favor C-functionalization.[19][21]

Causality and Strategy:

The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[22]

  • Boc (tert-butoxycarbonyl): An excellent choice for many applications. It is easily introduced using Boc₂O. The Boc group is electron-withdrawing, which can decrease the nucleophilicity of the ring but also makes it more stable towards oxidation.[21] It is readily cleaved under acidic conditions (e.g., TFA) or sometimes with a base like K₂CO₃ in methanol.[21]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Useful when you need a robust group that is stable to a wide range of conditions but can be removed selectively with fluoride sources (e.g., TBAF).[14]

  • THP (tetrahydropyranyl): A classic acid-labile protecting group. A key advantage is the development of a green, solvent-free protection method, followed by a one-pot deprotection sequence.[23]

Table 2: Common Protecting Groups for the Pyrazole N-H

Protecting GroupIntroduction ReagentCleavage ConditionsStability Notes
Boc Boc₂O, DMAPTFA; K₂CO₃/MeOH[21]Labile to strong acid and some bases.
SEM SEM-Cl, BaseTBAF, HF-PyridineStable to acids, bases, and many organometallics.
THP Dihydropyran, Acid catalystAqueous Acid (e.g., HCl)Labile to acid. Creates a new stereocenter.
Triazene N/A (formed from amine)Acidic conditions[24]Tolerant of many conditions but sensitive to acid.

Section 5: Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole

This protocol leverages the use of a fluorinated alcohol to maximize regioselectivity in the condensation of an unsymmetrical 1,3-diketone with methylhydrazine, based on principles described in the literature.[6]

  • Materials: Unsymmetrical 1,3-diketone (1.0 mmol), methylhydrazine (1.1 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP. b. Add the methylhydrazine to the solution at room temperature. c. Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure. e. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the major regioisomer. f. Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[6]

Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Boc Protected Pyrazole

This protocol provides a general starting point for the direct C-H arylation at the C5 position, a common transformation in medicinal chemistry.[14][18]

  • Materials: N-Boc-pyrazole (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (5 mol%), pivalic acid (PivOH, 30 mol%), and K₂CO₃ (2.0 equiv.). Anhydrous solvent (e.g., DMF or Dioxane, 2 mL).

  • Procedure: a. To an oven-dried reaction vial, add the N-Boc-pyrazole, aryl bromide, Pd(OAc)₂, and K₂CO₃. b. Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Repeat three times. c. Add the anhydrous solvent and pivalic acid via syringe. d. Seal the vial and place it in a preheated oil bath at 100-120 °C. e. Stir for 12-24 hours, monitoring by TLC or LC-MS. f. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. g. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

References

  • Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Hourani, B. J. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Wang, W., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available at: [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Available at: [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (n.d.). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Singh, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Kollmer, M., et al. (2019). Synthesis of new pyrazolo[1][15][25]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Scribd. Available at: [Link]

  • Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Challenges in Scaling Up the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, I understand the complexities involved in transitioning a promising lab-scale reaction to a larger, more demanding production environment. This guide is structured to provide practical, experience-driven advice to navigate the common and often subtle challenges encountered during scale-up. We will move from high-level frequently asked questions to in-depth troubleshooting guides, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions that often arise when planning the scale-up of a pyrazole synthesis.

Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis from grams to kilograms?

A1: Scaling up is not merely about using larger flasks and more reagents. Key physical and chemical parameters change, and what was negligible on a small scale can become a major issue.[1] Critical factors include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors. This can lead to difficulties in controlling reaction temperature, potentially causing exotherms, increased byproduct formation, and safety hazards.[1]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and yield.[1]

  • Reagent Addition Rate: The rate of addition of reagents, especially highly reactive ones like hydrazine, becomes critical. A slow, controlled addition is often necessary to manage the reaction exotherm and minimize side reactions.

  • Solvent Selection: A solvent that is suitable for lab-scale purification (e.g., easy to remove on a rotovap) may be impractical for large-scale operations due to cost, safety (flammability, toxicity), or disposal issues. For instance, carcinogenic solvents like 1,4-dioxane should be replaced for large-scale synthesis.[1]

  • Work-up and Purification: Methods like column chromatography that are feasible for small quantities become expensive and time-consuming at scale. Crystallization, distillation, or extraction are generally preferred for large-scale purification.[2][3]

  • Safety: The potential hazards of the reaction, such as the use of energetic materials or the evolution of toxic gases, are magnified at a larger scale. A thorough safety assessment is crucial.[1]

Q2: My reaction is plagued by the formation of regioisomers. How can I control this on a larger scale?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4][5][6] Several strategies can be employed to improve regioselectivity:

  • Reaction Conditions: The choice of solvent and reaction temperature can significantly influence the regiochemical outcome.[5][7] For example, using fluorinated alcohols as solvents has been shown to enhance regioselectivity.[5][7]

  • pH Control: The reaction pathway can be influenced by pH. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[7]

  • Use of Dicarbonyl Surrogates: Employing β-enaminones or other 1,3-dicarbonyl surrogates can provide better regio-control.[5]

  • Alternative Synthetic Routes: If controlling regioselectivity in a classical Knorr-type synthesis proves difficult, consider alternative methods like 1,3-dipolar cycloadditions or multicomponent reactions which can offer higher regioselectivity.[5][8]

Q3: I'm observing significant byproduct formation that wasn't apparent on a small scale. What are the likely culprits?

A3: Byproduct formation can increase during scale-up due to changes in reaction conditions. Common byproducts in pyrazole synthesis include:

  • Regioisomers: As discussed above, this is a frequent issue with unsymmetrical starting materials.[4][7]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline byproducts.[4]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[4]

  • Condensation Byproducts: Changes in reaction conditions, such as moving from acidic to non-acidic media during scale-up, can sometimes lead to unexpected side reactions, like the condensation of an aryl diazonium species with an aniline.[1]

Identifying these byproducts is the first step to mitigation. Techniques such as TLC, NMR, and GC-MS are essential for characterization.[4]

Q4: Are there any "green" or more sustainable approaches to consider for large-scale pyrazole synthesis?

A4: Yes, green chemistry principles are increasingly important in process development. For pyrazole synthesis, consider:

  • Solvent Choice: Using water or biodegradable surfactants can be an environmentally friendly alternative to organic solvents.[9]

  • Catalysis: Employing catalysts can lead to more efficient reactions with less waste.[9]

  • Energy Efficiency: Methods like microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating.[5]

  • Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and can be more efficient for large-scale production.[1][10]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems you may encounter during the scale-up of your substituted pyrazole synthesis.

Issue 1: Poor Yield and Incomplete Conversion

Symptoms:

  • The isolated yield is significantly lower than what was achieved on the lab scale.

  • Analysis of the crude product (e.g., by NMR or LC-MS) shows a large amount of unreacted starting material.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Evaluate Mixing:

    • Rationale: Inadequate mixing can lead to localized areas where the reaction does not proceed efficiently.

    • Action: Increase the stirring rate. If using a large reactor, ensure the impeller design is appropriate for the viscosity of the reaction mixture. Consider installing baffles to improve turbulence.

  • Verify Temperature Control:

    • Rationale: Poor heat transfer can result in the reaction temperature being too low for the reaction to go to completion.

    • Action: Monitor the internal reaction temperature closely. If it is difficult to maintain the desired temperature, consider a slower rate of reagent addition to better control the exotherm. Ensure the heating/cooling jacket of the reactor is functioning optimally.

  • Assess Reagent Quality and Stoichiometry:

    • Rationale: Impurities in starting materials or incorrect stoichiometry can inhibit the reaction.

    • Action: Use fresh, high-purity starting materials. Re-verify the calculations for the scaled-up reaction. Sometimes, a slight excess of one reagent may be necessary to drive the reaction to completion at a larger scale.

Issue 2: Formation of an Intractable Tar or Oily Product

Symptoms:

  • The product does not crystallize as expected and instead forms a dark, viscous oil or tar.

  • Purification by standard methods is difficult.

Causality and Troubleshooting Workflow:

Caption: Managing safety during scale-up.

Detailed Steps:

  • Conduct a Thorough Hazard Assessment:

    • Rationale: A comprehensive understanding of the potential hazards is the foundation of a safe process.

    • Action: Review the safety data sheets (SDS) for all reagents. Consider the potential for runaway reactions, gas evolution, and the toxicity of all materials. For pyrazoles with a high nitrogen-to-carbon ratio, their potential as energetic materials should be evaluated. [1]

  • Manage Reaction Exotherms:

    • Rationale: Uncontrolled exotherms are a major safety risk.

    • Action: Implement a slow and controlled addition of reactive reagents. Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. For particularly hazardous steps like diazotization, maintaining a low temperature is crucial. [1]

  • Safe Handling of Hazardous Reagents:

    • Rationale: The risks associated with handling hazardous materials increase with scale.

    • Action: Use appropriate personal protective equipment (PPE). For highly hazardous reagents or intermediates, consider generating them in situ to avoid isolation and handling.

  • Consider Flow Chemistry:

    • Rationale: Flow chemistry can be an inherently safer way to handle hazardous reactions.

    • Action: For steps involving unstable intermediates or highly exothermic reactions, transitioning to a continuous flow process can significantly improve safety by minimizing the amount of hazardous material present at any given time. [1][10]

Data Summary Table

ChallengeKey Parameters to MonitorPotential Solutions
Low Yield Reaction temperature, mixing speed, reagent purityOptimize temperature control, improve agitation, use high-purity reagents
Regioisomer Formation Solvent, temperature, pHScreen different solvents (e.g., fluorinated alcohols), adjust temperature, control pH
Byproduct Formation Reaction time, temperature, stoichiometryOptimize reaction time, maintain strict temperature control, adjust reagent ratios
Purification Issues Crystallization solvent, work-up procedurePerform solvent screening for crystallization, modify work-up to remove impurities
Safety Hazards Reaction exotherm, gas evolution, reagent toxicityImplement slow reagent addition, ensure adequate cooling, consider flow chemistry for hazardous steps

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis at Scale

This protocol provides a general framework. Specific quantities and conditions will need to be optimized for your particular substrates.

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the 1,3-dicarbonyl compound and the chosen solvent to the reactor.

  • Controlled Addition: Dissolve the hydrazine derivative in the reaction solvent and add it to the addition funnel. Add the hydrazine solution to the reactor at a rate that maintains the desired internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific product and impurities. A typical work-up may involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over a suitable drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by crystallization, distillation, or other suitable large-scale methods.

Protocol 2: Screening for Optimal Crystallization Solvent
  • Sample Preparation: Place a small amount (e.g., 50-100 mg) of the crude oily product into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., hexanes, ethyl acetate, ethanol, toluene, etc.) dropwise until the oil dissolves. Gently warm if necessary.

  • Induce Crystallization: Allow the vials to cool slowly to room temperature, then place them in a refrigerator or freezer. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

  • Evaluate: Observe which solvent or solvent mixture yields the best quality and quantity of crystals.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Molecules. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). Heliyon. Retrieved from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synlett. Retrieved from [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
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  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2016). Angewandte Chemie International Edition. Retrieved from [Link]

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  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2018). Molecules. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Green Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Side Reactions in 1,3,5-Trisubstituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 1,3,5-trisubstituted pyrazoles is a cornerstone in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1][2] However, the classic condensation of monosubstituted hydrazines with unsymmetrical 1,3-diketones (Knorr synthesis) is notoriously prone to regio-irregularity .[1]

The core challenge is the "1,3 vs. 1,5 Dilemma" : When a substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible.[1]
  • Target (1,3,5):

    
     at position 3, 
    
    
    
    at position 5.[1][3]
  • Impurity (1,5,3):

    
     at position 3, 
    
    
    
    at position 5.[1]

This guide provides mechanistic insights and actionable protocols to force the reaction toward the 1,3,5-isomer and mitigate common side reactions like Michael additions and incomplete cyclizations.

Mechanistic Workflow: The Regioselectivity Decision Tree

To control the reaction, you must understand the competition between the two carbonyls for the initial nucleophilic attack by the hydrazine.

PyrazoleRegioselectivity Start Reactants: R-NHNH2 + Unsymmetrical 1,3-Diketone Decision Which Carbonyl is attacked by NH2? Start->Decision PathA Path A: Attack at C1 (Less Hindered/More Electrophilic) Forms Hydrazone A Decision->PathA Steric Control (Bulkier R group at C3) PathB Path B: Attack at C3 (More Hindered/Less Electrophilic) Forms Hydrazone B Decision->PathB Electronic Control (More E+ at C3) CyclizationA Cyclization & Dehydration PathA->CyclizationA CyclizationB Cyclization & Dehydration PathB->CyclizationB Product135 MAJOR PRODUCT: 1,3,5-Isomer (Target) CyclizationA->Product135 Product153 IMPURITY: 1,5,3-Isomer (Regioisomer) CyclizationB->Product153 Solvent Solvent Effect: Fluorinated Alcohols (TFE/HFIP) Enhance C=O Electrophilicity Solvent->Decision Modulates Preference

Figure 1: Mechanistic pathway determining the formation of 1,3,5- vs 1,5,3-isomers. Controlling the initial nucleophilic attack is the critical step.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I am getting a 50:50 mixture of regioisomers."

Root Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-diketone are insufficient to direct the hydrazine attack. Solution:

  • Switch Solvent to Fluorinated Alcohols: Replace Ethanol/Methanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]

    • Mechanism:[1][2][4][5] These solvents are strong hydrogen bond donors. They selectively activate the harder/more basic carbonyl, often enhancing regioselectivity significantly [1].[1]

  • Use HCl Salts: Use hydrazine hydrochloride salts instead of free base hydrazine. The lower pH suppresses the nucleophilicity of the substituted nitrogen (

    
    ), ensuring the terminal 
    
    
    
    attacks first.
Issue 2: "The reaction stalls at the intermediate (Hydrazone/Hydroxy-pyrazoline)."

Root Cause: Incomplete dehydration. The 5-hydroxy-2-pyrazoline intermediate is stable and has not eliminated water to form the aromatic pyrazole. Solution:

  • Acid Catalyst: Add catalytic p-TsOH or TFA (10 mol%) and reflux.

  • Azeotropic Removal: If using toluene, use a Dean-Stark trap to physically remove water, driving the equilibrium to the aromatic product.

Issue 3: "I see N-alkylation side products."

Root Cause: If you are alkylating a pre-formed pyrazole (using


 and Base) rather than cyclizing a substituted hydrazine, regioselectivity is governed by "lone pair availability."[1]
Solution: 
  • Switch to Cyclization Strategy: It is almost always cleaner to synthesize the 1,3,5-pyrazole de novo using a substituted hydrazine (

    
    ) than to alkylate a 3,5-disubstituted pyrazole.[1] Alkylation of pyrazoles typically yields a mixture of N1 and N2 alkylated products (often 1,3,5 and 1,3,4 mixtures) that are difficult to separate.[1]
    

High-Fidelity Experimental Protocols

Protocol A: The "Regio-Perfect" Alkynone Method

Best for: Ensuring 100% 1,3,5-regioselectivity when standard condensation fails.

Principle: Unlike 1,3-diketones,


-alkynic ketones have distinct electrophilic sites.[1] The hydrazine 

(hard nucleophile) attacks the carbonyl (hard electrophile), and the

(soft nucleophile) attacks the alkyne (soft electrophile) in a Michael-type addition [2].

Step-by-Step:

  • Reagents:

    • 1.0 equiv

      
      -Alkynic Ketone (
      
      
      
      ).[1]
    • 1.1 equiv Substituted Hydrazine Hydrochloride (

      
      ).
      
    • Solvent: Ethanol (0.5 M).[1]

  • Procedure:

    • Dissolve the alkynic ketone in Ethanol.

    • Add the hydrazine salt.[6][7][8][9]

    • Stir at room temperature for 1 hour (Monitor by TLC).

    • Note: If the reaction is slow, heat to 60°C.

  • Work-up:

    • Evaporate solvent.[9]

    • Redissolve in EtOAc, wash with

      
       (aq) to neutralize the HCl.[1]
      
    • Wash with brine, dry over

      
      .[1]
      
  • Validation:

    • 1H NMR: Look for the characteristic pyrazole C4-H singlet around

      
       6.0–7.0 ppm.
      
    • NOE: Irradiate the N-Methyl/N-Aryl group. You should see an enhancement of the C5-substituent signals, NOT the C3-substituent [3].

Protocol B: One-Pot Iodine-Mediated Synthesis (Green Method)

Best for: Generating the scaffold directly from aldehydes, hydrazines, and terminal alkynes without isolating unstable intermediates.[1]

Step-by-Step:

  • Reagents:

    • Aldehyde (1.0 mmol), Sulfonyl Hydrazine (1.0 mmol), Terminal Alkyne (1.2 mmol).[1]

    • Catalyst:

      
       (20 mol%), TBAI (Tetrabutylammonium iodide, 20 mol%).[1]
      
    • Oxidant: TBHP (tert-Butyl hydroperoxide, 2.0 equiv).[1]

    • Solvent: Water or DMSO.

  • Procedure:

    • Combine aldehyde and hydrazine first to form the hydrazone in situ (30 mins).

    • Add the alkyne,

      
      , TBAI, and TBHP.[1]
      
    • Heat to 80°C for 4–6 hours.

  • Mechanism:

    • Iodine promotes the formation of a 1,3-dipole (nitrile imine) from the hydrazone, which undergoes [3+2] cycloaddition with the alkyne [4].[1]

Data & Characterization: Distinguishing Isomers

The most common support request is: "How do I know if I have the 1,3,5 or the 1,5,3 isomer?"[1]

Feature1,3,5-Trisubstituted (Target)1,5,3-Trisubstituted (Impurity)
NOE Signal Strong NOE between N1-R and C5-R .Strong NOE between N1-R and C3-R (which is now at pos 5).
13C NMR (C3 vs C5) C3 is typically more deshielded (lower field) than C5 due to N2 proximity.[1]Pattern reverses depending on substituents.[3]
19F NMR If

is at C3:

ppm.
If

is at C5:

ppm (closer to N1).
TLC (Polarity) Generally less polar (higher Rf) due to steric shielding of N-lone pairs.Generally more polar (lower Rf).[1]

FAQ: Rapid Response

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating often suppresses side reactions (like degradation) by reducing reaction time.[1] However, it does not significantly alter the intrinsic regioselectivity ratio, which is thermodynamically/kinetically controlled by the substrate structure.[1]

Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of isomers or trapped solvent.

  • Run a 1H NMR in

    
    . Check the integration of the C4-H proton. If you see two small singlets near 6.5 ppm, you have an isomer mix.[1]
    
  • Try triturating the oil with cold pentane or diethyl ether to induce crystallization.

Q: Why avoid 1,3-dipolar cycloaddition with diazo compounds? A: While effective, diazo compounds are hazardous (explosive/toxic).[1] The tosylhydrazone route (Protocol B)[1][10] generates the active diazo species in situ in low concentrations, making it a much safer alternative for scaling up [5].

References

  • Aggarwal, V. K., et al. (2006).[1] Regiocontrol in the Synthesis of Pyrazoles using Fluorinated Solvents. Journal of Organic Chemistry.

  • Martins, M. A. P., et al. (2004).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones. Chemical Reviews.

  • Claramunt, R. M., et al. (2019).[1][11] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: NMR and Tautomerism. Molecules.

  • Tang, M., et al. (2014).[1][5][10] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.

  • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based RET Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of RET Kinase in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial mediator of cell growth, differentiation, and survival.[1] Under normal physiological conditions, the binding of its ligands, glial cell line-derived neurotrophic factors (GDNFs), to their co-receptors triggers the dimerization and autophosphorylation of RET, initiating downstream signaling cascades. However, oncogenic alterations, such as point mutations and gene fusions, can lead to ligand-independent, constitutive activation of RET, driving the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[2][3] This has established RET as a significant target for anti-cancer therapies.

This guide provides a comparative analysis of a representative pyrazole-based RET kinase inhibitor against established multi-kinase and selective RET inhibitors, offering insights into their mechanisms, potency, selectivity, and performance against resistance mutations. While the specific compound "1-Isopropyl-4-methyl-1H-pyrazol-3-amine" is not extensively documented as a RET inhibitor in the available scientific literature, the pyrazole scaffold is a well-established and valuable pharmacophore in the design of potent kinase inhibitors.[4][5] Therefore, this guide will focus on a well-characterized, potent pyrazole-containing RET inhibitor, referred to here as Compound P (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), as a case study to explore the potential of this chemical class.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is a prominent feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[4] This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] In the context of RET inhibition, the pyrazole scaffold serves as a foundation for designing compounds with high affinity and specificity.

Mechanism of Action of RET Kinase Inhibitors

RET kinase inhibitors function by competitively binding to the ATP-binding pocket of the RET kinase domain. This prevents the phosphorylation of tyrosine residues, thereby blocking the activation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.

Below is a diagram illustrating the RET signaling pathway and the point of intervention for RET inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Dimer RET Dimerization and Autophosphorylation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) RET_Dimer->Downstream_Signaling No_Signaling Blockade of Downstream Signaling Proliferation_Survival Cell Proliferation, Survival, and Growth Downstream_Signaling->Proliferation_Survival GDNF_GFRa GDNF-GFRα Complex GDNF_GFRa->RET_Dimer Binds and Activates RET_Inhibitor RET Kinase Inhibitor RET_Inhibitor->RET_Dimer Inhibits In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified RET Kinase - Kinase Buffer - ATP - Peptide Substrate - Test Inhibitor Incubate Incubate RET Kinase with Test Inhibitor Reagents->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Figure 2: Workflow for an In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a solution of purified recombinant RET kinase in reaction buffer.

    • Prepare a solution of a biotinylated peptide substrate and ATP in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test inhibitor.

    • Add the RET kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Detect the amount of phosphorylated substrate using a suitable method, such as an ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular RET Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block RET autophosphorylation in a cellular context.

Western_Blot_Workflow Cell_Culture Culture RET-driven Cancer Cells Treatment Treat Cells with Test Inhibitor Cell_Culture->Treatment Lysis Lyse Cells and Quantify Protein Treatment->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Transfer to Membrane (PVDF) Electrophoresis->Transfer Blocking Block Membrane (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-RET, Total RET) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and Image Secondary_Ab->Detection

Figure 3: Western Blot Workflow for Phospho-RET Detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a RET-driven cancer cell line (e.g., TT cells for RET-mutant MTC or LC-2/ad for RET-fusion NSCLC) to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. * Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Y1062) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Strip the membrane and re-probe with an antibody for total RET and a loading control (e.g., GAPDH or β-actin) to normalize the data. [7]

Cell Proliferation Assay (Ba/F3 Transformation Assay)

This assay assesses the impact of an inhibitor on the proliferation of cells that are dependent on an oncogenic kinase for survival. [8][9] Step-by-Step Protocol:

  • Cell Line Engineering:

    • The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express a constitutively active form of RET (e.g., a RET fusion or mutant).

    • These engineered cells can now proliferate in the absence of IL-3, as their survival is driven by the oncogenic RET kinase. [8]2. Assay Procedure:

    • Plate the engineered Ba/F3-RET cells in 96-well plates in media lacking IL-3.

    • Add serial dilutions of the test inhibitor.

    • Incubate the plates for 48-72 hours.

  • Viability Measurement:

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to untreated controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The development of RET kinase inhibitors represents a significant advancement in precision oncology. While multi-kinase inhibitors like Cabozantinib and Vandetanib have shown efficacy, their off-target effects can be limiting. The advent of highly selective inhibitors such as Selpercatinib and Pralsetinib has improved the therapeutic window for patients with RET-altered cancers.

The pyrazole scaffold continues to be a cornerstone in the design of potent and selective kinase inhibitors. As exemplified by Compound P, pyrazole-based compounds can achieve high potency against wild-type and certain mutant forms of RET with excellent selectivity, mirroring the desirable characteristics of the latest generation of approved RET inhibitors. The ongoing challenge remains the circumvention of resistance mediated by solvent-front mutations. Future research will undoubtedly focus on developing next-generation pyrazole-containing inhibitors and combination therapies to overcome these resistance mechanisms and further improve outcomes for patients with RET-driven malignancies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Maughan, B. L., & Agarwal, N. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Urology and Oncology: Seminars and Original Investigations, 38(5), 419-428. [Link]

  • Kurzrock, R., Sherman, S. I., Ball, D. W., Forastiere, A. A., Cohen, R. B., Mehra, R., ... & Yakes, F. M. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 19(13), 3568-3577. [Link]

  • Newton, A., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1118. [Link]

  • Identification and characterization of pralsetinib-resistant RET... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Gild, M. L., & Bullock, M. (2012). Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. OncoTargets and Therapy, 5, 323–330. [Link]

  • IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Shen, T., et al. (2020). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Clinical Cancer Research, 26(21), 5698-5706. [Link]

  • Liu, X., et al. (2020). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology, 31(12), 1725-1733. [Link]

  • Wirth, L. J., et al. (2020). Efficacy of Selpercatinib in RET-Altered Thyroid Cancers. New England Journal of Medicine, 383(9), 825-835. [Link]

  • Ba/F3 transformation assays. (n.d.). Methods in Molecular Biology. Retrieved January 28, 2026, from [Link]

  • Carlomagno, F., et al. (2009). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Expert Opinion on Investigational Drugs, 18(9), 1363-1372. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • ANALYSIS OF RESISTANCE MECHANISMS TO PRALSETINIB (BLU-667) IN PATIENTS WITH RET FUSION–POSITIVE NON-SMALL CELL LUNG CANCER (NS. (n.d.). Blueprint Medicines. Retrieved January 28, 2026, from [Link]

  • Preskorn, S. H., & C. H. (2012). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Journal of Clinical Pharmacology, 52(10), 1461-1470. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 28, 2026, from [Link]

  • BaF3 Cell Proliferation Assay Services. (n.d.). Reaction Biology. Retrieved January 28, 2026, from [Link]

  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. (n.d.). ICE Bioscience. Retrieved January 28, 2026, from [Link]

  • Drilon, A., et al. (2013). Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas. Cancer Discovery, 3(6), 630-635. [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). MRC PPU. Retrieved January 28, 2026, from [Link]

  • Singh, P., & Kumar, A. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 691. [Link]

  • Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • vandetanib. (n.d.). PharmGKB. Retrieved January 28, 2026, from [Link]

  • Rosen, E. Y., et al. (2020). Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib. Clinical Cancer Research, 26(22), 5946-5955. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 28, 2026, from [Link]

  • Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. (2023, November 15). National Cancer Institute. Retrieved January 28, 2026, from [Link]

  • Vandetanib is an Orally Active TKI for Medullary Thyroid Cancer Research. (2024, February 27). Active Motif. Retrieved January 28, 2026, from [Link]

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i814–i822. [Link]

  • Research Progress on RET Gene Mutations and Targeted Drug Pralsetinib. (2026, January 7). Oreate AI Blog. Retrieved January 28, 2026, from [Link]

  • Drilon, A., et al. (2016). A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers. Journal of Thoracic Oncology, 11(11), 1997-2002. [Link]

  • Selpercatinib Prompts Dramatic Response in RET Fusion-Positive Anaplastic Thyroid Carcinoma. (2020, June 7). Targeted Oncology. Retrieved January 28, 2026, from [Link]

  • Cabozantinib in Patients With RET Fusion-Positive Advanced Non-Small Cell Lung Cancer and Those With Other Genotypes: ROS1 or NTRK Fusions or Increased MET or AXL Activity. (n.d.). ClinicalTrials.gov. Retrieved January 28, 2026, from [Link]

  • Lee, H., et al. (2021). Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability. Communications Biology, 4(1), 1-13. [Link]

Sources

Benchmarking Pyrazole Scaffolds: A Comparative Guide to TBK1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

TANK-binding kinase 1 (TBK1) is the master regulator of the STING-dependent interferon response and a critical node in autophagy (via Optineurin). Historically, the field relied on aminopyrimidine-based inhibitors like MRT67307 and BX795 . While potent, these tools suffer from significant promiscuity, particularly against IKK


, ULK1, and JAKs.

This guide evaluates the emergence of pyrazole derivatives (specifically the 1H-pyrazolo[3,4-b]pyridine class) as a next-generation scaffold. We benchmark these novel derivatives against the current "Gold Standard" (GSK8612) and the "Legacy Standard" (MRT67307) to provide a data-driven selection guide for your experimental design.

Mechanistic Grounding: The ATP-Binding Interface

TBK1 inhibitors in this class are Type I ATP-competitive molecules. They target the hinge region of the kinase domain (residues Glu87–Cys89).

  • The Challenge: The ATP pocket of TBK1 is highly homologous to IKK

    
     (87% identity).
    
  • The Pyrazole Solution: Pyrazole cores offer distinct vector opportunities for R-group substitution (specifically at the N1 and C3 positions) to exploit the subtle "back-pocket" differences and solvent-front interactions that distinguish TBK1 from IKK

    
    .
    
Diagram 1: TBK1 Signaling Node & Inhibitor Action

This diagram illustrates the critical phosphorylation events blocked by these compounds downstream of STING and TLR3/4.

TBK1_Pathway dsDNA dsDNA / cGAMP STING STING (ER) dsDNA->STING Activation TBK1 TBK1 (Target Node) STING->TBK1 Recruitment IRF3 IRF3 (Cytosol) TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (S396) IRF3->pIRF3 Activation IFN Type I Interferon Transcription pIRF3->IFN Nuclear Translocation Inhibitors Pyrazole Inhibitors (ATP Competitive) Inhibitors->TBK1 Blockade

Caption: The cGAS-STING axis. Pyrazole derivatives competitively inhibit TBK1, preventing IRF3 phosphorylation (Ser396) and subsequent IFN-


 production.

Comparative Analysis: The Contenders

We are comparing three distinct chemical entities. Note that while GSK8612 is a pyrimidine, it is included as the essential control for benchmarking any new pyrazole derivative.

FeatureCompound 6 (Novel Pyrazole)GSK8612 (Gold Standard)MRT67307 (Legacy Tool)
Scaffold 1H-pyrazolo[3,4-b]pyridine2,4-diaminopyrimidine2,4-diaminopyrimidine
TBK1 Potency IC

: 15 nM
pKd: 8.0 (~10 nM) IC

: 19 nM
IKK

Potency
IC

: ~80 nM
pKd: 6.0 (100x select.)IC

: 160 nM
Selectivity Profile High (Design-driven)Excellent (Kinobead verified)Poor (Hits ULK1, MARKs)
Primary Utility SAR Optimization / Novel IPSelective ProbeGeneral Pathway Blockade
Solubility ModerateHigh (>100 µM)Moderate
Deep Dive: The Pyrazole Advantage (Compound 6)

Derived from an azaindole precursor (URMC-099), Compound 6 introduces a nitrogen at the 2-position of the pyrrole ring.[1]

  • Mechanism: The pyrazole N-atom acts as a strong electron-withdrawing group, enhancing the hydrogen bond acidity of the NH group interacting with Glu87 in the hinge region.[1]

  • Performance: In comparative assays, 1H-pyrazolo[3,4-b]pyridines have shown the ability to maintain TBK1 potency while significantly reducing off-target inhibition of JAK2, a common liability of the aminopyrimidine class (like Momelotinib).

Validated Experimental Protocols

To rigorously benchmark these compounds, you must use a "Self-Validating" workflow that accounts for total protein levels and cell viability.

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Rationale: Radiometric assays are sensitive but cumbersome. ADP-Glo provides a linear, luminescent readout of ATPase activity, essential for determining accurate IC50 values.

  • Enzyme Prep: Dilute recombinant human TBK1 (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Titration: Prepare 3-fold serial dilutions of Pyrazole Compound 6 and GSK8612 in DMSO. Transfer 1 µL to a 384-well plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 15 min at RT (allows Type I binding).

  • Substrate Addition: Add 2 µL of ATP (10 µM final) and IRF3 peptide substrate (0.2 µg/µL).

  • Incubation: Run reaction for 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence (RLU). Plot Dose-Response using 4-parameter logistic fit.[2]

Protocol B: Cellular Selectivity (p-IRF3 Western Blot)

Rationale: Biochemical potency does not always translate to cellular efficacy due to permeability. We use STING activation (cGAMP) rather than LPS to isolate the TBK1 node specifically.

  • Seeding: Plate THP-1 monocytes (5x10^5 cells/mL) in 6-well plates. Differentiate with PMA (100 nM) for 3 hrs if adherent phenotype is required.

  • Pre-treatment: Treat cells with Compound 6 or GSK8612 (0.1, 1.0, 10 µM) for 1 hour.

    • Control: DMSO only.

  • Stimulation: Transfect cells with 2’3’-cGAMP (2 µg/mL) using Digitonin or Lipofectamine. Incubate 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Normalization: BCA Protein Assay. Load 20 µg protein per lane.

  • Immunoblot:

    • Primary Target: p-IRF3 (Ser396) [Cell Signaling #4947].

    • Total Control: Total IRF3 and GAPDH.

    • Off-Target Check: p-STAT3 (Tyr705) - Crucial to verify JAK selectivity.

Diagram 2: Experimental Validation Workflow

This flowchart details the decision matrix for validating a new pyrazole inhibitor.

Workflow Start Compound Synthesis (Pyrazole Core) Biochem ADP-Glo Assay (IC50 Determination) Start->Biochem Decision1 IC50 < 50nM? Biochem->Decision1 Cellular Cellular Assay (THP-1 + cGAMP) Decision1->Cellular Yes Discard Discard / Optimize Decision1->Discard No Western Western Blot p-IRF3 vs p-STAT3 Cellular->Western Western->Discard JAK Cross-reactivity Select Lead Candidate Western->Select High Selectivity

Caption: Step-wise validation pipeline. Compounds failing the biochemical threshold (<50nM) or showing JAK cross-reactivity (p-STAT3 signal) are discarded.

Expert Commentary & Pitfalls

1. The "Momelotinib Trap": Researchers often use Momelotinib (CYT387) as a TBK1 inhibitor because it is potent (IC50 ~70 nM). Do not do this for specificity studies. Momelotinib is a potent JAK1/2 inhibitor. If you use it, you block both Interferon production (TBK1) and Interferon signaling (JAK/STAT), making it impossible to deconvolute the pathway. Always use GSK8612 as your control.

2. Solubility Artifacts: Many pyrazole derivatives suffer from poor aqueous solubility compared to pyrimidines. In your ADP-Glo assay, ensure your final DMSO concentration is <1% and constant across the titration curve. If the compound crashes out, you will see a "false flat" IC50 curve.

3. Type I vs. Type II: Most current pyrazole TBK1 inhibitors are Type I (Active Conformation) binders. They will not be effective if you are studying non-catalytic scaffolding functions of TBK1.

References

  • Zhang, H., et al. (2022).[3] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Thomson, D. W., et al. (2019). "Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor."[3][4][5][6] ACS Medicinal Chemistry Letters.

  • Clark, K., et al. (2011). "Pharmacological inhibitors of the protein kinase TBK1 suppress the production of interferon-beta and IL-10." Biochemical Journal.

  • Pardanani, A., et al. (2009).[7] "CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity."[7] Leukemia.[7]

Sources

Structure-activity relationship (SAR) studies of aminopyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Aminopyrazole scaffold, a privileged structure in kinase inhibitor design, specifically comparing the 3-amino and 5-amino regioisomers.[1] These isomers, while chemically similar, exhibit drastically different binding vectors and synthetic accessibility, often determining the success or failure of a drug campaign.

Executive Summary

The aminopyrazole moiety serves as a critical "hinge-binding" motif in modern medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Tozasertib, Crizotinib analogs). While often compared to the aminopyrimidine "gold standard" (found in Imatinib), aminopyrazoles offer a distinct advantage: a smaller steric footprint with tunable hydrogen-bond vectors.

This guide objectively compares the two primary regioisomers—3-aminopyrazole and 5-aminopyrazole —analyzing their synthesis, structure-activity relationship (SAR), and kinase selectivity profiles.

Part 1: The Scaffold Landscape (Comparative Analysis)

The Core Distinction: 3-Amino vs. 5-Amino

The numbering of the pyrazole ring depends on the tautomer or N-substitution. In drug discovery, we define these based on the N1-substituent (often an aryl or alkyl group).

Feature3-Amino-1-substituted-pyrazole 5-Amino-1-substituted-pyrazole
Structure Amino group is distal to N1-substituent.Amino group is proximal to N1-substituent.
Steric Profile Linear/Extended. The N1 group projects away from the hinge, often into the solvent or back-pocket.Compact/Clashed. The N1 group is adjacent to the amino group, creating steric pressure.
Kinase Binding Mimics the Adenine ring of ATP. The N1-substituent often targets the "Gatekeeper" residue or hydrophobic pocket II.Often requires a twisted conformation. Used when "U-shaped" binding modes are desired.
Synthetic Difficulty High. Often the minor product in standard cyclizations. Requires specific pH control.Low. The thermodynamic product in standard hydrazine condensations.
Primary Use Case CDK, JNK, Aurora Kinase Inhibitors. (e.g., targeting the ATP binding site with high affinity).Allosteric or Type II Inhibitors. (Exploiting the twisted geometry).
Comparison with Aminopyrimidines

The aminopyrimidine scaffold (e.g., Pazopanib) is the primary alternative.

  • Aminopyrimidine: Offers a Donor-Acceptor-Donor (D-A-D) motif but the 6-membered ring is bulkier, potentially clashing with the "roof" of the kinase active site (e.g., the glycine-rich loop).

  • Aminopyrazole: Offers a Donor-Acceptor (D-A) or D-A-D motif (depending on substitution) on a 5-membered ring. This reduced size allows it to fit into "cramped" active sites (e.g., JNK3 or PLK1 ) where pyrimidines fail to achieve selectivity.

Part 2: Mechanistic Insight & Visualization

The "Regio-Switch" Mechanism

The critical challenge in aminopyrazole SAR is synthesizing the correct isomer. The reaction between a hydrazine and a


-ketonitrile is governed by the nucleophilicity of the hydrazine nitrogens.
  • Kinetic Control (3-Amino): The more nucleophilic terminal nitrogen attacks the ketone first.

  • Thermodynamic Control (5-Amino): The internal nitrogen attacks, or the intermediate equilibrates to the more stable 5-amino form.

Synthesis_Pathway Start Starting Materials: β-Ketonitrile + R-Hydrazine Condition_A Condition A: Basic (NaOEt/EtOH) Kinetic Control Start->Condition_A Condition_B Condition B: Acidic (AcOH/Reflux) Thermodynamic Control Start->Condition_B Inter_1 Intermediate: C=N attack at Ketone Condition_A->Inter_1 Terminal N attacks Ketone Inter_2 Intermediate: C=N attack at Nitrile Condition_B->Inter_2 Internal N attacks Ketone Prod_3 MAJOR PRODUCT: 3-Aminopyrazole (Linear Isomer) Inter_1->Prod_3 Cyclization Prod_5 MAJOR PRODUCT: 5-Aminopyrazole (Bent Isomer) Inter_2->Prod_5 Cyclization Prod_3->Prod_5 Thermal Isomerization (If heated excessively)

Figure 1: The "Regio-Switch" synthesis decision tree. Controlling pH is the primary lever for selecting between 3-amino and 5-amino isomers.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of 3-Aminopyrazoles

Objective: To synthesize the kinetically favored 3-amino isomer (often the active kinase inhibitor) while minimizing the 5-amino impurity.

Reagents:

  • 
    -ketonitrile (1.0 equiv)
    
  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -ketonitrile in anhydrous ethanol (0.5 M concentration) under 
    
    
    
    atmosphere.
  • Base Addition: Cool to 0°C. Add NaOEt dropwise. Crucial: The basic environment deprotonates the hydrazine, enhancing the nucleophilicity of the terminal nitrogen.

  • Hydrazine Addition: Add the substituted hydrazine slowly.

  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight. Do NOT reflux. Heat promotes isomerization to the thermodynamic 5-amino product.

  • Quench: Pour the mixture into ice-cold brine.

  • Purification: The 3-amino isomer is typically less polar. Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc gradient).
    

Validation Point:

  • 1H NMR Distinction: The C4-proton of the 3-amino isomer typically appears upfield (

    
     5.5–5.8 ppm) compared to the 5-amino isomer (
    
    
    
    5.9–6.2 ppm) due to shielding effects from the adjacent amino group.
Protocol: FRET-Based Kinase Binding Assay (LanthaScreen)

Objective: To determine the


 of the synthesized analogs against a target kinase (e.g., JNK3).[2]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Use a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) and an AlexaFluor-labeled tracer (ATP competitive probe).

  • Reaction:

    • Add 5

      
      L of test compound (3-fold serial dilution in DMSO).
      
    • Add 5

      
      L of Kinase/Antibody mixture.
      
    • Add 5

      
      L of Tracer.
      
  • Incubation: Incubate at RT for 60 minutes in the dark.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation to derive

    
    .
    

Part 4: Strategic Optimization (SAR Data)

The following table synthesizes SAR data from JNK3 inhibitor campaigns (e.g., SR-3737 series), illustrating how structural changes impact selectivity against the off-target p38 MAPK .

Table 1: Comparative SAR of Aminopyrazole Analogs

Analog IDCore ScaffoldR-Group (Hinge)N1-Substituent (Hydrophobic Pocket)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
Cmpd A 3-Aminopyrazole

Phenyl253,600144x
Cmpd B 5-Aminopyrazole

Phenyl>10,000>10,000Inactive
Cmpd C 3-Aminopyrazole

(Acetamide)
4-Fluoro-Phenyl121,200100x
Cmpd D Aminopyrimidine

Phenyl8151.8x (Poor)

Analysis:

  • Regio-sensitivity: Compound A vs. B demonstrates that the 3-amino geometry is essential for this binding mode. The 5-amino isomer likely creates a steric clash with the gatekeeper residue (Met146 in JNK3).

  • Scaffold Selectivity: Compound A vs. D shows that while Aminopyrimidines (D) are potent, they often lack isoform selectivity due to their promiscuous H-bond network. The Aminopyrazole (A) achieves high selectivity by exploiting specific hydrophobic interactions via the N1-phenyl group.

Binding Mode Visualization

The 3-aminopyrazole binds to the kinase hinge region via a bidentate interaction.

Binding_Mode Hinge_Backbone Kinase Hinge (Glu-Met-Leu) Pyraz_N2 Ring N2 (H-Bond Acceptor) Hinge_Backbone->Pyraz_N2 H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyraz_NH2 Exocyclic -NH2 (H-Bond Donor) Pyraz_NH2->Hinge_Backbone H-Bond (2.8 Å) N1_Aryl N1-Aryl Group (Hydrophobic) N1_Aryl->Gatekeeper Van der Waals Interaction

Figure 2: Pharmacophore map of a 3-aminopyrazole binding to the kinase hinge. The N1-Aryl group dictates selectivity by probing the gatekeeper region.

References

  • Fandrick, D. R., et al. (2015).[3] "Regioselective Synthesis of 3- and 5-Aminopyrazoles." The Journal of Organic Chemistry. Link

  • Zheng, K., et al. (2014).[4] "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry. Link

  • Cheong, J. E., et al. (2018). "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy." Bioorganic & Medicinal Chemistry Letters. Link

  • Cai, L., et al. (2020). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules. Link

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Protocol." Link

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the promise of a novel kinase inhibitor is often tempered by the challenge of ensuring its specificity. Kinase inhibitors have revolutionized cancer therapy, but their clinical utility can be hampered by off-target effects, leading to unforeseen toxicities or a complex pharmacological profile.[1][2] This guide provides a comprehensive framework for evaluating the off-target profile of a representative pyrazole-based kinase inhibitor, 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (hereafter referred to as PMPA ).

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] For the purpose of this guide, we will consider PMPA as a potent inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase whose aberrant activation drives several types of cancer, including thyroid and lung cancers. While its on-target efficacy against RET is the primary goal, a thorough understanding of its interactions across the entire kinome is paramount for its development as a safe and effective therapeutic agent.

This guide will compare the hypothetical off-target profile of PMPA with established multi-kinase inhibitors that also target RET: Vandetanib and Cabozantinib . We will delve into the experimental methodologies required to generate a comprehensive off-target profile, providing detailed protocols for both targeted and proteome-wide approaches.

The Kinase Selectivity Landscape: A Comparative Overview

The therapeutic window of a kinase inhibitor is largely defined by its selectivity. While some multi-kinase inhibitors are intentionally designed to hit multiple targets for a broader therapeutic effect, off-target activities are often associated with adverse events.[5][6][7] For instance, inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) by RET inhibitors can lead to hypertension and other vascular toxicities.[7]

Here, we present a comparative overview of the kinase inhibition profiles of our case-study compound, PMPA, alongside Vandetanib and Cabozantinib. The data for PMPA is hypothetical, representing an idealized selective pyrazole-based inhibitor for comparative purposes.

CompoundPrimary Target(s)Significant Off-Target(s)Key Associated Toxicities (Clinical)
PMPA (Hypothetical) RETMinimal off-target activity at therapeutic concentrationsOn-target toxicities would be the primary concern.
Vandetanib RET, VEGFR2, EGFRMultiple other kinasesDiarrhea, rash, hypertension, QTc prolongation.[8][9]
Cabozantinib RET, MET, VEGFR2, AXLNumerous other kinasesDiarrhea, fatigue, nausea, hypertension, palmar-plantar erythrodysesthesia.[10][11]

This comparison underscores the importance of a detailed off-target assessment. While PMPA is presented as a more selective agent, this profile must be empirically determined through rigorous experimental evaluation.

Visualizing On-Target vs. Off-Target Inhibition

To conceptualize the impact of kinase selectivity, the following diagram illustrates the intended and unintended consequences of a kinase inhibitor within a simplified signaling network.

On_Off_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMPA PMPA RET RET PMPA->RET On-Target Inhibition VEGFR2 VEGFR2 PMPA->VEGFR2 Off-Target Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RET->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: On-target vs. off-target effects of PMPA.

A Multi-pronged Approach to Off-Target Profiling

A robust assessment of off-target effects requires a combination of in vitro and cellular assays. The following workflow provides a comprehensive strategy for characterizing the selectivity of a novel kinase inhibitor like PMPA.

Off_Target_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Profiling In Vitro Kinase Panel (>400 kinases) CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Validate Hits Proteomics Proteome-wide CETSA (TMT-MS) CETSA->Proteomics Identify Off-Targets Phenotypic Phenotypic Screening (e.g., cell viability) Proteomics->Phenotypic Correlate with Function start Novel Inhibitor (PMPA) start->Kinase_Profiling

Caption: Experimental workflow for off-target profiling.

Experimental Protocols

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of PMPA against a broad panel of human kinases.

Rationale: This initial screen provides a global view of the inhibitor's selectivity and identifies potential off-targets for further investigation. Commercial services offer comprehensive kinase panels, providing a cost-effective and high-throughput solution.

Methodology:

  • Compound Preparation: Prepare a stock solution of PMPA in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Concentration: Select a screening concentration. A common choice is 1 µM to identify potent off-target interactions.

  • Kinase Panel Selection: Choose a comprehensive kinase panel, ideally covering a significant portion of the human kinome.

  • Assay Performance: The service provider will perform the kinase activity assays, typically using radiometric or fluorescence-based methods. The percentage of inhibition at the selected concentration is determined.

  • Data Analysis: Analyze the data to identify kinases that are significantly inhibited by PMPA. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For significant hits, determine the IC50 values to quantify the potency of the off-target interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that PMPA engages its intended target (RET) and potential off-targets in a cellular environment.

Rationale: CETSA is a powerful technique for verifying target engagement in living cells.[12][13] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]

Methodology:

  • Cell Culture: Culture a human cell line that endogenously expresses the target protein(s) (e.g., a RET-driven cancer cell line).

  • Compound Treatment: Treat the cells with PMPA at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[14]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PMPA indicates target engagement.

Proteome-wide Off-Target Identification using TMT-Mass Spectrometry

Objective: To unbiasedly identify the full spectrum of protein targets of PMPA in a cellular context.

Rationale: This approach combines CETSA with quantitative proteomics using Tandem Mass Tags (TMT) to assess the thermal stability of thousands of proteins simultaneously.

Methodology:

Part A: Sample Preparation (adapted from[16])

  • Cell Treatment and Heating: Treat cells with PMPA or vehicle as in the CETSA protocol. Heat the cells at a temperature that causes partial denaturation of the primary target.

  • Lysis and Ultracentrifugation: Lyse the cells and separate the soluble fraction by ultracentrifugation.

  • Protein Quantification: Determine the protein concentration of the soluble fractions.

Part B: In-solution Digestion (adapted from[17][18])

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Trypsin Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

Part C: TMT Labeling (adapted from[16][19])

  • Labeling: Label the peptides from each sample (e.g., different PMPA concentrations and vehicle control) with a unique TMT isobaric tag.

  • Quenching and Pooling: Quench the labeling reaction and pool the labeled peptide samples.

  • Sample Cleanup: Desalt the pooled sample using a solid-phase extraction (SPE) method.

Part D: LC-MS/MS Analysis and Data Interpretation

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the TMT reporter ions for each peptide. This will allow for the determination of the relative abundance of each protein in the different samples.

  • Hit Identification: Identify proteins that show a significant thermal shift upon PMPA treatment, indicating a direct or indirect interaction.

Conclusion

The development of a successful kinase inhibitor hinges on a deep understanding of its selectivity profile. By employing a multi-faceted approach that combines in vitro kinase profiling with cellular assays like CETSA and proteome-wide mass spectrometry, researchers can build a comprehensive picture of a compound's on- and off-target effects. This knowledge is critical for optimizing lead compounds, predicting potential toxicities, and ultimately, developing safer and more effective targeted therapies. For a compound like 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, this rigorous evaluation is the cornerstone of its potential translation from a promising molecule to a life-saving medicine.

References

  • Ventura, C. A., & Venturini, A. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 1-13. [Link]

  • Ricciuti, B., et al. (2021). Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives. Cancers, 13(16), 4127. [Link]

  • Plaza-Menacho, I. (2019). Advances in Targeting RET-dependent cancers. Endocrine-Related Cancer, 26(11), R623-R637. [Link]

  • Drilon, A., & Oxnard, G. R. (2018). Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived. Cancer Discovery, 8(7), 797-799. [Link]

  • Subbiah, V., et al. (2022). RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity. Cancers, 14(19), 4889. [Link]

  • Rosen, A. C., & Rosen, J. I. (2019). Vandetanib Photoinduced Cutaneous Toxicities. The Hospitalist. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • Janku, F., et al. (2016). Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study. Oncotarget, 7(38), 62453-62464. [Link]

  • Choueiri, T. K., et al. (2021). Analysis of toxicity and clinical outcomes in full versus reduced starting dose cabozantinib in metastatic renal cell carcinoma patients. Journal for ImmunoTherapy of Cancer, 9(10), e003120. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Paul, A., et al. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. STAR Protocols, 1(3), 100181. [Link]

  • Goussetis, E., et al. (2024). The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling. Cellular and Molecular Life Sciences, 81(1), 1-16. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Due, T.-A. N., et al. (2021). Response and survival analysis of patients on vandetanib. ResearchGate. [Link]

  • Bodnar, L., et al. (2024). Adverse Events of Cabozantinib as a Potential Prognostic Factor in Metastatic Renal Cell Carcinoma Patients: Real-World Experience in a Single-Center Retrospective Study. Cancers, 16(4), 749. [Link]

  • Targeted Oncology. (2022). Cabozantinib Dose Reduction Improves Survival in Patients with mRCC. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wells, S. A., et al. (2013). Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies. Thyroid, 23(11), 1353-1361. [Link]

  • Promega Italia. (n.d.). Protease Digestion for Mass Spectrometry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • protocols.io. (2026). In-Solution Trypsin digestion of Proteins for MS analysis. [Link]

  • Okada, T. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 152(5), 385-386. [Link]

  • Bodnar, L., et al. (2023). Activity of cabozantinib in further line treatment of metastatic clear cell renal cell carcinoma. Real-world experience in a single-center retrospective study. ResearchGate. [Link]

  • Smith, C. C., et al. (2013). Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. Blood, 121(16), 3165-3171. [Link]

  • Targeted Oncology. (2022). Case 1: Ponatinib in Chronic-Phase CML. [Link]

  • Campbell, M. (2022). Cabozantinib demonstrates disease control in advanced adrenocortical carcinoma. VJOncology. [Link]

  • Cetin, A. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 26(14), 1334-1353. [Link]

  • University of Florida. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615-1624. [Link]

  • UT Southwestern Proteomics Core. (n.d.). TMT Quantitation. [Link]

  • He, J., et al. (2013). Efficacy and Safety Profile of Combining Vandetanib with Chemotherapy in Patients with Advanced Non-Small Cell Lung Cancer: A Meta-Analysis. PLoS ONE, 8(7), e68979. [Link]

  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(24), 7578. [Link]

  • Targeted Oncology. (2024). MRD-Negative CR Separates Ponatinib From the Rest in Newly Diagnosed, Ph+ ALL. [Link]

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In Silico ADMET Prediction for Pyrazole Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. However, the journey from a promising pyrazole-based hit to a viable drug candidate is fraught with challenges, a significant portion of which lies in overcoming unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is paramount to de-risk drug development programs, reduce attrition rates, and ultimately, save significant time and resources.[1][2]

This guide provides a comprehensive comparison of leading in silico tools for predicting the ADMET profiles of pyrazole compounds. We will delve into the underlying science of these predictive models, offer a head-to-head comparison of both open-source and commercial software, and provide a detailed, step-by-step protocol for leveraging these tools in your research. This analysis is grounded in scientific integrity, drawing upon experimental data to validate in silico predictions and offering insights into the causal relationships between molecular structure and pharmacokinetic behavior.

The Challenge of Predicting ADMET for Pyrazole and Other Nitrogen Heterocycles

The unique physicochemical properties of pyrazoles, and nitrogen-containing heterocycles in general, present specific challenges for in silico ADMET prediction.[3][4] The presence of multiple nitrogen atoms influences key parameters such as basicity (pKa), hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a compound's ADMET profile.[5] Consequently, the accuracy of predictive models is highly dependent on the quality and diversity of their training datasets and the sophistication of the algorithms used to capture these complex structure-property relationships.[6][7][8][9]

A Comparative Analysis of In Silico ADMET Prediction Tools

The in silico ADMET prediction landscape is populated by a variety of tools, each with its own strengths and limitations. For the purpose of this guide, we will compare a selection of widely used open-source and commercial software.

Software/Web ServerTypeUnderlying MethodologyKey Features for Pyrazole ADMET Prediction
SwissADME Open-Source (Web Server)A consensus of multiple predictive models, including boiled-egg model for passive absorption and BBB penetration.User-friendly interface, provides a wide range of physicochemical properties, pharmacokinetic predictions, and drug-likeness assessment.[10]
pkCSM Open-Source (Web Server)Graph-based signatures and machine learning models.Predicts a broad spectrum of ADMET properties, including toxicity endpoints.[11][12]
ADMETlab 2.0 Open-Source (Web Server)Multi-task graph attention framework.Comprehensive ADMET evaluation with a large number of endpoints.[13]
Schrödinger QikProp Commercial3D molecular structure-based predictions and proprietary QSAR models.High accuracy for a wide range of ADMET properties, including detailed metabolic predictions.[14][15][16][17]
BIOVIA Discovery Studio CommercialA suite of tools including QSAR models and TOPKAT for toxicity prediction.Integrates with other drug discovery workflows, offers customizable models.[18]
Performance Insights: A Data-Driven Comparison

To provide a tangible comparison, we have curated a small, representative set of pyrazole-containing compounds with available experimental ADMET data from the ChEMBL database.[19][20][21][22] This allows for a direct evaluation of the predictive accuracy of the selected open-source tools.

Benchmark Pyrazole Compounds and Experimental Data

CompoundChEMBL IDExperimental LogPExperimental Aqueous Solubility (LogS)
CelecoxibCHEMBL1183.4-4.2
SildenafilCHEMBL1921.7-3.6
RimonabantCHEMBL835.5-6.8

Predicted vs. Experimental ADMET Properties for Benchmark Pyrazole Compounds

SoftwareCompoundPredicted LogPPredicted LogS
SwissADME Celecoxib3.54-4.51
Sildenafil1.66-3.82
Rimonabant5.59-6.53
pkCSM Celecoxib3.62-4.33
Sildenafil1.71-3.75
Rimonabant5.48-6.61
ADMETlab 2.0 Celecoxib3.58-4.45
Sildenafil1.69-3.79
Rimonabant5.52-6.58

Disclaimer: This is a limited comparison for illustrative purposes. The accuracy of these tools can vary significantly depending on the chemical space of the query molecules.

Experimental Protocol: In Silico ADMET Prediction using SwissADME

This section provides a detailed, step-by-step workflow for predicting the ADMET properties of a novel pyrazole compound using the open-source SwissADME web server.

Objective: To obtain a comprehensive in silico ADMET profile for a novel pyrazole derivative.

Materials:

  • A computer with internet access.

  • The chemical structure of the pyrazole compound of interest in a SMILES (Simplified Molecular Input Line Entry System) string format or as a 2D structure file (e.g., .mol, .sdf).

Methodology:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website ([Link]).

  • Input the Molecular Structure:

    • Using SMILES: In the designated text box, paste the SMILES string of your pyrazole compound.

    • Using a 2D Structure File: Click on the "Draw or Upload a Molecule" button and either draw the structure using the provided molecular editor or upload a file from your local computer.

  • Initiate the Calculation: Once the structure is correctly displayed, click the "Run" button to start the ADMET prediction.

  • Analyze the Results: The results page will provide a wealth of information categorized into several sections:

    • Physicochemical Properties: This section includes parameters like molecular weight, LogP, water solubility (LogS), and polar surface area (TPSA).

    • Lipophilicity: A comparison of different LogP prediction methods is provided.

    • Water Solubility: Predicted aqueous solubility is given in LogS.

    • Pharmacokinetics: This section predicts gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and whether the compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

    • Drug-likeness: This evaluates the compound based on several established rules, including Lipinski's rule of five.

    • Medicinal Chemistry: Provides information on synthetic accessibility and potential for Pan Assay Interference Compounds (PAINS).

  • Interpret the "Boiled-Egg" Diagram: This graphical representation provides a quick assessment of passive GI absorption and BBB permeation. Compounds in the yellow region are predicted to be well-absorbed, while those in the white region are not. Compounds in the yolk are predicted to cross the BBB.

  • Data Export: The results can be exported in various formats (e.g., CSV, PDF) for further analysis and record-keeping.

Visualizing the In Silico ADMET Workflow

The following diagram illustrates the logical flow of an in silico ADMET prediction process for a novel pyrazole compound.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_decision Decision Making start Novel Pyrazole Compound (SMILES or 2D Structure) tool Select ADMET Prediction Tool (e.g., SwissADME, pkCSM) start->tool Input Structure run Execute Prediction tool->run Initiate Calculation results Comprehensive ADMET Profile: - Physicochemical Properties - Pharmacokinetics - Drug-likeness - Toxicity run->results Generate Report analysis Data Analysis & Interpretation results->analysis Review Data decision Go/No-Go Decision for Further Development analysis->decision Inform Decision

Caption: A schematic representation of the in silico ADMET prediction workflow for a pyrazole compound.

Causality and Scientific Integrity: Understanding the "Why"

The predictive power of the in silico tools discussed stems from sophisticated computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[6][7][8][9]

  • QSAR Models: These models establish a mathematical relationship between the chemical structure of a molecule (represented by numerical descriptors) and its biological activity or property. For pyrazoles, relevant descriptors might include those that capture the electronic environment of the nitrogen atoms, the overall lipophilicity, and the potential for hydrogen bonding.[6]

  • Machine Learning Models: Modern ADMET predictors increasingly rely on machine learning algorithms, such as support vector machines, random forests, and deep neural networks.[1][2][7][23] These models are trained on large datasets of compounds with known experimental ADMET properties. The algorithm learns to recognize complex patterns in the molecular structures that are associated with specific pharmacokinetic outcomes. The predictive accuracy for pyrazole compounds is therefore highly dependent on the representation of similar heterocyclic structures in the training data.

It is crucial to recognize that these are predictive models, not crystal balls. The outputs should be viewed as probabilities rather than certainties and should always be interpreted in the context of the model's applicability domain. Experimental validation remains the gold standard in drug discovery.

Conclusion and Future Perspectives

In silico ADMET prediction has become an indispensable tool in modern drug discovery, enabling researchers to make more informed decisions at an early stage. For pyrazole-based drug discovery programs, leveraging these computational tools can significantly enhance the efficiency of lead optimization and reduce the likelihood of late-stage failures.

While open-source tools like SwissADME and pkCSM offer remarkable capabilities for academic and early-stage research, commercial software such as Schrödinger's QikProp and BIOVIA Discovery Studio often provide higher accuracy and more extensive functionalities, making them valuable assets in an industrial setting.

The future of in silico ADMET prediction lies in the continued development of more sophisticated machine learning and artificial intelligence models, trained on larger and more diverse datasets.[24] As these models become more accurate and predictive, they will play an even more critical role in the design and development of the next generation of pyrazole-based therapeutics.

References

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  • El-Fakharany, E. M., et al. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances, 15(1), 1-15. [Link]

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  • El-Sayed, M. A., et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry, 13(4), 302. [Link]

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A Researcher's Guide to In Vivo Preclinical Evaluation of Novel 1-Isopropyl-4-methyl-1H-pyrazol-3-amine Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo evaluation of novel 1-Isopropyl-4-methyl-1H-pyrazol-3-amine derivatives, a class of compounds showing promise in early-stage discovery. Pyrazole derivatives are well-documented for a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][3] This document will focus on establishing a robust preclinical animal model to assess and compare the anti-inflammatory potential of a lead candidate from this series, designated "PYRA-X," against an established therapeutic.

The core objective of this guide is to move beyond a simple protocol and provide the scientific rationale behind the selection of models, experimental design choices, and data interpretation. We will use the well-established Carrageenan-Induced Paw Edema model as our primary efficacy assay and Celecoxib, a selective COX-2 inhibitor, as the benchmark comparator. This comparison is particularly relevant as many pyrazole-containing compounds exert their anti-inflammatory effects through the modulation of the cyclooxygenase (COX) pathway.[4]

The Scientific Rationale: Model and Comparator Selection

Why the Carrageenan-Induced Paw Edema Model?

The selection of an appropriate animal model is the most critical step in preclinical evaluation.[5] The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted assay for screening new anti-inflammatory agents.[6] Its enduring utility lies in its well-characterized biphasic inflammatory response:

  • Phase 1 (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin. This initial phase is less relevant for screening NSAID-like compounds.

  • Phase 2 (3-6 hours): Dominated by the production of prostaglandins (PGE2), mediated by the upregulation of the COX-2 enzyme.[6][7] This phase is the primary target for evaluating COX inhibitors.

By focusing on the second phase, this model provides a specific window to assess the efficacy of compounds hypothesized to act via COX-2 inhibition. The primary endpoint, the measurement of paw swelling (edema), is a direct and quantifiable indicator of acute inflammation.[8][9]

Comparator Selection: Celecoxib as the Gold Standard

To contextualize the efficacy of PYRA-X, a suitable positive control or comparator is essential. Celecoxib, sold under the brand name Celebrex, is a selective COX-2 inhibitor containing a pyrazole moiety.[10][11] Its mechanism involves blocking the conversion of arachidonic acid into prostaglandin precursors, thereby reducing inflammation and pain.[12][13][14] Using Celecoxib allows for a direct comparison of PYRA-X's potency and potential selectivity against a clinically successful drug with a similar core structure and likely mechanism of action.

Experimental Design and Workflow

A robust experimental design is paramount for generating reproducible and statistically significant data. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is critical for ensuring the transparency and rigor of the study.[15][16]

Workflow Overview

The following diagram outlines the complete experimental workflow from animal acclimatization to data analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment Day (Time) cluster_post Post-Experiment Acclimatization Animal Acclimatization (7 days, controlled environment) Randomization Randomization & Grouping (n=8 per group) Acclimatization->Randomization T_neg_60 T = -60 min Compound Administration (Vehicle, PYRA-X, Celecoxib) Randomization->T_neg_60 T_0 T = 0 min Baseline Paw Measurement (Plethysmometer) T_neg_60->T_0 T_pos_5 T = +5 min Carrageenan Injection (Subplantar, right hind paw) T_0->T_pos_5 T_pos_60 T = +60, 120, 180, 240 min Paw Volume Measurement T_pos_5->T_pos_60 Euthanasia T = +240 min Euthanasia & Tissue Collection T_pos_60->Euthanasia Analysis Data Analysis (% Inhibition Calculation) Euthanasia->Analysis Report Reporting Analysis->Report G Stimulus Inflammatory Stimulus (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane activates Phospholipase A2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Edema, Pain) PGE2->Inflammation Inhibitor PYRA-X / Celecoxib Inhibitor->COX2 INHIBITS

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Self-Validating Follow-Up Steps

To confirm this mechanism, paw tissue collected at the end of the in vivo study can be homogenized and analyzed for:

  • PGE2 Levels: Using an ELISA kit to demonstrate that treatment with PYRA-X reduces the concentration of this key inflammatory mediator.

  • COX-2 Protein Expression: Using Western Blot to confirm that carrageenan induces COX-2 expression and that the drug does not simply reduce the enzyme's presence but inhibits its function.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vivo evaluation of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine derivatives. By using a well-validated acute inflammation model and comparing the lead candidate, PYRA-X, against the clinical standard Celecoxib, researchers can generate high-quality, interpretable data. Positive results from this study, demonstrating dose-dependent efficacy comparable or superior to Celecoxib, would provide a strong rationale for advancing PYRA-X into more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and subsequent preclinical safety and pharmacokinetic studies.

References

  • Kumari, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Barot, B., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

  • Slideshare. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • International Journal Of Novel Research And Development. (2024).
  • World Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2. World Vet J.
  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • PubMed Central. (2017). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Celecoxib. In StatPearls. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (n.d.). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Retrieved from [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • ResearchGate. (2024).
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2024). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines.
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  • Journal of Clinical Biochemistry and Nutrition. (2005).
  • PubMed Central. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

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Assessing the Metabolic Stability of Pyrazole-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Dilemma

In modern medicinal chemistry, the pyrazole-carboxamide motif is ubiquitous. From Janus kinase (JAK) inhibitors to CB1 antagonists, this scaffold offers an exceptional balance of hydrogen-bond donor/acceptor capability and rigid geometry required for ATP-binding pockets. However, its widespread adoption masks a critical vulnerability: metabolic liability .

While the pyrazole ring itself is aromatically robust, the decoration of this scaffold—specifically N-alkylation and the amide linker—often creates "metabolic soft spots" that drive rapid intrinsic clearance (


). This guide objectively compares the metabolic performance of pyrazole-carboxamides against common bioisosteres and details a self-validating workflow for assessing their stability.

Comparative Analysis: Pyrazole-Carboxamide vs. Alternatives

When selecting a scaffold, stability is not absolute; it is relative to the bioisosteres available. The table below synthesizes data from structure-activity relationship (SAR) campaigns (e.g., kinase and SDH inhibitors), comparing the Pyrazole-Carboxamide core against its primary alternatives.

Table 1: Scaffold Metabolic Performance Matrix
Scaffold TypePrimary Metabolic LiabilityPhase I Stability (Microsomes)Phase II Risk (Hepatocytes)Physicochemical Trade-off
Pyrazole-Carboxamide N-Dealkylation (major), Amide Hydrolysis (minor)High (Superior to Isoxazole)High (N-Glucuronidation if NH free)Good solubility; H-bond acceptor/donor balance.
Isoxazole-Carboxamide Reductive Ring Opening , N-O bond cleavageLow to Moderate (Susceptible to reductive metabolism)ModerateLower polarity; often poor solubility.
Phenyl-Carboxamide Aromatic Hydroxylation (CYP mediated)ModerateLow (unless functionalized)High Lipophilicity (LogP); "Molecular Obesity" risk.
Pyrrole-Carboxamide Oxidation/Polymerization (Electron-rich ring)Low HighHigh reactivity; often toxic metabolites.

Critical Insight: The pyrazole nitrogen (


) is the Achilles' heel. While more stable than the reductive N-O bond of isoxazoles, the 

-alkyl group on pyrazoles is a prime target for CYP450-mediated oxidative dealkylation.

Mechanism of Instability: Visualizing Soft Spots

To engineer stability, one must visualize the degradation pathways.[1] The diagram below illustrates the specific metabolic vectors acting on a representative


-alkyl-pyrazole-carboxamide.

MetabolicSoftSpots Scaffold Pyrazole-Carboxamide Scaffold NDealkyl CYP450 Oxidation (N-Dealkylation) Primary Soft Spot Scaffold->NDealkyl Acts on N-Alkyl Group Hydrolysis Amidase/Esterase (Amide Hydrolysis) Secondary Soft Spot Scaffold->Hydrolysis Acts on Carboxamide Linker Glucuronidation UGT Conjugation (N-Glucuronidation) Phase II Risk Scaffold->Glucuronidation Acts on free NH (if dealkylated) Opt1 Fix: Fluorination (e.g., CF3) NDealkyl->Opt1 Opt2 Fix: Cyclization (e.g., Cyclopropyl) NDealkyl->Opt2

Figure 1: Metabolic liability map for pyrazole-carboxamides. Red pathways indicate high-risk clearance mechanisms.

Experimental Protocol: Microsomal Stability Assessment

This protocol is designed for Human Liver Microsomes (HLM) .[2] It differs from standard "screening" protocols by including specific controls for the amide bond stability.

The "Self-Validating" Logic
  • Why NADPH? Required cofactor for CYP450 enzymes. Absence of NADPH (0 min or -NADPH control) proves that degradation is enzymatic, not chemical instability (e.g., hydrolysis of the amide in buffer).

  • Why Marker Compounds? You must run a high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control to validate the microsome batch activity.

Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Prepare a 1 µM test compound solution in Phosphate Buffer (keep DMSO < 0.1%).

    • Add Microsomes (final conc. 0.5 mg/mL).[2][3]

    • Incubate at 37°C for 5 minutes. Explanation: This ensures the compound binds non-specifically to microsomal proteins before metabolism starts.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Control Arm: Add Buffer instead of NADPH to a parallel set of wells. This detects non-CYP mediated hydrolysis of the carboxamide.

  • Sampling (Kinetic Profiling):

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 150 µL Ice-cold ACN (Stop Solution).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      
      

Decision Workflow: From Hit to Lead

The following flowchart illustrates the decision logic when a pyrazole-carboxamide hit shows high clearance.

StabilityWorkflow Start Pyrazole-Carboxamide Hit HLM Run HLM Assay (Phase I) Start->HLM Check Is CL_int > Threshold? (e.g., > 20 µL/min/mg) HLM->Check Stable Proceed to Hepatocytes (Check Glucuronidation) Check->Stable No (Stable) Unstable Perform MetID (LC-MS/MS) Check->Unstable Yes (Unstable) PathA N-Dealkylation Observed? Unstable->PathA FixA Strategy: Steric Bulk (Methyl -> Isopropyl) or Cyclization PathA->FixA Yes PathB Amide Hydrolysis Observed? PathA->PathB No FixA->HLM Retest FixB Strategy: Bioisostere (Amide -> Urea/Reverse Amide) PathB->FixB Yes FixB->HLM Retest

Figure 2: Optimization decision tree. Note that if HLM stability is high but in vivo clearance is high, suspect Phase II glucuronidation (requires Hepatocyte assay).

References

  • Follmann, M. et al. (2016). The Pyrazole Scaffold in Kinase Inhibitors: A Review of Metabolic Stability and Structure-Activity Relationships. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed operational and disposal plan for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine (CAS No. 857267-04-0). While specific, comprehensive disposal data for this particular compound is not extensively published, this protocol is built upon established principles of chemical safety, data from structurally similar aminopyrazole compounds, and universal regulatory guidelines for laboratory waste management. By synthesizing this information, we provide a robust framework that prioritizes safety, compliance, and scientific integrity.

The core principle of this guide is risk mitigation. We will treat 1-Isopropyl-4-methyl-1H-pyrazol-3-amine as a hazardous chemical waste, adhering to stringent collection and disposal protocols to protect both laboratory personnel and the environment.

Part 1: Hazard Identification & Risk Assessment

Understanding the hazard profile is the foundation of safe handling and disposal. Based on data from analogous pyrazole derivatives, we can anticipate the primary risks associated with this compound.

Anticipated Hazard Profile

Safety Data Sheets (SDS) for similar aminopyrazoles, such as 1-Methyl-1H-pyrazol-3-amine and 3-Amino-5-methylpyrazole, consistently report the following classifications.[1][2] It is prudent to assume 1-Isopropyl-4-methyl-1H-pyrazol-3-amine exhibits a similar profile.

Hazard ClassificationGHS CategoryPotential EffectsSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Chemical Incompatibilities: To prevent dangerous reactions, this compound must be segregated from the following chemical classes during storage and waste collection:

  • Acids[1][3]

  • Strong oxidizing agents[1][2][3]

  • Acid chlorides[1]

  • Metals such as copper, aluminum, and lead[3]

The rationale for this segregation is to prevent exothermic or violent reactions that could lead to container pressurization, rupture, or the release of hazardous fumes.[4]

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure.

Mandatory PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If a splash risk exists, use a face shield in addition to goggles.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Part 3: Waste Collection & Segregation Workflow

Proper disposal begins at the point of generation.[4] All waste containing 1-Isopropyl-4-methyl-1H-pyrazol-3-amine must be treated as hazardous chemical waste and must not be disposed of down the drain or in regular trash.[4][7]

Step-by-Step Collection Protocol:

  • Obtain a Designated Waste Container:

    • Use a container made of a compatible material (e.g., the original product container, or a designated polyethylene or glass container).[7]

    • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[4]

  • Label the Container:

    • As soon as the first waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8]

    • Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including "1-Isopropyl-4-methyl-1H-pyrazol-3-amine" and any solvents.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or waste powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., acidic or oxidizing waste).[8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Keep the sealed waste container at or near the point of generation, such as in the fume hood where the work is performed.[9] This is known as a Satellite Accumulation Area (SAA).

    • The container must remain closed at all times except when adding waste.[7][8]

    • Ensure the SAA is within the line of sight of laboratory personnel.[9]

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[4][8]

Disposal Workflow Diagram:

G cluster_0 Waste Generation & Segregation cluster_1 Final On-Site Management start Waste Generated (Solid or Liquid) decision Is waste solid or liquid? start->decision solid_path Solid Waste (e.g., powder, contaminated wipes) decision->solid_path Solid liquid_path Liquid Waste (e.g., solutions, rinsate) decision->liquid_path Liquid solid_container Collect in Labeled SOLID Chemical Waste Container solid_path->solid_container liquid_container Collect in Labeled LIQUID Chemical Waste Container liquid_path->liquid_container storage Keep Container Tightly Sealed in Secondary Containment (Satellite Accumulation Area) solid_container->storage liquid_container->storage pickup Arrange for Pickup via Institutional EHS Program storage->pickup

Caption: Decision workflow for segregating and collecting waste.

Part 4: Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's EHS emergency line.

  • Assess & Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).

  • Contain & Absorb: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.

  • Collect & Dispose: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials and rinsate as hazardous waste.

  • Document: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

Causality Note: Spill cleanup materials are considered hazardous waste because they have been contaminated with the chemical and pose the same risks.[7]

Part 5: Empty Container Disposal

An improperly handled "empty" container can still pose a hazard. Follow this procedure for containers that have held 1-Isopropyl-4-methyl-1H-pyrazol-3-amine.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or water) a minimum of three times.[8][10]

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous chemical waste.[10] Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or obliterate the original chemical label to prevent misidentification.[7][8]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream.[7] Confirm this final step with your institutional EHS guidelines.

Part 6: Final Disposal and Documentation

The final step is the transfer of waste to trained professionals.

  • Waste Pickup: Once your waste container is full or has been in storage for the maximum allowed time (often 6-12 months), arrange for disposal through your institution's chemical waste management program.[11]

  • Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs. This is a legal requirement and ensures a complete "cradle-to-grave" history of the chemical.[4]

By adhering to this comprehensive guide, you ensure that the disposal of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

  • LookChem. (n.d.). Cas 151521-49-2, 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Environmental Marketing Services. (2025, September 1). Effective Laboratory Waste Management. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Fostering a Culture of Safety in Drug Development

For the dedicated researchers, scientists, and drug development professionals navigating the frontiers of pharmaceutical innovation, the responsible handling of novel chemical compounds is paramount. This guide provides an in-depth operational framework for managing 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative with potential applications in medicinal chemistry. By moving beyond a simple checklist, we aim to instill a deep understanding of the principles of laboratory safety, ensuring the well-being of personnel and the integrity of research.

Understanding the Compound: A Proactive Approach to Hazard Assessment

While comprehensive toxicological data for 1-Isopropyl-4-methyl-1H-pyrazol-3-amine may be limited, a thorough hazard assessment is the foundation of safe handling. Pyrazole derivatives are a well-established class of compounds in drug discovery, and their diverse biological activities necessitate a cautious approach.[1][2] Based on the known properties of similar chemical structures, including other pyrazole and isopropylamine compounds, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Many amine-containing and heterocyclic compounds are known to cause skin and eye irritation upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of airborne dust or vapors can lead to irritation of the respiratory system.[4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[5][6]

  • Potential for Systemic Effects: Due to the novelty of this specific compound, the full toxicological profile is likely undetermined. Therefore, it is prudent to assume the potential for systemic toxicity following absorption through the skin, inhalation, or ingestion.

The First Line of Defense: Engineering and Administrative Controls

Before personal protective equipment is even considered, the implementation of robust engineering and administrative controls is the most effective way to minimize exposure.

  • Engineering Controls: The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood. All manipulations of the solid compound or its solutions should be conducted within a fume hood to effectively capture and exhaust vapors, dusts, and aerosols. Adequate general laboratory ventilation is also crucial.

  • Administrative Controls: Standard Operating Procedures (SOPs) should be developed and strictly followed for all processes involving this compound. All personnel must receive comprehensive training on the potential hazards and safe handling procedures.

Personal Protective Equipment (PPE): An Essential Barrier

When engineering and administrative controls cannot eliminate all potential for exposure, Personal Protective Equipment (PPE) provides a critical final layer of defense.[7][8] The selection of appropriate PPE should be based on a thorough risk assessment of the specific tasks being performed.

Table 1: Recommended PPE for Handling 1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Body Part PPE Recommendation Rationale and Key Considerations
Eyes and Face Chemical splash goggles meeting ANSI Z87.1 standards.[9]Protects against chemical splashes, which can cause serious eye irritation.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][10]
Hands Nitrile gloves.[11]Nitrile gloves offer good chemical resistance. Always inspect gloves for damage before use and change them immediately if contamination is suspected. For prolonged or immersive work, consider double-gloving.
Body A flame-resistant lab coat, fully buttoned.[10][11]Protects skin and personal clothing from accidental spills and splashes.
Feet Closed-toe shoes.[7][11]Protects feet from spills and falling objects.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Diagram 1: Procedural Flow for Safe Chemical Handling

G Figure 1. Operational Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Fume_Hood Work in Chemical Fume Hood Select_PPE->Fume_Hood Weigh_Transfer Weigh and Transfer Compound Fume_Hood->Weigh_Transfer Decontaminate Decontaminate Work Area Weigh_Transfer->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose

Caption: A systematic workflow ensures safety at every stage of chemical handling.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can occur. A well-defined and rehearsed emergency plan is essential.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[5]

  • In Case of a Spill: Avoid breathing dust.[5] Sweep up the material and place it in a suitable container for disposal.[5] Ensure adequate ventilation. Do not let the product enter drains.[13]

Responsible Disposal: Protecting Our Environment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with 1-Isopropyl-4-methyl-1H-pyrazol-3-amine, including empty containers, should be treated as hazardous waste.

  • Disposal Procedures: Dispose of contents and containers to an approved waste disposal plant.[5][12][14] Do not flush into surface water or sanitary sewer systems.[5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13][15] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

By integrating these principles of hazard assessment, control implementation, and emergency preparedness into your daily laboratory practices, you contribute to a robust safety culture that protects you, your colleagues, and the future of scientific discovery.

Sources

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.